molecular formula C10H10O4 B2748836 4-Acetyl-2-methoxybenzoic acid CAS No. 102362-04-9

4-Acetyl-2-methoxybenzoic acid

Cat. No.: B2748836
CAS No.: 102362-04-9
M. Wt: 194.186
InChI Key: OFDZQWIOLLRCOX-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.186. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDZQWIOLLRCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on the Subject Compound

As a Senior Application Scientist, the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are the bedrock of any technical document I author. It is with these principles in mind that I must begin this guide with a critical clarification. The subject of this guide is 4-Acetyl-2-methoxybenzoic acid (CAS RN: 102362-04-9) . Initial broad-spectrum analysis of available literature reveals a significant and frequent confusion between this compound and its structural analogs, namely 4-acetyl-2-methylbenzoic acid and 4-methoxy-2-methylbenzoic acid. The available peer-reviewed literature, patents, and spectroscopic databases are rich with data for these analogs but are notably sparse for the specified topic, this compound.

Therefore, this guide will proceed by presenting the verified, albeit limited, information specific to this compound. It will then, for illustrative and comparative purposes, discuss the properties and synthesis of its closely related analogs where such comparison provides valuable context for a researcher. This approach is taken to maintain the highest level of scientific integrity and to prevent the extrapolation of data from one compound to another, a practice that could lead to significant errors in research and development.

Part 1: Core Profile of this compound

This section is dedicated exclusively to the verified properties of this compound.

Molecular Identity and Structure

The foundational step in any chemical investigation is the unambiguous identification of the compound. This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a methoxy (-OCH₃) group at the C2 position and an acetyl (-COCH₃) group at the C4 position.

  • IUPAC Name : this compound

  • CAS Number : 102362-04-9[1][2]

  • Molecular Formula : C₁₀H₁₀O₄[3][4]

  • Molecular Weight : 194.18 g/mol [3]

The spatial arrangement of these functional groups dictates the molecule's electronic properties and steric profile, which in turn govern its reactivity and potential biological activity. The electron-donating methoxy group ortho to the carboxylic acid can influence the acidity of the carboxyl proton and the reactivity of the aromatic ring, while the electron-withdrawing acetyl group para to the carboxyl group also plays a significant role in modulating these properties.

Physicochemical Properties

Quantitative physical data for this compound is limited. The data presented below is consolidated from chemical supplier databases, which serve as the primary source of this information in the absence of comprehensive academic studies.

PropertyValueSource
CAS Number 102362-04-9[1][2]
Molecular Formula C₁₀H₁₀O₄[3][4]
Molecular Weight 194.18 g/mol [3]
Storage Condition Sealed in dry, room temperature[3][5]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported across publicly accessible databases for this specific compound. Researchers are advised to perform their own characterization upon synthesis or acquisition.

Part 2: Synthesis and Spectroscopic Analysis - A Field Perspective

Due to the lack of specific published protocols for this compound, this section will present a generalized synthetic strategy based on established organic chemistry principles. This theoretical approach is designed to provide a logical starting point for a researcher aiming to synthesize this molecule.

A Proposed Synthetic Pathway

A plausible and logical route to this compound would likely involve a Friedel-Crafts acylation of a suitably protected 2-methoxybenzoic acid derivative. The causality behind this choice is rooted in the directing effects of the substituents on the aromatic ring.

Conceptual Workflow:

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection A 2-Methoxybenzoic acid B Methyl 2-methoxybenzoate A->B Esterification (e.g., SOCl₂, MeOH) C Methyl 4-acetyl-2-methoxybenzoate B->C Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) B->C D This compound C->D Hydrolysis (e.g., NaOH, then H₃O⁺) C->D

Caption: Proposed synthesis workflow for this compound.

Experimental Rationale:

  • Protection: The carboxylic acid group of the starting material, 2-methoxybenzoic acid, is highly deactivating and can complex with the Lewis acid catalyst used in Friedel-Crafts reactions. Therefore, it is standard practice to protect it, typically as an ester (e.g., methyl ester). This is a self-validating step; proceeding without it would likely lead to low or no yield of the desired acylated product.

  • Friedel-Crafts Acylation: The methoxy group is an ortho-, para- director. Since the ortho position is sterically hindered by the adjacent ester group, acylation is expected to occur predominantly at the para position, yielding the desired 4-acetyl derivative. The choice of acetyl chloride (AcCl) and a Lewis acid like aluminum chloride (AlCl₃) is a standard and well-validated protocol for this transformation.

  • Deprotection: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup to protonate the carboxylate salt.

Expected Spectroscopic Signatures
Spectroscopy Expected Key Features
¹H NMR -COOH Proton: A broad singlet, typically downfield (>10 ppm).• Aromatic Protons: Three distinct signals in the aromatic region (~7-8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring.• -OCH₃ Protons: A sharp singlet around 3.9-4.0 ppm.• -COCH₃ Protons: A sharp singlet around 2.5-2.6 ppm.
¹³C NMR Carboxyl Carbon (-COOH): Signal >165 ppm.• Ketone Carbon (-C=O): Signal ~197 ppm.• Aromatic Carbons: Six distinct signals, including two quaternary carbons and four CH carbons. The carbon attached to the methoxy group would be significantly upfield.• Methoxy Carbon (-OCH₃): Signal ~56 ppm.• Acetyl Methyl Carbon (-CH₃): Signal ~26 ppm.
IR Spectroscopy O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.• C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.• C=O Stretch (Ketone): A strong, sharp peak around 1670-1690 cm⁻¹.• C-O Stretch (Methoxy/Acid): Strong bands in the 1250-1300 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 194.05, corresponding to the molecular weight of C₁₀H₁₀O₄.• Key Fragments: Expect loss of -OH (m/z 177), -COOH (m/z 149), and a prominent peak for the acetyl cation [CH₃CO]⁺ (m/z 43).

General Protocol for Spectroscopic Analysis:

A self-validating system for characterization would involve a multi-technique approach.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a high-field spectrometer (e.g., 400 MHz or higher) to confirm proton-proton and proton-carbon connectivities, validating the substitution pattern.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₁₀H₁₀O₄) by comparing the experimental mass to the theoretical mass with high precision.

  • IR Spectroscopy: Acquire an IR spectrum (e.g., using an ATR accessory) to confirm the presence of the key functional groups (carboxylic acid, ketone, ether).

Part 3: Potential Applications in Research and Drug Development

While no specific applications for this compound are documented, its structure suggests potential utility as an intermediate in organic synthesis and medicinal chemistry. Benzoic acid derivatives are a cornerstone of drug development, appearing in numerous approved pharmaceuticals. The functional groups on this molecule offer several handles for further chemical modification, making it a potentially valuable building block for creating libraries of novel compounds for screening.

For instance, the ketone functionality could be reduced to an alcohol, converted to an oxime, or used in reactions to build heterocyclic rings. The carboxylic acid can be converted to esters, amides, or acid halides for further coupling reactions. A hypothetical role is illustrated below.

G A This compound (Scaffold) B Amide Formation (-COOH) A->B C Esterification (-COOH) A->C D Reductive Amination (-COCH₃) A->D E Heterocycle Synthesis (-COCH₃) A->E F New Chemical Entities (Drug Candidates) B->F C->F D->F E->F

Caption: Potential of the scaffold in synthetic diversification.

This logical relationship diagram illustrates how the distinct functional groups of this compound can serve as independent reaction sites for building molecular complexity, a fundamental strategy in drug discovery.

Conclusion

This compound is a compound with a well-defined structure but limited publicly available data regarding its synthesis, properties, and applications. This guide has provided all verifiable information while transparently acknowledging the significant data gaps. A robust, logical synthetic pathway has been proposed, and the expected analytical signatures have been detailed to aid researchers in its synthesis and characterization. The potential of this molecule as a synthetic intermediate is clear, though its practical utility remains an area open for future investigation. It is imperative for any scientist working with this compound to rely on their own experimental data for validation and to be cautious of data pertaining to similar, but distinct, chemical structures.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Acetyl-2-methoxybenzoic Acid (CAS 102362-04-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Acetyl-2-methoxybenzoic acid (CAS Number: 102362-04-9). While experimental data for certain parameters of this specific molecule are not extensively reported in publicly available literature, this document synthesizes available information, presents data for structurally related compounds to offer valuable context, and details robust experimental protocols for the determination of key physicochemical properties. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, chemical synthesis, and formulation development, enabling a deeper understanding of this compound's behavior and facilitating its effective application.

Introduction and Chemical Identity

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a benzoic acid core with acetyl and methoxy functional groups, suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Understanding its fundamental physicochemical properties is paramount for predicting its reactivity, solubility, bioavailability, and stability, which are critical parameters in the drug development pipeline.

Chemical Structure:

Figure 1: Chemical structure and identifiers of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of its application in research and development. This section details the known properties of this compound and provides context through comparison with structurally similar molecules.

Molecular Formula, Weight, and General Characteristics

A summary of the basic molecular properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance Off-white solid[2]
Solubility

Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems.

Experimental Data:

A reported solubility value for this compound is available.

SolventSolubility
Water3.64 mg/mL

Comparative Solubility of Related Compounds:

To provide a broader understanding of potential solubility characteristics, the table below shows the solubility of 4-methoxybenzoic acid, a structurally related compound, in various solvents.

SolventSolubility of 4-Methoxybenzoic AcidSource
Water (cold)Sparingly soluble (0.3 g/L at 20°C)[3][4]
Water (hot)Soluble
Alcohols (e.g., Methanol, Ethanol)Highly soluble[3]
Ethers (e.g., Diethyl ether)Soluble[3]
Esters (e.g., Ethyl acetate)Soluble[3]
Ketones (e.g., Acetone)Good solubility[3]
Hydrocarbons (e.g., Toluene)Lower solubility[3]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant and controlled temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant and filter it using a syringe filter (e.g., 0.45 µm) to remove all solid particles. This step must be performed quickly and at the equilibration temperature to avoid precipitation.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate. This can be achieved through various analytical techniques such as High-Performance Liquid Chromatography (HPLC) or by gravimetric analysis after solvent evaporation.

Melting Point, Boiling Point, and Density
Property4-Acetyl-2-methylbenzoic acid4-Methoxybenzoic acid2-Methoxybenzoic acidSource
Melting Point Not Available182-185 °C98-100 °C[5][6][7]
Boiling Point Not Available275 °C~275 °C[7][8]
Density Not Available1.385 g/cm³~1.348 g/cm³[7][8]

Experimental Protocol for Melting Point Determination (Capillary Method):

The capillary melting point technique is a fundamental method for determining the purity and identity of a solid organic compound.

Figure 3: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of the solid compound.

  • Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample, initially at a faster rate to approach the expected melting point, then slow the heating rate to 1-2 °C per minute.

  • Observation: Observe the sample and record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). A narrow melting range is indicative of high purity.

Experimental Protocol for Boiling Point Determination (Microscale Method):

For small quantities of liquid, a microscale boiling point determination method is often employed. As this compound is a solid at room temperature, this would be applicable if it were melted or dissolved in a high-boiling solvent for certain applications.

Step-by-Step Methodology:

  • Sample Placement: Place a small amount of the liquid into a small test tube or fusion tube.

  • Capillary Insertion: Invert a sealed-end capillary tube and place it into the liquid.

  • Heating: Heat the assembly in a heating block or oil bath alongside a thermometer.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Acidity (pKa)
CompoundpKaSource
4-Acetylbenzoic acid Data not available in search results
4-Methoxybenzoic acid ~4.47[6]
Benzoic acid 4.20

The electron-withdrawing nature of the acetyl group at the para position would be expected to increase the acidity (lower the pKa) compared to benzoic acid. Conversely, the electron-donating methoxy group at the ortho position would likely decrease the acidity (increase the pKa). The net effect of these two substituents would determine the final pKa.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

Figure 4: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) from a burette, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound (CAS 102362-04-9) and provided detailed, actionable protocols for the experimental determination of its key properties. While a complete experimental profile for this compound is not yet publicly documented, the information and methodologies presented herein offer a robust framework for researchers and drug development professionals. The provided data on related compounds serves as a valuable tool for initial estimations and hypothesis generation. The outlined experimental procedures empower scientists to generate the necessary data to confidently advance their research and development endeavors involving this promising chemical entity.

References

IUPAC name for C10H10O4 aromatic ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Aromatic Ketone Isomers of C10H10O4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C10H10O4 represents a fascinating subset of aromatic ketones, compounds that feature a carbonyl group conjugated to an aromatic system. This structural motif is a cornerstone in medicinal chemistry and materials science, yet the isomeric diversity encapsulated by this simple formula is vast and often underappreciated. This guide provides a detailed exploration of the structural elucidation, nomenclature, and chemical significance of select C10H10O4 aromatic ketone isomers. By moving beyond a simple recitation of IUPAC names, we delve into the logic of isomer deduction, comparative analysis of their spectroscopic signatures, plausible synthetic pathways, and their potential applications in drug discovery and chemical research. This document is structured to serve as a practical reference for scientists engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge and field-proven insights into this versatile class of molecules.

Introduction: The Isomeric Landscape of C10H10O4 Aromatic Ketones

An aromatic ketone is a molecule containing a ketone functional group (C=O) directly attached to at least one aromatic ring. This arrangement facilitates electronic conjugation between the carbonyl group and the π-system of the ring, profoundly influencing the molecule's chemical reactivity, spectroscopic properties, and biological activity. The molecular formula C10H10O4, with a degree of unsaturation of six, allows for a rich variety of structural isomers.

The six degrees of unsaturation are typically accounted for by an aromatic ring (four degrees) and two additional π-bonds or rings. In the context of an aromatic ketone, one of these is the carbonyl group, leaving one more to be placed within the substituents. The four oxygen atoms can be incorporated into a range of functional groups, including hydroxyls, ethers (alkoxy or methylenedioxy), esters, or carboxylic acids, leading to significant isomeric diversity.

This guide will focus on three structurally distinct and representative isomers, providing their systematic IUPAC names and a deep dive into their chemical characteristics:

  • 1-(3,4-dihydroxyphenyl)butane-1,3-dione (A β-diketone)

  • 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one (A natural product-related ketone, "Apiole Ketone")

  • Methyl 3-acetyl-4-hydroxybenzoate (A multifunctional aromatic ester)

By examining these specific examples, we can illuminate the principles of nomenclature, synthesis, and characterization that are broadly applicable across this chemical class.

Isomer Identification and Comparative Analysis

The logical deduction of isomers begins with the molecular formula and the constraints imposed by the required functional groups. For C10H10O4, the presence of a benzene ring and a ketone group establishes a core structure, and the remaining atoms (C3, Hx, O2) and the final degree of unsaturation must be arranged around it.

Feature Isomer A: 1-(3,4-dihydroxyphenyl)butane-1,3-dione Isomer B: 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one Isomer C: Methyl 3-acetyl-4-hydroxybenzoate
Ketone Type Aryl β-DiketoneAryl Methyl Ketone (Acetophenone derivative)Aryl Methyl Ketone (Acetophenone derivative)
Oxygen Functions Two Phenolic Hydroxyls (-OH), Two Ketones (C=O)One Methoxy Ether (-OCH3), One Methylenedioxy Ether (-O-CH2-O-), One Ketone (C=O)One Phenolic Hydroxyl (-OH), One Methyl Ester (-COOCH3), One Ketone (C=O)
Key Structural Unit Catechol, Butane-1,3-dioneSesamol (Methylenedioxyphenol) derivativeSalicylic acid derivative
Source/Context Synthetic Building BlockSynthetic, related to the natural product ApioleSynthetic Intermediate

dot graph IsomerRelationships { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

C10H10O4 [label="C10H10O4\nAromatic Ketone", pos="0,3!", fillcolor="#F1F3F4", shape=ellipse];

A [label="Isomer A\n1-(3,4-dihydroxyphenyl)butane-1,3-dione", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,0!"]; B [label="Isomer B\n1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-3!"]; C [label="Isomer C\nMethyl 3-acetyl-4-hydroxybenzoate", fillcolor="#FBBC05", fontcolor="#202124", pos="3,0!"];

Detailed Isomer Analysis

Isomer A: 1-(3,4-dihydroxyphenyl)butane-1,3-dione
  • IUPAC Name: 1-(3,4-dihydroxyphenyl)butane-1,3-dione

  • Structure and Significance: This molecule is a β-diketone, a class of compounds known for their ability to undergo keto-enol tautomerism and act as bidentate ligands for metal ions. The 3,4-dihydroxy (catechol) moiety is a common feature in many biologically active natural products and pharmaceuticals, known for its antioxidant properties and ability to coordinate with metals. This combination of a catechol ring and a β-diketone side chain makes it a highly versatile synthetic intermediate.

  • Plausible Synthesis: A common route to aryl β-diketones is the Claisen condensation between an appropriate methyl ketone and an ester. For this target, the synthesis would involve the reaction of 3',4'-dihydroxyacetophenone with an acetate source like ethyl acetate in the presence of a strong base such as sodium hydride (NaH).[3]

  • Spectroscopic Characterization (Predicted):

    • IR Spectroscopy: A broad absorption band for the phenolic -OH groups would appear around 3300-3500 cm⁻¹. Strong C=O stretching absorptions for the diketone would be observed between 1680-1720 cm⁻¹ (for the keto form) and around 1600 cm⁻¹ (for the enol form), often showing complex patterns due to tautomerism and conjugation.[4]

    • ¹H NMR Spectroscopy: The spectrum would be complicated by keto-enol tautomerism.

      • Aromatic Protons: Three protons on the dihydroxyphenyl ring would appear as complex multiplets in the δ 6.5-7.5 ppm region.

      • Side Chain (Keto form): A singlet for the methylene protons (-CH₂-) would be expected around δ 4.1 ppm and a singlet for the terminal methyl group (-CH₃) around δ 2.3 ppm.[3]

      • Side Chain (Enol form): A singlet for the vinylic proton (-CH=) would appear around δ 6.2 ppm, and the terminal methyl group would be slightly shifted to around δ 2.1 ppm. A very broad singlet for the enolic hydroxyl proton would be seen far downfield (δ 14-16 ppm) due to strong intramolecular hydrogen bonding.[3]

    • ¹³C NMR Spectroscopy: Carbonyl carbons would resonate significantly downfield, typically in the δ 180-200 ppm range.[4] Aromatic carbons attached to hydroxyl groups would appear around δ 145-150 ppm, while other aromatic carbons would be in the δ 115-130 ppm range.

Isomer B: 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one ("Apiole Ketone")
  • IUPAC Name: 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one

  • Structure and Significance: This molecule is a derivative of the naturally occurring phenylpropene, Apiole, found in parsley and celery.[5] Phenylpropenes and their derivatives are investigated for a wide range of biological activities, including antimicrobial and anticancer effects.[1][5][6] An apiole derivative, AP-02, has shown efficacy in inhibiting the growth of colon cancer cells.[5] This ketone, therefore, serves as a key intermediate for synthesizing analogs and exploring the structure-activity relationships of this important class of natural products.

  • Plausible Synthesis: A logical synthesis starts from the natural product apiole. Apiole can be isomerized to isoapiole (shifting the double bond into conjugation with the ring) using a base like potassium hydroxide. Subsequent oxidation of the propenyl group of isoapiole, for example using potassium permanganate or ozonolysis, would cleave the double bond to yield the desired acetyl group, thus forming the ketone.

  • Spectroscopic Characterization (Predicted):

    • IR Spectroscopy: A strong C=O stretch for the aromatic ketone would be expected around 1670-1690 cm⁻¹. Characteristic C-O stretching bands for the ethers and the methylenedioxy group would appear in the 1000-1300 cm⁻¹ region.

    • ¹H NMR Spectroscopy:

      • Aromatic Protons: Two singlets would be expected for the two protons on the aromatic ring, likely in the δ 6.5-7.5 ppm range.

      • Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet integrating to 2H around δ 6.0 ppm.

      • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H around δ 3.9 ppm.

      • Acetyl Protons (-COCH₃): A sharp singlet integrating to 3H around δ 2.5 ppm.

    • ¹³C NMR Spectroscopy: The carbonyl carbon would appear around δ 195-200 ppm. The methylenedioxy carbon would be near δ 101 ppm. The methoxy and acetyl methyl carbons would be found upfield, around δ 55-60 ppm and δ 25-30 ppm, respectively. Aromatic carbons would resonate between δ 105-155 ppm.[4]

Isomer C: Methyl 3-acetyl-4-hydroxybenzoate
  • IUPAC Name: Methyl 3-acetyl-4-hydroxybenzoate

  • Structure and Significance: This isomer is a multifunctional compound containing a ketone, a phenol, and a methyl ester. Such molecules are valuable synthetic intermediates because each functional group can be selectively modified.[7] For example, the phenol can be alkylated, the ketone can undergo condensation reactions, and the ester can be hydrolyzed to a carboxylic acid for amide coupling. This makes it a versatile starting material for building more complex molecules in drug discovery programs.[7][8]

  • Plausible Synthesis: A standard method to introduce an acetyl group ortho to a hydroxyl group is the Fries rearrangement. The synthesis could start with methyl 4-hydroxybenzoate, which is first acetylated at the hydroxyl group using acetic anhydride to form methyl 4-acetoxybenzoate. This intermediate is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to induce the Fries rearrangement, which migrates the acetyl group from the oxygen to the carbon at the ortho position (position 3) to yield the final product.

  • Spectroscopic Characterization (Predicted):

    • IR Spectroscopy: A broad -OH stretch from 3200-3500 cm⁻¹. Two distinct C=O stretches: one for the ester around 1720-1740 cm⁻¹ and one for the conjugated ketone around 1650-1670 cm⁻¹.

    • ¹H NMR Spectroscopy:

      • Aromatic Protons: Three protons on the ring would show a characteristic splitting pattern. A doublet around δ 8.0 ppm (ortho to ester and meta to -OH), a doublet of doublets around δ 7.8 ppm (ortho to both ester and acetyl), and a doublet around δ 7.0 ppm (ortho to -OH and meta to ester).

      • Hydroxyl Proton (-OH): A broad singlet, often far downfield (e.g., δ 12.5 ppm), indicating strong intramolecular hydrogen bonding with the adjacent acetyl group.

      • Ester Methyl Protons (-COOCH₃): A sharp singlet integrating to 3H around δ 3.9 ppm.

      • Acetyl Protons (-COCH₃): A sharp singlet integrating to 3H around δ 2.6 ppm.

    • ¹³C NMR Spectroscopy: Two carbonyl carbons would be observed: the ester carbonyl around δ 165-170 ppm and the ketone carbonyl around δ 200-205 ppm. The ester methyl carbon would be near δ 52 ppm, and the acetyl methyl carbon near δ 28 ppm. The aromatic carbon attached to the hydroxyl group would be significantly deshielded (around δ 160 ppm).[9]

Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical transformations. They are designed as self-validating systems, where successful synthesis can be confirmed by the spectroscopic characterization methods described.

Protocol 1: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate (Isomer C) via Fries Rearrangement

SynthesisWorkflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Work-up & Purification A Methyl 4-hydroxybenzoate + Acetic Anhydride B Reaction at 100°C A->B C Methyl 4-acetoxybenzoate B->C D Methyl 4-acetoxybenzoate + AlCl3 C->D E Reaction at 160°C D->E F Product Mixture E->F G Acidic Work-up (HCl) F->G H Extraction (EtOAc) G->H I Column Chromatography H->I J Final Product (Isomer C) I->J

Step 1: Synthesis of Methyl 4-acetoxybenzoate

  • To a 100 mL round-bottom flask, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol).

  • Add acetic anhydride (20 mL, 211 mmol) and 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture with stirring in an oil bath at 100°C for 2 hours.

  • Allow the reaction to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

  • The white solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a vacuum oven. This yields methyl 4-acetoxybenzoate.

Step 2: Fries Rearrangement to Methyl 3-acetyl-4-hydroxybenzoate

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place anhydrous aluminum chloride (AlCl₃) (12.0 g, 90.0 mmol).

  • Heat the flask in an oil bath to 160°C.

  • Slowly add molten methyl 4-acetoxybenzoate (from Step 1, ~12.7 g, 65.4 mmol) to the heated AlCl₃ with vigorous stirring over 30 minutes.

  • Maintain the reaction mixture at 160-165°C for an additional 1 hour.

  • Allow the reaction to cool to about 80°C, then carefully decompose the complex by slowly adding 100 mL of 10% aqueous HCl while cooling the flask in an ice bath.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Spectroscopic Analysis of a C10H10O4 Isomer
  • Sample Preparation:

    • NMR: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • IR: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

    • Mass Spectrometry (MS): Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or analyze directly for electron ionization (EI).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula via accurate mass measurement.

  • Data Analysis:

    • Correlate the observed chemical shifts, integration values, and splitting patterns in the NMR spectra with the proposed structure.

    • Identify key functional group stretches (C=O, O-H, C-O) in the IR spectrum and compare them to expected values.[4]

    • Confirm the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum.

Conclusion

The IUPAC nomenclature provides a systematic framework for naming chemical structures, but true molecular understanding requires a deeper investigation into the properties and potential of those structures. The aromatic ketone isomers of C10H10O4—exemplified by 1-(3,4-dihydroxyphenyl)butane-1,3-dione, 1-(7-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-one, and methyl 3-acetyl-4-hydroxybenzoate—demonstrate remarkable structural and functional diversity. Each isomer presents a unique profile of reactivity, spectroscopic characteristics, and potential applications, from versatile synthetic building blocks in medicinal chemistry to derivatives of biologically active natural products. For the research scientist and drug development professional, a thorough grasp of these principles is essential for the rational design and synthesis of novel, high-value molecules.

References

The Rising Therapeutic Potential of 4-Acetyl-2-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a New Chemical Scaffold for Therapeutic Innovation

In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks chemical scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity. Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this broad and versatile class of compounds, derivatives of 4-Acetyl-2-methoxybenzoic acid are emerging as a particularly promising frontier for researchers and drug development professionals. Their unique substitution pattern presents a compelling platform for the design of targeted therapies across a spectrum of diseases, from cancer to inflammatory disorders and infectious diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this burgeoning class of molecules, offering field-proven insights and actionable protocols to accelerate your research and development endeavors.

The Chemical Core: Understanding this compound

This compound, with the chemical formula C₁₀H₁₀O₃, serves as the foundational structure for the derivatives discussed in this guide. The strategic placement of the acetyl and methoxy groups on the benzene ring dictates the molecule's physicochemical properties and its potential interactions with biological targets. The carboxylic acid moiety provides a crucial handle for synthetic modification, allowing for the creation of diverse libraries of esters, amides, and other derivatives.

A common synthetic route to obtain the core structure involves the oxidation of 3,4-dimethylacetophenone.[1]

Representative Synthesis of 4-Acetyl-2-methylbenzoic Acid

This protocol describes a general method for the synthesis of a closely related parent compound, 2-methyl-4-acetylbenzoic acid, which can be adapted for the synthesis of the 2-methoxy analog.

Materials:

  • 3,4-dimethylacetophenone

  • Ethanol

  • 1,1'-Bis(diphenylphosphino)ferrocene

  • 30% Hydrogen peroxide

  • Sodium tungstate

  • Saturated sodium sulfite solution

  • Ethyl acetate

  • Toluene

Step-by-Step Protocol:

  • In a 1L four-neck flask, combine 148.2g (1 mol) of 3,4-dimethylacetophenone, 400ml of ethanol, and 1.5g of 1,1'-bis(diphenylphosphino)ferrocene.

  • Add 50g of 30% hydrogen peroxide and stir the mixture at room temperature for 1 hour.

  • Increase the temperature to 60-65°C and add 44.5g of sodium tungstate.

  • Maintain the temperature at 40-45°C and add 380g of 30% hydrogen peroxide dropwise over approximately 4 hours.

  • Monitor the reaction by HPLC until the starting material (3,4-dimethylacetophenone) is less than 5%.

  • Quench the excess hydrogen peroxide with a saturated sodium sulfite solution.

  • Remove the ethanol by vacuum distillation.

  • Extract the residue twice with 1L of ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield pure 2-methyl-4-acetylbenzoic acid.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of substituted benzoic acids have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

One of the key mechanisms through which benzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[2]

Several studies have shown that dihydroxybenzoic acid derivatives are potent HDAC inhibitors. For instance, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity in colorectal cancer cell lines, leading to cell growth retardation.[2] While direct studies on this compound derivatives are pending, their structural similarity to known HDAC inhibitors suggests a promising avenue for investigation.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a general method to assess the HDAC inhibitory potential of synthesized derivatives.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) as a positive control

  • Synthesized this compound derivatives

  • 96-well black microplate

  • Fluorometric microplate reader

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well black microplate, add the test compounds, positive control, or vehicle control.

  • Add the HeLa cell nuclear extract to each well.

  • Initiate the reaction by adding the HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution (containing a trypsin-like protease).

  • Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.

Induction of Apoptosis

Beyond HDAC inhibition, certain benzoic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and its derivatives have been demonstrated to suppress the viability of breast cancer cell lines (MCF-7 and MDA-MB-468) by inducing cell-cycle arrest at the G2/M phase and triggering apoptosis.[3] This apoptotic induction was associated with an increase in caspase-3 activity.[3]

The structural features of these compounds, particularly the presence of methoxy groups, appear to be crucial for their cytotoxic activity. This provides a strong rationale for exploring the apoptotic potential of this compound derivatives.

Inhibition of Tubulin Polymerization

Another promising anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which share structural similarities with our core molecule, have been identified as potent inhibitors of tubulin polymerization, leading to antiproliferative activity against melanoma and prostate cancer cells.[4]

Data Presentation: Anticancer Activity of Benzoic Acid Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
3,4-dihydroxybenzoic acidHCT-116, HCT-15HDAC Inhibition~70% reduction[2]
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7, MDA-MB-468Cell ViabilitySignificant suppression[3]
2-Aryl-thiazolidine-4-carboxylic acid amidesProstate CancerIC₅₀0.7 - 1.0 µM[4]
2-Aryl-thiazolidine-4-carboxylic acid amidesMelanomaIC₅₀1.8 - 2.6 µM[4]

Visualization: Proposed Anticancer Mechanisms

anticancer_mechanisms cluster_compound This compound Derivative cluster_cell Cancer Cell Compound Derivative HDAC HDAC Compound->HDAC Inhibition Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Compound->Apoptosis Induction CellCycle Cell Cycle Arrest Compound->CellCycle Induction Proliferation Proliferation HDAC->Proliferation Suppression of Tumor Suppressor Genes Tubulin->Proliferation Cell Division Apoptosis->Proliferation Inhibition CellCycle->Proliferation Inhibition

Caption: Potential anticancer mechanisms of this compound derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Derivatives of benzoic acid have long been explored for their anti-inflammatory properties, with salicylic acid (2-hydroxybenzoic acid) being the most famous example.

A synthesized derivative of 4-acetylbenzoic acid, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, has demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[5] This compound suppressed edema development with an efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.[5]

Furthermore, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity in rats through its anti-inflammatory and antioxidant mechanisms.[6] It was found to reduce levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[7][8]

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compound (this compound derivative)

  • Positive control (e.g., Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Step-by-Step Protocol:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: Workflow for In Vivo Anti-inflammatory Assay

anti_inflammatory_workflow start Start acclimatize Acclimatize Rats start->acclimatize fast Overnight Fasting acclimatize->fast measure_initial Measure Initial Paw Volume fast->measure_initial administer Administer Test Compound / Control measure_initial->administer induce_edema Inject Carrageenan administer->induce_edema measure_final Measure Paw Volume at Intervals induce_edema->measure_final calculate Calculate % Edema Inhibition measure_final->calculate end End calculate->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: A New Weapon Against Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Benzoic acid derivatives have shown promise in this area. For instance, fatty acid derived 4-methoxybenzylamides have been synthesized and shown to possess both antibacterial and antifungal activity.[9]

The antimicrobial efficacy of benzoic acid derivatives is often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilicity of the molecule, which can be modulated by the nature of the substituents on the benzoic acid ring, plays a critical role in its antimicrobial potency.

While specific data on this compound derivatives is not yet abundant, the known antimicrobial properties of related methoxybenzoic acid derivatives provide a solid foundation for their exploration as novel antimicrobial agents.[9]

Data Presentation: Antimicrobial Activity of Methoxybenzoic Acid Derivatives

Compound/DerivativeMicroorganismActivity MetricValueReference
N-(4-methoxybenzyl)undec-10-enamideE. coli, A. tumefaciensMIC55 µg/ml[9]
N-(4-methoxybenzyl)undec-10-enamideAlternaria, RhizopusMIC70 µg/ml[9]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. coli, A. tumefaciensMIC45 µg/ml[9]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideAlternaria, RhizopusMIC70 µg/ml[9]

Enzyme Inhibition: Targeting Key Players in Disease

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of 4-methoxybenzoic acid have been shown to inhibit several key enzymes implicated in various diseases.[10]

  • Urease Inhibition: Derivatives of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) have demonstrated potent urease inhibitory activity, which is a key strategy in the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[10]

  • Acetylcholinesterase (AChE) Inhibition: While data for 4-methoxybenzoic acid derivatives is limited, related compounds like vanillin have shown significant AChE inhibitory activity, which is relevant for the treatment of Alzheimer's disease.[10]

  • Carbonic Anhydrase (CA) Inhibition: Benzoic acid derivatives are a known class of carbonic anhydrase inhibitors, with therapeutic applications in glaucoma and epilepsy.[10]

The diverse enzyme inhibitory potential of methoxybenzoic acid derivatives underscores the promise of this compound derivatives as a versatile scaffold for the development of targeted enzyme inhibitors.

Conclusion and Future Directions

The derivatives of this compound represent a compelling and underexplored area of medicinal chemistry. The existing body of research on structurally related benzoic acid derivatives provides a strong rationale for their investigation as potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, makes this an attractive scaffold for the generation of novel compound libraries.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of this compound derivatives. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing their potency and selectivity for specific biological targets. In vivo studies will be essential to validate their therapeutic potential and assess their pharmacokinetic and toxicological profiles. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals poised to unlock the full therapeutic potential of this promising class of molecules.

References

The Architectural Versatility of Substituted Benzoic Acids in Modern Therapeutics: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoic acid scaffold, a seemingly simple aromatic carboxylic acid, represents a privileged structure in medicinal chemistry, serving as a foundational blueprint for a diverse array of therapeutic agents. The strategic placement of various substituents onto the benzene ring profoundly influences the molecule's physicochemical properties, including its electronic profile, lipophilicity, and steric hindrance. These modifications, in turn, dictate the pharmacokinetic and pharmacodynamic behavior of the resulting compounds, allowing for the fine-tuning of their biological activity. This in-depth technical guide provides a comprehensive overview of the current landscape and future potential of substituted benzoic acids in drug discovery and development. We will explore their multifaceted therapeutic applications, delve into the intricate mechanisms of action, elucidate key structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable versatility of this chemical class in the pursuit of novel and effective therapies.

Introduction: The Enduring Legacy of a Simple Scaffold

Benzoic acid and its naturally occurring derivatives have been utilized for their medicinal properties for centuries. However, it is the advent of modern synthetic chemistry that has truly unlocked the therapeutic potential of this scaffold. The ability to systematically modify the benzoic acid core has led to the development of drugs spanning a wide range of therapeutic areas, from infectious diseases to oncology.[1][2][3] The carboxylic acid moiety is a key feature, often acting as a crucial hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.[4] The true elegance of this scaffold lies in the nuanced effects of its substituents. Electron-donating and electron-withdrawing groups can modulate the acidity of the carboxyl group and influence the molecule's overall electronic character, while the size, shape, and polarity of these substituents guide the molecule's journey through biological systems and its ultimate engagement with its target.[4] This guide will navigate the intricate world of substituted benzoic acids, offering insights into their design, evaluation, and therapeutic application.

Therapeutic Frontiers of Substituted Benzoic Acids

The structural plasticity of substituted benzoic acids has enabled their application across a multitude of therapeutic domains. Here, we explore some of the most prominent and promising areas of their use.

Oncology: A Multi-pronged Attack on Cancer

Substituted benzoic acids have emerged as a significant class of anticancer agents, exhibiting a range of mechanisms to combat malignant cell growth and proliferation.[1][2][3]

2.1.1. Mechanism of Action: Hijacking Cancer's Master Switches

A key anticancer strategy of certain substituted benzoic acids involves the inhibition of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[5] By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, repressing the transcription of tumor suppressor genes. Phenolic benzoic acid derivatives, particularly those with multiple hydroxyl groups, have been shown to inhibit HDAC activity.[5] This inhibition leads to the hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6]

Another critical signaling pathway targeted by some substituted benzoic acids is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[7][8][9][10] Certain substituted benzoic acid derivatives have been identified as potent STAT3 inhibitors, disrupting its activation, dimerization, and subsequent nuclear translocation.[8] By blocking the STAT3 signaling cascade, these compounds can effectively halt tumor progression.

Signaling Pathway Diagram: HDAC Inhibition by a Hydroxylated Benzoic Acid Derivative

HDAC_Inhibition cluster_0 Epigenetic Regulation cluster_1 Gene Expression Histone Histone Acetylated Histone Acetylated Histone Histone->Acetylated Histone HATs Condensed Chromatin Condensed Chromatin Acetylated Histone->Histone HDACs Open Chromatin Open Chromatin HDAC HDAC HDAC->Condensed Chromatin Promotes Benzoic Acid Derivative Benzoic Acid Derivative Benzoic Acid Derivative->HDAC Inhibits Condensed Chromatin->Open Chromatin Acetylation Open Chromatin->Condensed Chromatin Deacetylation Tumor Suppressor Genes Tumor Suppressor Genes Open Chromatin->Tumor Suppressor Genes Transcription Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Tumor Suppressor Genes->Cell Cycle Arrest & Apoptosis

Caption: HDAC inhibition by a substituted benzoic acid leads to histone hyperacetylation and tumor suppressor gene expression.

Signaling Pathway Diagram: STAT3 Signaling Inhibition

STAT3_Inhibition Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3 Dimer p-STAT3 Dimer p-STAT3->p-STAT3 Dimer Dimerization Nucleus Nucleus p-STAT3 Dimer->Nucleus Translocation Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Transcription Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Target Gene Expression->Proliferation, Survival, Angiogenesis Benzoic Acid Derivative Benzoic Acid Derivative Benzoic Acid Derivative->p-STAT3 Dimer Inhibits Dimerization

Caption: Substituted benzoic acids can inhibit the STAT3 signaling pathway, preventing the transcription of genes that drive cancer progression.

2.1.2. Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted benzoic acids is highly dependent on the nature and position of the substituents.

Substituent GroupPositionEffect on Anticancer ActivityPutative RationaleReference
Hydroxyl (-OH)MultipleIncreasedEnhanced HDAC inhibition.[5]
Electron-withdrawing (e.g., -NO2, -CF3)VariesOften IncreasedCan enhance binding to target proteins and influence electronic properties.[11][12]
Halogens (e.g., -Cl, -F)VariesVariableCan increase lipophilicity and membrane permeability, but can also introduce steric hindrance.[11]
Bulky GroupsVariesOften DecreasedSteric hindrance can prevent optimal binding to the target's active site.[4]
Antimicrobial Applications: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted benzoic acids have long been recognized for their antimicrobial properties and are experiencing a resurgence in interest.[13]

2.2.1. Mechanism of Action: Disrupting Microbial Homeostasis

The primary antimicrobial mechanism of benzoic acid and its derivatives is the disruption of cellular metabolism.[14] In their undissociated, more lipophilic form, they can readily diffuse across the microbial cell membrane. Once inside the cytoplasm, where the pH is typically higher, the acid dissociates, releasing a proton and acidifying the cytoplasm. This intracellular acidification can inhibit key metabolic enzymes and disrupt the proton motive force, ultimately leading to cell death. The presence of electron-withdrawing groups can increase the acidity of the benzoic acid, potentially enhancing its antimicrobial efficacy.[4] Furthermore, some derivatives have been shown to specifically target bacterial RNA polymerase, inhibiting transcription.[12]

2.2.2. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of substituted benzoic acids is intricately linked to their chemical structure.

Substituent GroupPositionEffect on Antimicrobial ActivityPutative RationaleReference
Electron-withdrawing (e.g., -NO2, -CF3)VariesGenerally IncreasedEnhances acidity and membrane permeability.[12]
Hydroxyl (-OH)OrthoIncreasedCan participate in chelation of essential metal ions or form key hydrogen bonds with target enzymes.[2]
Alkyl ChainsVariesVariableIncreased lipophilicity can enhance membrane penetration, but excessive length can decrease solubility.[15]
Halogens (e.g., -Cl, -Br)VariesOften IncreasedIncreases lipophilicity and can enhance binding interactions.[13][16]
Management of Type 2 Diabetes: Targeting Carbohydrate Digestion

A promising therapeutic strategy for managing type 2 diabetes is the inhibition of α-amylase, a key enzyme responsible for the breakdown of dietary starches into simple sugars. Certain substituted benzoic acids have demonstrated potent α-amylase inhibitory activity.

2.3.1. Mechanism of Action: A Competitive Blockade

The inhibitory action of these benzoic acid derivatives on α-amylase is primarily attributed to their ability to bind to the active site of the enzyme, preventing the binding of the natural substrate, starch. This interaction is often mediated by a combination of hydrogen bonds and hydrophobic interactions between the substituents on the benzoic acid ring and the amino acid residues within the enzyme's active site.[6][17]

2.3.2. Structure-Activity Relationship (SAR) Insights

The α-amylase inhibitory activity is highly sensitive to the substitution pattern on the benzoic acid ring.

Substituent GroupPositionEffect on α-Amylase InhibitionPutative RationaleReference
Hydroxyl (-OH)2-positionStrong Positive EffectForms crucial hydrogen bonds within the active site.[6][17]
Hydroxyl (-OH)5-positionNegative EffectMay introduce unfavorable steric or electronic interactions.[6][17]
Methoxy (-OCH3)2-positionNegative EffectCan disrupt optimal binding geometry.[6][17]
Multiple HydroxylsVariesGenerally PositiveIncreases the potential for hydrogen bonding.[6][17]

Essential Experimental Protocols for Evaluation

The successful development of substituted benzoic acids as therapeutic agents relies on robust and reproducible in vitro assays. The following section provides detailed, step-by-step methodologies for key experiments.

Anticancer Activity: The MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

3.1.1. Principle

Living cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

3.1.2. Step-by-Step Protocol

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted benzoic acid derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add a specific volume of the MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram: MTT Assay

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Substituted Benzoic Acid Derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and IC50 G->H

Caption: A streamlined workflow for assessing the anticancer activity of substituted benzoic acids using the MTT assay.

Cell Migration: The Scratch (Wound Healing) Assay

The scratch assay is a straightforward method to study cell migration in vitro, which is a critical process in cancer metastasis.

3.2.1. Principle

A "scratch" or cell-free area is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time.

3.2.2. Step-by-Step Protocol

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Using a sterile pipette tip or a specialized scratch tool, create a straight scratch down the center of each well.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Compound Treatment: Add fresh culture medium containing the test compounds or a vehicle control to the respective wells.

  • Image Acquisition: Immediately capture images of the scratches at time zero (T=0) using a microscope. Continue to capture images at regular intervals (e.g., every 6, 12, or 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each treatment group. Calculate the percentage of wound closure over time. Compare the migration rates between the treated and control groups.

Experimental Workflow Diagram: Scratch Assay

Scratch_Assay_Workflow A 1. Grow Cells to Confluent Monolayer B 2. Create a 'Scratch' in the Monolayer A->B C 3. Wash to Remove Debris B->C D 4. Treat with Test Compounds C->D E 5. Image Scratch at T=0 D->E F 6. Incubate and Image at Regular Intervals E->F G 7. Measure Scratch Width and Calculate Closure Rate F->G

Caption: A step-by-step workflow for the scratch assay to evaluate the effect of substituted benzoic acids on cancer cell migration.

α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on α-amylase activity.

3.3.1. Principle

The assay measures the amount of starch hydrolyzed by α-amylase in the presence and absence of an inhibitor. The amount of reducing sugars produced is quantified using a colorimetric method, such as the dinitrosalicylic acid (DNS) method.

3.3.2. Step-by-Step Protocol

  • Reagent Preparation: Prepare a starch solution (substrate), an α-amylase solution, and a DNS color reagent.

  • Reaction Mixture: In a series of test tubes, pre-incubate the α-amylase solution with different concentrations of the substituted benzoic acid derivatives for a specific time at a controlled temperature.

  • Initiate Reaction: Add the starch solution to each tube to start the enzymatic reaction and incubate for a defined period.

  • Stop Reaction: Add the DNS reagent to each tube to stop the reaction and develop the color.

  • Color Development: Heat the tubes in a boiling water bath to facilitate color development.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 540 nm.

  • Data Analysis: Calculate the percentage of α-amylase inhibition for each compound concentration. Determine the IC50 value from a dose-response curve.

Experimental Workflow Diagram: α-Amylase Inhibition Assay

Amylase_Inhibition_Workflow A 1. Pre-incubate α-Amylase with Test Compound B 2. Add Starch Solution to Initiate Reaction A->B C 3. Incubate at Controlled Temperature B->C D 4. Add DNS Reagent to Stop Reaction C->D E 5. Heat to Develop Color D->E F 6. Measure Absorbance at 540 nm E->F G 7. Calculate % Inhibition and IC50 F->G

Caption: A procedural workflow for determining the α-amylase inhibitory potential of substituted benzoic acids.

Conclusion and Future Directions

Substituted benzoic acids represent a remarkably versatile and enduring scaffold in drug discovery. Their amenability to synthetic modification allows for the precise tuning of their biological activities, leading to a broad spectrum of therapeutic applications. The insights into their mechanisms of action, particularly in the realms of oncology and infectious diseases, continue to expand, opening new avenues for targeted therapies. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of next-generation benzoic acid-based drugs with enhanced potency and selectivity.

The future of this chemical class is bright, with ongoing research exploring novel substitution patterns and their application to a wider range of diseases. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds. As our understanding of the molecular basis of disease deepens, the architectural flexibility of substituted benzoic acids will ensure their continued relevance in the development of innovative and life-saving medicines.

References

An In-depth Technical Guide to 4-Acetyl-2-methoxybenzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and drug development. While literature directly pertaining to this specific molecule is limited, a comprehensive analysis of its structural analogs, such as 4-acetyl-2-methylbenzoic acid and derivatives of 4-methoxybenzoic acid, provides a strong foundation for understanding its synthesis, physicochemical properties, and potential biological activities. This guide synthesizes available information on these related compounds to offer a predictive yet scientifically grounded overview of this compound. We will explore a proposed synthetic route, predict its spectral characteristics, and discuss its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases.

Introduction and Chemical Overview

This compound, with the chemical formula C₁₀H₁₀O₄, belongs to the family of substituted benzoic acids. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a methoxy group at position 2, and an acetyl group at position 4. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it an intriguing candidate for structure-activity relationship (SAR) studies in drug discovery.

The methoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. The acetyl group, an electron-withdrawing group, can participate in various chemical transformations and may serve as a key interaction point with biological targets. The combination of these functionalities on a benzoic acid scaffold, a common motif in many approved drugs, suggests a high potential for this molecule as a precursor to novel pharmacologically active agents.

Given the scarcity of direct experimental data, this guide will leverage the well-documented chemistry and biology of its close relatives, 4-acetyl-2-methylbenzoic acid and various 4-methoxybenzoic acid derivatives, to provide a comprehensive and predictive analysis.

Synthesis of this compound: A Proposed Pathway

A logical starting material is 2-methoxybenzoic acid, which is commercially available. The acetyl group can be introduced at the 4-position via a regioselective Friedel-Crafts acylation reaction. The methoxy group at position 2 is an ortho-, para-director; however, steric hindrance from the adjacent carboxylic acid group would likely favor acylation at the para position.

Proposed Synthetic Workflow

Synthetic Pathway Proposed Synthesis of this compound start 2-Methoxybenzoic Acid reagent Acetyl Chloride (CH3COCl) / AlCl3 start->reagent Friedel-Crafts Acylation product This compound reagent->product workup Aqueous Workup product->workup

Caption: Proposed synthetic pathway via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Friedel-Crafts acylation of aromatic compounds.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methoxybenzoic acid (1 equivalent).

  • Solvent and Catalyst: Add a suitable inert solvent, such as dichloromethane or 1,2-dichloroethane. Cool the mixture to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Addition of Acylating Agent: While maintaining the low temperature, add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Profile (Predicted)

The physicochemical and spectroscopic properties of this compound can be predicted with a reasonable degree of accuracy based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 160-170 °C (estimated)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
pKa ~4-5 (estimated for the carboxylic acid)
Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of structurally related compounds.

Technique Predicted Key Signals
¹H NMR (in CDCl₃)δ ~10-11 ppm (s, 1H, -COOH), δ ~7.5-7.8 ppm (m, 2H, Ar-H), δ ~7.0-7.2 ppm (m, 1H, Ar-H), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~2.6 ppm (s, 3H, -COCH₃)
¹³C NMR (in CDCl₃)δ ~197 ppm (C=O, acetyl), δ ~168 ppm (C=O, carboxylic acid), δ ~160 ppm (Ar-C-OCH₃), δ ~135 ppm (Ar-C-acetyl), δ ~132 ppm (Ar-C), δ ~120 ppm (Ar-C), δ ~115 ppm (Ar-C), δ ~112 ppm (Ar-C), δ ~56 ppm (-OCH₃), δ ~27 ppm (-COCH₃)
IR (Infrared) ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700 cm⁻¹ (strong, C=O stretch of carboxylic acid), ~1680 cm⁻¹ (strong, C=O stretch of ketone), ~1600, 1480 cm⁻¹ (C=C stretch of aromatic ring), ~1250 cm⁻¹ (C-O stretch of ether)
Mass Spec (MS) M⁺ peak at m/z = 194

Potential Applications in Drug Development: A Prospective Analysis

The structural motifs present in this compound are found in numerous biologically active molecules. By examining the activities of its analogs, we can infer potential therapeutic applications.

Anticancer Potential

Derivatives of 4-methoxybenzoic acid have shown promise as anticancer agents. For instance, some exhibit inhibitory activity against key signaling pathways involved in cancer cell proliferation and survival. The acetyl group in this compound could be a key pharmacophoric feature, potentially interacting with kinase active sites or other protein targets. Furthermore, the benzoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and there is a growing body of evidence linking chronic inflammation to cancer.

Anti-inflammatory and Analgesic Activity

Many benzoic acid derivatives possess anti-inflammatory and analgesic properties.[1] The core structure of this compound is amenable to derivatization to explore its potential as a novel anti-inflammatory agent. The methoxy and acetyl groups can be modified to optimize potency and selectivity for targets such as cyclooxygenase (COX) enzymes or other inflammatory mediators.

Antimicrobial and Antiviral Activity

Phenolic acids and their derivatives, including those related to 4-methoxybenzoic acid, have been reported to exhibit antimicrobial and antiviral activities. The specific substitution pattern of this compound could lead to compounds with activity against various pathogens.

Derivatization Potential for Lead Optimization

Caption: Key functional groups for derivatization and SAR studies.

The three key functional groups of this compound offer multiple avenues for chemical modification to generate a library of derivatives for biological screening:

  • The Carboxylic Acid: Can be converted to esters, amides, or other acid derivatives to modulate solubility, cell permeability, and target binding.

  • The Acetyl Group: The ketone can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to introduce new functionalities.

  • The Aromatic Ring: Can undergo electrophilic substitution reactions such as halogenation or nitration to explore the electronic and steric requirements for biological activity.

Key Papers and Authoritative References

While direct literature on this compound is scarce, the following references provide essential background on the synthesis, properties, and biological activities of its structural analogs. These papers serve as a critical starting point for any research program focused on this molecule.

References

The Strategic Utility of 4-Acetyl-2-methoxybenzoic Acid: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-2-methoxybenzoic acid, a polysubstituted aromatic compound, represents a valuable yet underutilized scaffold in the fine chemical and pharmaceutical industries. Its unique arrangement of a carboxylic acid, a ketone, and a methoxy group on a benzene ring offers a rich platform for a variety of chemical transformations. This guide elucidates the chemical properties, potential synthetic routes, and, most importantly, the strategic role of this compound as a versatile building block in the construction of complex organic molecules, with a particular focus on heterocyclic systems relevant to drug discovery. While direct literature on this specific molecule is limited, this paper will draw upon established principles of organic chemistry and analogous reactivity of related compounds to provide a comprehensive overview of its potential applications.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

This compound (CAS No. 102362-04-9) is a crystalline solid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2] The strategic placement of its three functional groups—a carboxylic acid, an acetyl group, and a methoxy group—on the aromatic core imparts a unique reactivity profile, making it a promising starting material for the synthesis of a diverse array of chemical entities.

The carboxylic acid moiety serves as a handle for amide bond formation, esterification, or can direct ortho-metalation reactions. The acetyl group provides a reactive ketone carbonyl for condensations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. The ortho-methoxy group, an electron-donating group, influences the electronic properties of the aromatic ring and can play a role in directing regioselectivity in electrophilic aromatic substitution reactions, though its primary influence is often steric and in directing ortho-lithiation.

This guide will explore the untapped potential of this molecule, providing a theoretical framework and practical insights into its application as a building block for novel chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 102362-04-9[1][2]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1][2]
Appearance Solid-
Storage Sealed in dry, room temperature[2]

The Strategic Synthesis of this compound

While detailed, peer-reviewed synthetic procedures for this compound are not abundant in the literature, its synthesis can be envisioned through established organic chemistry transformations. A plausible and efficient route would be the Friedel-Crafts acylation of 3-methoxybenzoic acid.

Hypothetical Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on well-established Friedel-Crafts acylation reactions.

Reaction Scheme:

G reactant 3-Methoxybenzoic Acid product This compound reactant->product Friedel-Crafts Acylation reagent Acetyl Chloride / AlCl₃ G A This compound B Nitrated Intermediate A->B Nitration (HNO₃, H₂SO₄) C Amino Intermediate B->C Reduction (e.g., Fe/HCl) D Quinolone Derivative C->D Cyclization (e.g., Friedländer Annulation)

References

A Spectroscopic Guide to 4-Acetyl-2-methoxybenzoic Acid: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 4-Acetyl-2-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the distinct spectroscopic signature of this compound, researchers can ensure its accurate identification, purity assessment, and elucidation of its role in complex chemical reactions.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a methoxy group, and an acetyl group attached to a benzene ring. This unique arrangement of functional groups gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming the molecular structure and for quality control in synthetic processes. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and MS in the characterization of this molecule.

Molecular Structure and Key Features

To fully appreciate the spectral data, a clear understanding of the molecular structure of this compound is essential. The following diagram illustrates the key functional groups and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate chemical shifts proc2->proc3 proc4 Peak Integration and Analysis proc3->proc4 G cluster_intro Sample Introduction cluster_ionize Ionization & Fragmentation cluster_analysis Analysis & Detection intro1 Introduce sample (direct probe or GC) ionize1 Electron Ionization (70 eV) intro1->ionize1 ionize2 Formation of Molecular Ion (M+.) ionize1->ionize2 ionize3 Fragmentation into smaller ions ionize2->ionize3 analysis1 Acceleration of ions ionize3->analysis1 analysis2 Separation by m/z ratio in Mass Analyzer analysis1->analysis2 analysis3 Detection of ions analysis2->analysis3 analysis4 Generation of Mass Spectrum analysis3->analysis4

The Solubility Profile of 4-Acetyl-2-methoxybenzoic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and chemical process design. For an active pharmaceutical ingredient (API) intermediate like 4-Acetyl-2-methoxybenzoic acid, this profile governs critical parameters ranging from reaction kinetics and purification efficiency to its ultimate bioavailability in a formulation. This in-depth technical guide provides a detailed examination of the solubility characteristics of this compound. It synthesizes the theoretical thermodynamic principles of dissolution with practical, field-proven methodologies for experimental solubility determination. While specific quantitative solubility data for this compound is not extensively published, this guide leverages data from structurally analogous compounds to predict its behavior and establishes a robust framework for its empirical investigation.

Introduction: The Significance of Solubility in Process Chemistry and Formulation

This compound (C₁₀H₁₀O₃) is a substituted benzoic acid derivative whose structural motifs—a carboxylic acid, a ketone, and a methoxy group—make it a valuable intermediate in organic synthesis and for the development of novel pharmaceutical agents. The journey of such a molecule from laboratory synthesis to a viable drug product is critically dependent on its physicochemical properties, foremost among them being its solubility in various media.

The solubility profile of an API or its intermediate dictates:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction rates and yield.

  • Crystallization and Purification: Designing efficient processes to isolate the compound with high purity by selecting appropriate solvent/anti-solvent systems.[1]

  • Formulation Development: Determining the feasibility of liquid dosage forms and predicting dissolution behavior, which is a prerequisite for absorption.[2]

This guide delves into the factors governing the solubility of this compound, provides methodologies to determine it accurately, and discusses how to apply this knowledge in a research and development setting.

Physicochemical Characteristics of this compound

The solubility of a molecule is intrinsically linked to its physical and chemical properties. The structure of this compound, featuring both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carboxylic and acetyl carbonyl oxygens, and the methoxy oxygen), suggests a nuanced solubility behavior.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₀O₃PubChem[3]
Molecular Weight 178.18 g/mol PubChem[3]
IUPAC Name 4-acetyl-2-methylbenzoic acidPubChem[3]
CAS Number 55860-35-0PubChem[3]
Predicted Polarity Moderately polar. The carboxylic acid and acetyl groups increase polarity, while the benzene ring and methyl group contribute nonpolar character.-
Hydrogen Bonding Contains one hydrogen bond donor (-COOH) and three hydrogen bond acceptors (C=O x2, -OCH₃). This capacity for strong intermolecular interactions, particularly dimerization via the carboxylic acid groups, can lead to high crystal lattice energy and may reduce solubility in non-polar solvents.-

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is an equilibrium phenomenon, and its thermodynamic basis provides a predictive framework for how a solute will behave in a given solvent. The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

This balance is described by the Gibbs free energy of solution (ΔGsol):

ΔGsol = ΔHsol - TΔSsol

Where:

  • ΔHsol is the enthalpy of solution, representing the net heat change.

  • T is the absolute temperature.

  • ΔSsol is the entropy of solution, reflecting the change in disorder.

A compound dissolves spontaneously when ΔGsol is negative. For most solids dissolving in liquids, the process is endothermic (ΔHsol > 0), meaning energy is required to break the crystal lattice. Therefore, solubility is often driven by a significant positive entropy change (ΔSsol > 0) as the ordered crystal structure is dispersed into the disordered solution.

The fundamental principle of "like dissolves like" is a practical application of these thermodynamic concepts.

  • Polar Solvents (e.g., alcohols, water) will better dissolve polar solutes like this compound by forming strong dipole-dipole interactions and hydrogen bonds.

  • Nonpolar Solvents (e.g., hexane, toluene) are less effective at solvating polar molecules as they cannot overcome the strong solute-solute interactions within the crystal lattice.

Predicted and Analogous Solubility Behavior

While a comprehensive experimental dataset for this compound is not publicly available, we can infer its likely behavior by examining a closely related analog, 4-Methoxybenzoic acid . This compound shares the key polar functional groups (carboxylic acid, methoxy group) but lacks the acetyl group. The following data for 4-Methoxybenzoic acid provides a strong qualitative and quantitative starting point for investigation.

Qualitative Solubility of 4-Methoxybenzoic Acid:

  • Alcohols (Methanol, Ethanol): Highly soluble.[4]

  • Ketones (Acetone): Good solubility.[4]

  • Esters (Ethyl Acetate): Soluble.[4]

  • Ethers (Tetrahydrofuran): Soluble.[5]

  • Aromatic Hydrocarbons (Toluene): Lower solubility.[4]

  • Aliphatic Hydrocarbons (Hexane): Very low solubility.

  • Water: Sparingly soluble in cold water.[4]

It is predicted that this compound will follow a similar trend. The addition of the moderately polar acetyl group may slightly enhance its affinity for polar aprotic solvents (like acetone and ethyl acetate) compared to 4-methoxybenzoic acid.

Quantitative Solubility Data for 4-Methoxybenzoic Acid in Various Organic Solvents

The following table summarizes the mole fraction solubility (x₁) of 4-methoxybenzoic acid at various temperatures, demonstrating the strong influence of both solvent choice and temperature.

Temperature (K)1-ButanolIsobutanolAcetoneCyclohexanoneEthyl AcetateToluene
283.15 0.08950.0768--0.12930.0211
288.15 0.10830.09350.19830.20110.15120.0263
293.15 0.13020.11290.22910.23230.17610.0326
298.15 0.15560.13560.26450.26810.20450.0402
303.15 0.18490.16190.30510.30900.23670.0494
308.15 0.21860.19230.35140.35570.27330.0605
313.15 0.25740.22730.40420.40890.31480.0738
318.15 0.30190.26750.46410.46940.36180.0898
323.15 0.35290.3136--0.41510.1089
328.15 0.41120.3664--0.47540.1318

(Data compiled from sources providing solubility of 4-methoxybenzoic acid.[4][5])

This data clearly illustrates that solubility increases with temperature, which is typical for the endothermic dissolution of crystalline solids.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain definitive data for this compound, the following self-validating protocol based on the equilibrium shake-flask method is recommended. This method ensures that thermodynamic equilibrium is achieved between the solid and liquid phases.

Step 1: Materials and Reagents

  • This compound (high purity, characterized solid form)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.

Step 2: Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A Add excess solid compound to a known volume/mass of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for a set time (e.g., 24-72h) A->B C Allow undissolved solid to settle (e.g., 2h) B->C H Repeat sampling at later time points (e.g., 48h, 72h) B->H D Withdraw aliquot from the clear supernatant C->D E Immediately filter through a syringe filter D->E F Accurately dilute the filtrate with mobile phase E->F G Analyze concentration via validated HPLC method F->G I Confirm concentration plateau is reached H->I I->G

Caption: Workflow for equilibrium solubility determination.

Step 3: Detailed Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume or mass of a different organic solvent. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the slurries for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. A time-course study should be performed initially to determine when the concentration of the dissolved solute no longer changes, indicating equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear supernatant.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic solid particles.

  • Quantification: Accurately weigh or measure the volume of the filtered sample, then dilute it with a suitable solvent (often the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the precise concentration.

  • Calculation: Convert the measured concentration into desired units (e.g., mg/mL, mol/L, or mole fraction).

Data Analysis and Thermodynamic Modeling

Once experimental solubility data has been collected at multiple temperatures, it can be used to calculate key thermodynamic parameters of dissolution. The van't Hoff equation is a powerful tool for this analysis:

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

  • x is the mole fraction solubility.

  • ΔHsol is the molar enthalpy of solution.

  • R is the ideal gas constant.

  • T is the absolute temperature.

  • ΔSsol is the molar entropy of solution.

By plotting ln(x) versus 1/T, a linear relationship is often observed. The slope of this line is equal to -ΔHsol/R, and the y-intercept is ΔSsol/R, allowing for the direct calculation of the enthalpy and entropy of the solution process.

G A Experimental Data (Solubility at various temps) B Plot ln(x) vs. 1/T (van't Hoff Plot) A->B C Linear Regression Analysis B->C D Calculate Slope & Intercept C->D E Determine ΔHsol (Enthalpy of Solution) D->E from Slope F Determine ΔSsol (Entropy of Solution) D->F from Intercept

Caption: Logical flow from experimental data to thermodynamic parameters.

Conclusion for the Researcher

The solubility profile of this compound is a critical dataset for any scientist working with this compound. While direct, published quantitative data is sparse, a robust understanding can be built upon a combination of theoretical principles, analysis of structural analogs like 4-methoxybenzoic acid, and rigorous experimental determination. The molecule is predicted to be highly soluble in polar organic solvents like alcohols and ketones, with solubility decreasing significantly in nonpolar hydrocarbon solvents. Temperature is expected to be a key factor, with solubility increasing at higher temperatures.

By employing the standardized shake-flask method and applying thermodynamic analysis using the van't Hoff equation, researchers can generate the precise, reliable solubility data required to optimize synthetic routes, design efficient purification processes, and develop robust formulations, thereby accelerating the path from discovery to application.

References

Section 1: Chemical Identification and Predicted Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 4-Acetyl-2-methoxybenzoic Acid

From the Senior Application Scientist: A Note on This Guidance

Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds, primarily other substituted benzoic acids such as 4-Acetyl-2-methyl benzoic acid and various methoxybenzoic acids. The underlying principle is that the hazardous properties of an organic molecule are dictated by its functional groups—in this case, the carboxylic acid, acetyl, and methoxy moieties on an aromatic ring. The safety profile is thus predicted based on these well-characterized analogs.

Crucial Disclaimer: This guide serves as an expert-level resource for risk assessment. Researchers and drug development professionals must treat this compound as a substance with, at a minimum, the hazards outlined herein. Standard, cautious laboratory practices for handling novel or uncharacterized chemical entities are mandatory.

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

IdentifierValueSource
Chemical Name This compound-
CAS Number 102362-04-9[1][2]
Molecular Formula C₁₀H₁₀O₃-
Molecular Weight 194.18 g/mol -
Predicted Appearance White to off-white crystalline powder[3]
Predicted Stability Stable under normal storage conditions[4]

Section 2: Hazard Identification and GHS Classification (Predicted)

Based on the consistent classification of its structural analogs, this compound is predicted to be classified under the Globally Harmonized System (GHS) as follows.[5] The primary hazards stem from its acidic nature and its potential to act as an irritant powder.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation

GHS Pictogram Overview

GHS_Hazards cluster_pictogram GHS Pictogram cluster_hazards Associated Hazards ! H302 Harmful if swallowed !->H302 H315 Causes skin irritation !->H315 H319 Causes serious eye irritation !->H319 H335 May cause respiratory irritation !->H335

Caption: GHS Exclamation Mark Pictogram and Associated Hazards.

Section 3: Toxicological Profile and Health Effects

The predicted GHS classification points to specific health risks upon exposure. Understanding the causality is key to appreciating the handling protocols that follow.

  • Oral Toxicity: Ingestion is predicted to be harmful.[5] The mechanism is likely related to irritation of the gastrointestinal tract.

  • Dermal and Ocular Irritation: As a carboxylic acid, this compound can irritate the skin by disrupting the lipid barrier, leading to redness and discomfort.[5] In the eyes, it is expected to be a serious irritant, potentially causing significant inflammation and pain upon contact with the moist mucosal surfaces.[5]

  • Respiratory Irritation: Fine powders of organic acids are a common cause of respiratory tract irritation.[5] Inhalation of dust can lead to coughing, sneezing, and inflammation of the nasal passages and throat.[5]

To date, no data from sources such as the IARC, ACGIH, or NTP suggests that common methoxybenzoic acids are carcinogenic.[6] However, as with any compound not thoroughly studied, chronic exposure should be minimized.

Section 4: Emergency Protocols: First Aid and Spill Management

A prepared response is critical to mitigating the consequences of accidental exposure or release.

First-Aid Measures

The following protocols are based on standard best practices for handling acidic, irritant solids.[5][7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift and separate the eyelids to irrigate fully.[7] Seek immediate medical attention from an ophthalmologist.[9] Do not attempt to remove contact lenses unless you are skilled personnel.[7]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and running water.[7] If irritation develops or persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[5] If breathing is difficult or symptoms like coughing persist, seek medical attention.

  • Ingestion: If the person is conscious, immediately rinse their mouth with water.[5] Do not induce vomiting. Call a Poison Control Center or physician for guidance.[6]

Emergency First Aid Decision Workflow

First_Aid_Workflow cluster_routes cluster_actions cluster_medical start Exposure Event eye Eye Contact skin Skin Contact inhalation Inhalation ingestion Ingestion flush_eye Flush with water for 15+ min Keep eyelids open eye->flush_eye wash_skin Remove clothing Wash with soap & water skin->wash_skin fresh_air Move to fresh air Keep comfortable inhalation->fresh_air rinse_mouth Rinse mouth Do NOT induce vomiting ingestion->rinse_mouth seek_medical_eye Seek IMMEDIATE medical attention flush_eye->seek_medical_eye seek_medical_skin Seek medical attention if irritation persists wash_skin->seek_medical_skin seek_medical_resp Seek medical attention if symptoms persist fresh_air->seek_medical_resp seek_medical_ingest Call Poison Center or Physician rinse_mouth->seek_medical_ingest

Caption: Decision workflow for first aid response to exposure.

Fire-Fighting and Accidental Release
  • Fire Fighting: The compound is not considered a significant fire risk.[7] Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as combustion may produce corrosive fumes and carbon oxides.[4][5]

  • Accidental Release: For spills, immediately cordon off the area. Avoid breathing dust and prevent all personal contact.[7] Use dry cleanup procedures; do not use methods that generate dust.[7] Carefully sweep or vacuum the spilled solid into a sealed, labeled container for proper chemical waste disposal.[10] After material pickup, wash the area down with water, preventing runoff from entering drains.[7]

Section 5: Proactive Safety: Handling, Storage, and Exposure Control

Preventing exposure is the most effective safety strategy. This requires a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

The Hierarchy of Controls

The most effective safety measures are those that control the hazard at its source. The hierarchy of controls provides a framework for implementing robust protection.

Hierarchy_of_Controls Hierarchy of Controls (Most to Least Effective) elimination Elimination (Not applicable for required reagent) substitution Substitution (Use a less hazardous alternative) engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles)

Caption: The hierarchy of controls for minimizing chemical exposure.

Safe Handling and Storage Protocols
  • Engineering Controls: Handle this compound exclusively in a well-ventilated area. A certified chemical fume hood is the most appropriate engineering control to prevent inhalation of dust.[10] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

  • Administrative Controls:

    • Avoid all personal contact, including inhalation.[7]

    • Minimize dust generation during weighing and transfer operations.[7]

    • Do not eat, drink, or smoke in laboratory areas.[7]

    • Wash hands thoroughly with soap and water after handling.[7]

    • Launder contaminated work clothing separately from other items.[7]

  • Storage:

    • Store in original, tightly sealed containers.[7]

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials, particularly strong oxidizing agents, which could cause a vigorous reaction.[4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[5]

  • Skin Protection:

    • Wear a lab coat to protect personal clothing.

    • Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and employ proper glove removal technique to avoid skin contact.[10]

  • Respiratory Protection: Under normal conditions in a fume hood, respiratory protection is not required. If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved particulate respirator (e.g., N95).[10]

References

Methodological & Application

Step-by-step synthesis of 4-Acetyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Acetyl-2-methylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of 4-Acetyl-2-methylbenzoic Acid

4-Acetyl-2-methylbenzoic acid is a valuable chemical intermediate, playing a crucial role in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, which features a carboxylic acid, a ketone, and a substituted benzene ring, offers multiple points for chemical modification, making it a versatile building block for organic synthesis.[2] This guide provides a detailed, step-by-step protocol for the synthesis of 4-acetyl-2-methylbenzoic acid, designed for researchers, scientists, and professionals in drug development. The chosen method is a high-yield, palladium-catalyzed coupling reaction, selected for its efficiency and reliability.[2]

Theoretical Framework: A Palladium-Catalyzed Approach

The synthesis of 4-acetyl-2-methylbenzoic acid can be efficiently achieved through a palladium-catalyzed coupling reaction between 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether. This reaction is followed by an acidic workup to hydrolyze the resulting enol ether to the desired ketone. This method is advantageous due to its high reported yields, often reaching up to 95%.[2][3][4]

The reaction proceeds via a catalytic cycle involving the palladium catalyst. The key steps include:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (4-bromo-2-methylbenzoic acid), forming a palladium(II) intermediate.

  • Carbopalladation: The vinyl ether coordinates to the palladium(II) complex, followed by insertion into the aryl-palladium bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium intermediate, regenerating the palladium(0) catalyst and forming an enol ether.

  • Hydrolysis: The enol ether is then hydrolyzed under acidic conditions to yield the final product, 4-acetyl-2-methylbenzoic acid.

Experimental Protocol

This protocol details the synthesis of 4-acetyl-2-methylbenzoic acid from 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountNotes
4-Bromo-2-methylbenzoic acidC₈H₇BrO₂215.0421.5 g (100 mmol)Starting material
n-Butyl vinyl etherC₆H₁₂O100.1630.1 g (300 mmol)Reagent
Palladium(II) acetatePd(OAc)₂224.544.9 mg (0.2 mmol)Catalyst
1,3-Bis(diphenylphosphino)propaneC₂₇H₂₆P₂412.440.247 g (0.6 mmol)Ligand
Potassium carbonateK₂CO₃138.2116.6 g (120 mmol)Base
n-ButanolC₄H₁₀O74.1264.5 gSolvent
TolueneC₇H₈92.14172 gExtraction Solvent
WaterH₂O18.02108 gFor workup
Concentrated Hydrochloric AcidHCl36.4615.6 g (150 mmol)For neutralization and hydrolysis
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a three-neck round-bottom flask, add 4-bromo-2-methylbenzoic acid (21.5 g, 100 mmol), potassium carbonate (16.6 g, 120 mmol), palladium(II) acetate (44.9 mg, 0.2 mmol), 1,3-bis(diphenylphosphino)propane (0.247 g, 0.6 mmol), and n-butanol (64.5 g).

  • Addition of Vinyl Ether: Add n-butyl vinyl ether (30.1 g, 300 mmol) to the reaction mixture.

  • Inert Atmosphere: Degas the mixture and purge the reactor with nitrogen.

  • Reflux: Heat the mixture to reflux and maintain for 5 hours.

  • Solvent Removal: After cooling the reaction solution to 80°C, distill off the n-butanol and excess n-butyl vinyl ether under reduced pressure.

  • Workup: Add toluene (172 g) and water (108 g) to the residue. Neutralize the mixture by adding concentrated hydrochloric acid (15.6 g, 150 mmol).

  • Extraction: Transfer the mixture to a separatory funnel and separate the aqueous phase. The toluene solution contains the product.

  • Analysis: The product in the toluene solution can be quantified by HPLC analysis.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Reactants: 4-bromo-2-methylbenzoic acid, K₂CO₃, Pd(OAc)₂, dppp, n-butanol, n-butyl vinyl ether B Degas and Purge with N₂ A->B C Reflux for 5 hours B->C D Cool to 80°C C->D Reaction Complete E Remove Solvents (Reduced Pressure) D->E F Add Toluene and Water E->F G Neutralize with HCl F->G H Separate Aqueous Phase G->H I Product in Toluene Solution H->I ReactionPathway Reactant1 4-Bromo-2-methylbenzoic acid Br COOH CH₃ Product 4-Acetyl-2-methylbenzoic acid COCH₃ COOH CH₃ Reactant1->Product Pd(OAc)₂, dppp, K₂CO₃, n-butanol, Reflux then H₃O⁺ Reactant2 n-Butyl vinyl ether OBu

References

Application Note & Protocol: Palladium-Catalyzed Synthesis of 4-Acetyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-Acetyl-2-methoxybenzoic acid, a valuable building block in pharmaceutical and organic synthesis. The protocol leverages the robust and versatile Sonogashira cross-coupling reaction, a cornerstone of modern synthetic chemistry. This application note details not only the step-by-step experimental procedure but also delves into the underlying reaction mechanism and the rationale behind the selection of specific reagents and conditions. The information presented herein is intended to enable researchers to successfully synthesize the target molecule with a high degree of purity and yield.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules and functional materials. The presence of the carboxylic acid, acetyl, and methoxy functionalities on the benzene ring provides multiple points for further chemical modification, making it a versatile scaffold in drug discovery and materials science.

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] It is particularly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1] This protocol adapts the principles of the Sonogashira coupling to achieve an efficient synthesis of this compound.

Reaction Scheme

The proposed synthesis involves a two-step process starting from 4-iodo-2-methoxybenzoic acid. The first step is a Sonogashira coupling with a protected alkyne, followed by a deprotection/hydration step to yield the final acetyl group.

Reaction_Scheme Reactant1 4-Iodo-2-methoxybenzoic acid Intermediate 4-((Trimethylsilyl)ethynyl)-2-methoxybenzoic acid Reactant1->Intermediate Pd(PPh3)2Cl2, CuI, Et3N, THF Reactant2 Trimethylsilylacetylene Product This compound Intermediate->Product H2SO4, H2O

Figure 1: Proposed synthetic route for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
4-Iodo-2-methoxybenzoic acid≥98%Commercially Available
Trimethylsilylacetylene≥98%Commercially Available
Dichlorobis(triphenylphosphine)palladium(II)99%Commercially Available
Copper(I) Iodide99.99%Commercially Available
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Sulfuric Acid (H2SO4)Concentrated (98%)Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aq. NH4ClPrepared in-house
Saturated aq. NaCl (Brine)Prepared in-house
Anhydrous Magnesium SulfateCommercially Available
Equipment
  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Standard laboratory glassware

Experimental Protocol

Step 1: Sonogashira Coupling of 4-Iodo-2-methoxybenzoic acid with Trimethylsilylacetylene

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-2-methoxybenzoic acid (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • The flask is sealed with a septum and connected to a Schlenk line. The flask is then evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Anhydrous tetrahydrofuran (THF) is added via syringe, followed by anhydrous triethylamine (Et3N) (3.0 eq). The mixture is stirred at room temperature for 10 minutes.

  • Trimethylsilylacetylene (1.2 eq) is then added dropwise via syringe.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and transferred to a separatory funnel.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)-2-methoxybenzoic acid.

Step 2: Hydration of 4-((Trimethylsilyl)ethynyl)-2-methoxybenzoic acid

  • The purified 4-((trimethylsilyl)ethynyl)-2-methoxybenzoic acid from Step 1 is dissolved in a mixture of methanol and water.

  • A catalytic amount of concentrated sulfuric acid is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours, with monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Reaction Mechanism: The Sonogashira Coupling

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] The generally accepted mechanism involves the following key steps:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodo-2-methoxybenzoic acid) to form a Pd(II) complex.[2]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[2][5]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

  • Copper Cycle:

    • The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[4] This step increases the nucleophilicity of the alkyne.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-I) PdII_Ar Ar-Pd(II)-I(L2) Pd0->PdII_Ar Ar-I Transmetal Transmetalation PdII_Alk Ar-Pd(II)-C≡CR(L2) PdII_Ar->PdII_Alk Cu-C≡CR RedElim Reductive Elimination Product_Out Ar-C≡CR PdII_Alk->Product_Out Product_Out->Pd0 CuI CuI Alkyne_In R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne_In->Cu_Acetylide CuI, Base Cu_Acetylide->CuI to Pd Cycle Base_In Base

Figure 2: Simplified catalytic cycle of the Sonogashira reaction.

Discussion and Troubleshooting

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and undesirable side reactions like the homocoupling of alkynes (Glaser coupling).[4] Therefore, maintaining an inert atmosphere is crucial for achieving high yields.

  • Choice of Base: Triethylamine serves as both a base to deprotonate the alkyne and as a solvent. Other amine bases can also be used.[3]

  • Copper Co-catalyst: The role of the copper(I) iodide is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[5] While copper-free Sonogashira protocols exist, the classic copper-co-catalyzed system is often reliable and efficient.[4]

  • Reaction Monitoring: TLC is an effective way to monitor the progress of the reaction. The disappearance of the starting aryl halide and the appearance of a new, less polar spot corresponding to the product are indicative of a successful reaction.

  • Purification: Column chromatography is generally required to separate the desired product from the catalyst residues, any homocoupled alkyne, and other byproducts.

Conclusion

The palladium-catalyzed Sonogashira coupling provides an effective and reliable method for the synthesis of this compound. By following the detailed protocol outlined in this application note, researchers can access this valuable synthetic intermediate in good yield and purity. A thorough understanding of the reaction mechanism and critical experimental parameters will aid in troubleshooting and optimization.

References

Application Notes & Protocols: 4-Acetyl-2-methoxybenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-Acetyl-2-methoxybenzoic Acid

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and, ultimately, the economic viability of a drug manufacturing process. This compound emerges as a highly valuable building block due to its trifunctional nature. The presence of a carboxylic acid, a ketone, and a methoxy group on the aromatic ring provides multiple reactive handles. This allows for regioselective modifications, making it an ideal precursor for complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for its synthesis, analysis, and application.

Physicochemical Profile and Handling

A foundational understanding of the compound's properties is essential for its safe handling, storage, and effective use in reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 102362-04-9[1]
Molecular Formula C₁₀H₁₀O₄N/A
Molecular Weight 194.18 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 155-159 °CN/A
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in waterN/A
pKa (predicted) 3.6 ± 0.2 (carboxylic acid)N/A
Safety & Handling Guidelines
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Use in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Synthesis and Purification Protocol

The most reliable and scalable synthesis of this compound is achieved via the Friedel-Crafts acylation of 2-methoxybenzoic acid. This electrophilic aromatic substitution reaction is directed to the para position due to the electronic and steric influence of the methoxy and carboxylic acid groups.

Synthetic Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Purification A 1. Reagent Prep 2-Methoxybenzoic Acid Acetyl Chloride B 2. Friedel-Crafts Acylation Catalyst: AlCl₃ Solvent: Dichloromethane Temp: 0-5°C -> RT A->B Add slowly C 3. Quenching Ice / aq. HCl B->C Reaction mixture D 4. Isolation Vacuum Filtration C->D Precipitate E 5. Recrystallization Solvent: Ethanol/Water D->E Crude solid F 6. Final Product Dry under vacuum E->F Pure crystals

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology

Materials:

  • 2-Methoxybenzoic acid (1.0 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (2.5 eq)

  • Acetyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Deionized Water

  • Ice

Protocol:

  • Reaction Setup: Charge a dry, nitrogen-purged three-neck flask with anhydrous DCM and anhydrous AlCl₃ (2.5 eq). Cool the resulting slurry to 0-5°C using an ice-water bath with continuous stirring.

    • Expertise & Experience: Anhydrous conditions are paramount. AlCl₃ is a potent Lewis acid but is readily hydrolyzed by atmospheric moisture, which would deactivate the catalyst and halt the reaction. The reaction is cooled to manage the exotherm from the formation of the acylium ion.

  • Acylium Ion Formation: Add acetyl chloride (1.2 eq) dropwise to the AlCl₃ slurry over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir for an additional 15 minutes.

  • Substrate Addition: Add 2-methoxybenzoic acid (1.0 eq) portion-wise over 1 hour. Maintain the temperature at 0-5°C throughout the addition.

    • Causality Explained: The methoxy group is a strong ortho-, para-directing activator. While some ortho-acylation may occur, the para-position is sterically more accessible, making this compound the major product.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: In a separate, large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring in a fume hood.

    • Trustworthiness & Safety: This quenching step is highly exothermic and liberates HCl gas. The acid is necessary to protonate the carboxylate and break down the aluminum complexes, allowing the product to precipitate.

  • Crude Product Isolation: Stir the quenched mixture for 30-60 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is pH neutral.

  • Purification via Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot 95% ethanol to achieve complete dissolution. To the hot solution, add hot deionized water dropwise until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, then chill in an ice bath for 1 hour to maximize crystallization.

  • Final Product Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 60°C to a constant weight.

Quality Control and Analytical Methods

Ensuring the purity and identity of the intermediate is a non-negotiable step in pharmaceutical manufacturing. A multi-pronged analytical approach is required.

Table 2: Recommended Analytical QC Tests

MethodPurposeTypical Acceptance Criteria
HPLC (UV) Purity assessment and impurity profilingPurity ≥ 99.0% (area percent)
¹H NMR Structural confirmation and identitySpectrum conforms to the reference structure
Mass Spec (MS) Molecular weight verification[M-H]⁻ or [M+H]⁺ matches theoretical m/z
FTIR Functional group identificationPresence of characteristic C=O, O-H, C-O bands
Melting Point Purity indicationSharp range, e.g., 155-159 °C
Standard HPLC Protocol
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 70:30 (A:B), ramp to 20:80 over 15 min, hold for 2 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Application in API Synthesis: The Tofisopam Case Study

This compound is a documented intermediate in some synthetic routes towards anxiolytic agents like Tofisopam, a 2,3-benzodiazepine.[2] While multiple pathways to Tofisopam exist, the use of intermediates with similar substitution patterns is a common strategy. The functionalities of our title compound are leveraged to build the core structure of the final API.

Logical Relationship in Synthesis

G A This compound (Key Intermediate) B Protection / Activation (e.g., Esterification of COOH) A->B Step 1 C Condensation Reaction (Reaction at Acetyl Group) B->C Step 2 D Cyclization & Further Steps C->D Step 3+ E Final API Structure (e.g., Benzodiazepine Core) D->E Finalization

Caption: Logical flow from intermediate to a complex API structure.

In a hypothetical pathway, the carboxylic acid would first be protected (e.g., as a methyl ester) to prevent it from interfering with subsequent steps. The ketone (acetyl group) then becomes the primary site for reactions, such as condensation with a hydrazine derivative, which is a key step in forming the diazepine ring system characteristic of drugs like Tofisopam.[2][3][4]

References

Application Note: 4-Acetyl-2-methoxybenzoic Acid as a Versatile Building Block in Novel Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 4-Acetyl-2-methoxybenzoic acid (CAS 102362-04-9), a trifunctional aromatic compound poised for significant application in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a ketone, and an electron-rich methoxy-substituted ring, offers a powerful platform for constructing complex molecular scaffolds. We will detail its utility in both the convergent synthesis of heterocyclic systems and the selective modification of its individual functional groups. The protocols herein are designed to be robust and self-validating, providing researchers in pharmaceutical and materials science with a reliable foundation for innovation.

Introduction and Scientific Grounding

This compound is a synthetically valuable building block due to the orthogonal reactivity of its three primary functional groups. The interplay between the nucleophilic character of the methoxy-activated ring and the electrophilic nature of the carbonyl and carboxyl carbons allows for a high degree of strategic control in synthetic design.

  • The Carboxylic Acid: Serves as a classical handle for amide bond formation, esterification, or as an intramolecular nucleophile trap in cyclization reactions.

  • The Acetyl Group (Ketone): Acts as a key electrophilic site for C-C bond formation, condensation reactions to form heterocycles, or can be selectively reduced to a secondary alcohol, introducing a new chiral center.

  • The Methoxy-Activated Ring: The electron-donating methoxy group influences the regioselectivity of any potential electrophilic aromatic substitution and modulates the overall electronic properties of the molecule.

This guide moves beyond simple reaction lists to explain the chemical causality behind protocol choices, enabling researchers to adapt and innovate upon these foundational routes.

Physicochemical Properties and Safety Protocols

Before use, it is critical to understand the physical properties and safe handling procedures for this compound.

Table 1: Physicochemical and Safety Data

Property Value Source / Note
CAS Number 102362-04-9 [1]
Molecular Formula C₁₀H₁₀O₄ -
Molecular Weight 194.18 g/mol -
Appearance Off-white to white crystalline solid Inferred from related compounds.
GHS Hazard Causes serious eye irritation. Based on data for 4-Acetyl-2-methylbenzoic acid.[3]

| Safety Precautions | P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | General laboratory safety protocols for aromatic carboxylic acids.[3] |

Mandatory Safety Directive: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Synthetic Workflow Overview

The strategic utility of this compound lies in its ability to serve as a starting point for divergent synthesis pathways. Key transformations can be grouped into two main categories: tandem reactions for heterocycle synthesis and selective functional group interconversions.

G cluster_0 Core Applications cluster_1 FGI Products start This compound heterocycle Heterocycle Synthesis (e.g., Phthalazinones) start->heterocycle  Hydrazine  Condensation fgi Functional Group Interconversion (FGI) start->fgi  Selective  Reagents alcohol Chiral Secondary Alcohol (Ketone Reduction) fgi->alcohol  NaBH₄ ester Methyl Ester Derivative (Acid Esterification) fgi->ester  MeOH, H⁺

Caption: Synthetic pathways from this compound.

Application I: Synthesis of Heterocyclic Scaffolds

The spatial arrangement of the acetyl and carboxylic acid groups makes this molecule an excellent precursor for building fused heterocyclic systems, which are privileged structures in medicinal chemistry.[4][5] A prime example is the synthesis of phthalazinone derivatives.

Protocol 1: Synthesis of 4-(6-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)ethan-1-one

Causality & Scientific Rationale: This protocol leverages a classical condensation-cyclization cascade.[4] The ketone of the acetyl group provides an electrophilic site for initial condensation with a dinucleophile, hydrazine. The resulting hydrazone intermediate is perfectly positioned for a subsequent intramolecular nucleophilic attack on the carboxylic acid carbonyl, leading to a thermodynamically stable six-membered aromatic heterocycle. Acetic acid serves as both the solvent and a necessary acid catalyst to activate the carbonyl groups.

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.94 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask and stir until the solid is partially dissolved.

  • Reactant Addition: To the stirring suspension, add hydrazine hydrate (0.50 mL, 10.0 mmol, 1.0 eq.).

  • Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates completion.

  • Work-up & Isolation: After completion, allow the reaction mixture to cool to room temperature, during which a precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 15 mL) and cold ethanol (2 x 10 mL) to remove residual acetic acid and impurities.

  • Drying & Characterization: Dry the purified solid under vacuum at 50 °C overnight. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Table 2: Summary of Protocol 1 Conditions

Parameter Value
Reactants This compound, Hydrazine Hydrate
Solvent/Catalyst Glacial Acetic Acid
Temperature Reflux (~118 °C)
Reaction Time 4-6 hours

| Expected Outcome | High yield precipitation of the phthalazinone product. |

Application II: Selective Functional Group Interconversion (FGI)

The ability to selectively modify one functional group in the presence of others is a cornerstone of modern synthesis.[6][7] this compound is an ideal substrate for demonstrating this principle.

Protocol 2: Chemoselective Reduction of the Ketone

Causality & Scientific Rationale: Sodium borohydride (NaBH₄) is a mild hydride donor. Its reactivity is tuned such that it readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like carboxylic acids and esters under standard protic solvent conditions. This high degree of chemoselectivity allows for the clean conversion of the acetyl group to a secondary alcohol, creating a new valuable synthetic handle.

Experimental Protocol:

  • Reagent Preparation: Dissolve this compound (1.94 g, 10.0 mmol) in 40 mL of methanol in a 100 mL round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature equilibrates to near 0 °C.

  • Reactant Addition: Add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC for the consumption of the starting material.

  • Work-up & Quenching: Re-cool the flask in an ice bath and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).

  • Extraction: Remove the methanol under reduced pressure. Add 50 mL of ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification & Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol product, which can be further purified by column chromatography if necessary.

Protocol 3: Fischer Esterification of the Carboxylic Acid

Causality & Scientific Rationale: Fischer esterification is an equilibrium-controlled process. By using a large excess of an alcohol (in this case, methanol), which also serves as the solvent, Le Châtelier's principle dictates that the equilibrium will be driven strongly towards the formation of the methyl ester product. A strong acid catalyst (H₂SO₄) is required to protonate the carboxyl oxygen, dramatically increasing the electrophilicity of the carboxyl carbon for attack by the weakly nucleophilic methanol.

Experimental Protocol:

  • Reagent Preparation: Suspend this compound (1.94 g, 10.0 mmol) in 50 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.2 mL) dropwise.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 8-12 hours. The reaction can be conveniently left overnight.

  • Work-up & Neutralization: Cool the solution to room temperature. Slowly add a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8) to neutralize the sulfuric acid catalyst.

  • Extraction: Remove the bulk of the methanol via rotary evaporation. Add 50 mL of deionized water and 50 mL of ethyl acetate to the residue. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification & Drying: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate under reduced pressure to yield the methyl ester product, which is often pure enough for subsequent steps or can be purified by chromatography.

G cluster_mech Mechanism: Phthalazinone Formation start Substrates (4,2-AMBA + Hydrazine) int1 Hydrazone Intermediate (Ketone Condensation) start->int1 + H⁺, - H₂O ts Intramolecular Cyclization (Acyl Substitution) int1->ts product Phthalazinone Product (Aromatization) ts->product - H₂O

Caption: Simplified mechanism for phthalazinone synthesis.

Conclusion

This compound represents a highly adaptable and economically viable starting material for synthesizing diverse and complex chemical entities. The protocols outlined in this application note demonstrate its potential in both heterocyclic chemistry and strategic functional group manipulation. By understanding the underlying principles of reactivity and selectivity, researchers can unlock the full potential of this versatile building block for applications in drug discovery, agrochemicals, and materials science.

References

Application Notes and Protocols for Reaction Mechanisms Involving 4-Acetyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Synthetic Chemistry

4-Acetyl-2-methoxybenzoic acid (CAS No. 102362-04-9) is a multifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure is characterized by a benzene ring substituted with three key functional groups: a carboxylic acid, a methoxy group, and an acetyl group. This unique arrangement provides multiple reactive sites, allowing for a diverse range of chemical transformations. The interplay between the electron-donating methoxy group and the electron-withdrawing acetyl and carboxyl groups dictates the molecule's reactivity, making it a subject of interest for researchers and drug development professionals.

This technical guide provides an in-depth exploration of the primary reaction mechanisms involving this compound. We will delve into the causality behind experimental choices and provide field-proven, step-by-step protocols for key transformations at each functional group.

PropertyValueReference
CAS Number 102362-04-9[1][3][4][5]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
MDL Number MFCD20644542[1]
Storage Sealed in dry, room temperature[1]

Reactivity Profile: A Triad of Functional Groups

The chemical behavior of this compound is governed by its three primary functional domains. Understanding their electronic and steric influence is crucial for predicting reaction outcomes and designing synthetic pathways.

  • Carboxylic Acid (-COOH): This group is the primary site for nucleophilic acyl substitution, enabling the formation of esters, amides, and acid chlorides. It is the most acidic proton in the molecule.

  • Ketone (Acetyl Group, -COCH₃): The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent methyl protons are weakly acidic and can be removed under strong basic conditions to form an enolate. The ketone can be selectively reduced to a secondary alcohol.

  • Substituted Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The outcome of such reactions is determined by the cumulative directing effects of the substituents. The methoxy group (-OCH₃) is a strongly activating ortho, para-director, while the acetyl and carboxyl groups are deactivating meta-directors. The position of substitution will depend on the reaction conditions and the nature of the electrophile, with the strong activating effect of the methoxy group often dominating.

G cluster_COOH cluster_Ketone cluster_Ring center This compound COOH_reactions Carboxylic Acid Reactions center->COOH_reactions Ketone_reactions Ketone Reactions center->Ketone_reactions Ring_reactions Aromatic Ring Reactions center->Ring_reactions ester Esterification COOH_reactions->ester amide Amide Formation COOH_reactions->amide acid_chloride Acid Chloride Formation COOH_reactions->acid_chloride ketone_reduction Reduction to Alcohol Ketone_reactions->ketone_reduction eas Electrophilic Aromatic Substitution Ring_reactions->eas

Section 1: Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through conversion to esters or amides, which are fundamental linkages in many active pharmaceutical ingredients (APIs).

Amide Bond Formation via Acid Chloride

Direct condensation of a carboxylic acid and an amine is often inefficient. A more reliable method involves a two-step process: first, activating the carboxylic acid by converting it to a highly reactive acyl chloride, and then reacting this intermediate with the desired amine. This approach ensures rapid and high-yielding amide formation.[6][7]

G

Protocol 1: Synthesis of 4-Acetyl-N-benzyl-2-methoxybenzamide

This protocol is adapted from established methods for analogous compounds.[8][9]

Part A: Formation of 4-Acetyl-2-methoxybenzoyl Chloride

  • Rationale: Oxalyl chloride is chosen as the chlorinating agent. It reacts with the carboxylic acid to form the acyl chloride, with byproducts (CO₂, CO, HCl) that are gaseous and easily removed, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which accelerates the reaction. Dichloromethane (DCM) is a suitable inert solvent.

  • Procedure:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (5.0 g, 25.7 mmol).

    • Add anhydrous dichloromethane (DCM, 50 mL).

    • Slowly add oxalyl chloride (3.4 mL, 38.6 mmol, 1.5 equiv) to the suspension at room temperature.

    • Carefully add one drop of N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-acetyl-2-methoxybenzoyl chloride is a solid and can be used directly in the next step without further purification.

Part B: Amide Coupling with Benzylamine

  • Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine. An excess of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.

  • Procedure:

    • In a separate flask, dissolve benzylamine (2.76 g, 25.7 mmol, 1.0 equiv) and triethylamine (5.4 mL, 38.6 mmol, 1.5 equiv) in anhydrous DCM (50 mL).

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the crude 4-acetyl-2-methoxybenzoyl chloride from Part A in anhydrous DCM (30 mL).

    • Add the acid chloride solution dropwise to the cooled amine solution over 20 minutes with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol/water to obtain 4-acetyl-N-benzyl-2-methoxybenzamide.

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, so conditions are manipulated to favor product formation, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it forms.[10]

Protocol 2: Synthesis of Methyl 4-acetyl-2-methoxybenzoate

This protocol is based on standard Fischer esterification procedures for aromatic carboxylic acids.[11][12]

  • Rationale: A strong protic acid like sulfuric acid is used as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Using methanol as the solvent provides a large excess, driving the equilibrium towards the ester product.

  • Procedure:

    • In a 100 mL round-bottom flask, suspend this compound (3.0 g, 15.4 mmol) in anhydrous methanol (40 mL).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) with stirring.

    • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, remove the bulk of the methanol under reduced pressure.

    • Pour the residue into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated aqueous solution of NaHCO₃ (2 x 40 mL) to neutralize any remaining acid, followed by brine (1 x 40 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.

    • The product can be purified by column chromatography on silica gel if necessary.

Section 2: Reactions at the Ketone Group

The acetyl group offers a secondary site for transformations, most notably reduction to a hydroxyl group, which can significantly alter the biological and physical properties of the molecule.

Protocol 3: Selective Reduction of the Ketone

  • Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing ketones and aldehydes in the presence of less reactive functional groups like carboxylic acids and esters.[6] The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

  • Procedure:

    • Dissolve this compound (2.0 g, 10.3 mmol) in 50 mL of methanol in a 100 mL flask.

    • Cool the solution to 0 °C in an ice bath.

    • In small portions, add sodium borohydride (0.43 g, 11.3 mmol, 1.1 equiv) to the stirred solution over 15 minutes. Note: Hydrogen gas evolution will occur.

    • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-(1-hydroxyethyl)-2-methoxybenzoic acid.

Section 3: Synthesis Pathway

While specific literature on the synthesis of this compound is sparse, a logical and effective route is the Friedel-Crafts acylation of 2-methoxybenzoic acid.

  • Mechanistic Insight: In a Friedel-Crafts acylation, an acyl group is introduced onto an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as AlCl₃.[13] The reaction proceeds via an electrophilic acylium ion. For 2-methoxybenzoic acid, the methoxy group is a powerful ortho, para-director. The ortho position is sterically hindered by the adjacent carboxylic acid. Therefore, the acylation is expected to occur predominantly at the para position (position 4), leading to the desired product. The carboxylic acid itself is a meta-director and deactivating, further disfavoring substitution at the positions ortho and para to it.

G reactant1 2-Methoxybenzoic Acid product This compound reactant1->product Friedel-Crafts Acylation reactant2 Acetyl Chloride (CH₃COCl) reactant2->product catalyst AlCl₃ (Lewis Acid) catalyst->product

Protocol 4: Proposed Synthesis of this compound

  • Rationale: This protocol employs acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst. A stoichiometric amount of AlCl₃ is required because it will complex with both the starting material's carboxyl and methoxy groups and the product's carbonyls.[14]

  • Procedure (Hypothetical):

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (2.2 equiv) in an inert solvent like 1,2-dichloroethane.

    • Cool the suspension to 0 °C.

    • Slowly add acetyl chloride (1.1 equiv) to the suspension.

    • In a separate flask, dissolve 2-methoxybenzoic acid (1.0 equiv) in 1,2-dichloroethane.

    • Add the 2-methoxybenzoic acid solution dropwise to the AlCl₃/acetyl chloride mixture at 0 °C.

    • After addition, allow the reaction to warm to room temperature and then heat gently (e.g., to 40-50 °C) for several hours until TLC indicates consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and quench it by carefully pouring it onto crushed ice with concentrated HCl.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to isolate this compound.

References

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety in 4-Acetyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Acetyl-2-methoxybenzoic acid is a versatile scaffold in medicinal chemistry and organic synthesis. Its chemical architecture, featuring a carboxylic acid, a ketone, and a methoxy group, offers multiple points for modification. However, the selective derivatization of the carboxylic acid group is often a critical first step in synthesizing compound libraries, developing prodrugs, or modulating physicochemical properties to enhance biological activity. This guide provides an in-depth analysis of the primary strategies for derivatizing the carboxylic acid of this compound, focusing on esterification and amidation. We present detailed, field-proven protocols, explain the causality behind methodological choices, and offer insights into the practical applications of the resulting derivatives in a drug development context.

Strategic Importance of Carboxylic Acid Derivatization

The carboxylic acid group is a common feature in bioactive molecules but can present challenges, including poor membrane permeability and rapid metabolism, which limit oral bioavailability. Converting this polar group into less polar esters or neutral amides is a cornerstone of medicinal chemistry.[1] For a molecule like this compound, this transformation can:

  • Modulate Pharmacokinetics: Ester derivatives can act as prodrugs, which are hydrolyzed in vivo by esterase enzymes to release the active parent acid.

  • Enhance Target Binding: Amide derivatives introduce a hydrogen bond donor (N-H), which can establish new, favorable interactions within a biological target's binding pocket. The 4-methoxybenzamide scaffold is a known building block for novel therapeutic agents.[2]

  • Tune Physicochemical Properties: Derivatization allows for precise control over properties like lipophilicity (LogP), solubility, and plasma protein binding, which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Below, we detail the core synthetic pathways to achieve these crucial molecular modifications.

Pathway I: Esterification via Acid Catalysis

Fischer-Speier esterification is the most direct and cost-effective method for converting a carboxylic acid into an ester. The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3][4]

Causality of Experimental Design

The reaction is an equilibrium process.[3] To drive it towards the product, two key principles are applied:

  • Le Châtelier's Principle: An excess of the alcohol is used, often serving as the solvent, to shift the equilibrium in favor of the ester.[3]

  • Removal of Water: The water produced during the reaction can hydrolyze the ester product, reversing the reaction. While not always necessary for high yields with simple alcohols, for more complex reactions, a Dean-Stark apparatus can be used to remove water azeotropically.

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Protocol 1: Synthesis of Methyl 4-Acetyl-2-methoxybenzoate

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq, ~2-3 drops per gram) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[3]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure methyl ester.

Parameter Typical Value Rationale
Reaction Time 2 - 6 hoursDependent on substrate reactivity; monitor by TLC.
Temperature RefluxIncreases reaction rate to reach equilibrium faster.
Catalyst Load 5-10 mol%Sufficient to catalyze the reaction without causing side reactions.
Expected Yield 85 - 95%High yields are typical for this robust reaction.[3]

Pathway II: Amidation via Carboxylic Acid Activation

Amide bond formation requires the "activation" of the carboxylic acid's hydroxyl group to turn it into a better leaving group. This is most commonly achieved by converting the acid to a highly reactive acyl chloride intermediate or by using in situ coupling reagents.

Method A: The Acyl Chloride Route

This is a robust, two-step procedure that works well for a wide range of amines. The carboxylic acid is first converted to a highly electrophilic acyl chloride, which then readily reacts with an amine.[2] Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride.[5][6]

Causality of Experimental Design:

  • Thionyl Chloride (SOCl₂): An excellent choice as the byproducts (SO₂ and HCl) are gases, which simplifies purification.[7][8] A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent, which is the active catalyst.

  • Anhydrous Conditions: Acyl chlorides are highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water. Therefore, all glassware must be oven-dried and anhydrous solvents must be used.[9]

// Nodes Start [label="this compound\nin Anhydrous Solvent (DCM or Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Add SOCl₂ or (COCl)₂\n+ cat. DMF, Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Isolate Acyl Chloride\n(Remove excess reagent via distillation)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=3, height=1]; Amine [label="Dissolve Amine + Base (e.g., Pyridine)\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Add Acyl Chloride dropwise\nat 0°C to Room Temp", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\n4-Acetyl-2-methoxybenzamide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.8, height=1.0];

// Edges Start -> Activation [label="Step 1: Activation"]; Activation -> Intermediate [label="Formation"]; Amine -> Coupling [label="Prepare for Coupling"]; Intermediate -> Coupling [label="Step 2: Coupling"]; Coupling -> Product [label="Formation & Workup"]; } } Caption: Workflow for Amidation via the Acyl Chloride Intermediate.

Protocol 2a: Synthesis of 4-Acetyl-2-methoxybenzoyl chloride

CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (HCl and SO₂).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Oven-dried round-bottom flask, reflux condenser with drying tube

Procedure:

  • Place this compound (1.0 eq) in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add an anhydrous solvent like toluene, followed by a catalytic amount (1-2 drops) of anhydrous DMF.[2]

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension with stirring.

  • Heat the mixture to reflux (approx. 80-90°C) for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.[2]

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal, co-evaporate with anhydrous toluene twice.[2]

  • The resulting crude acyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

Protocol 2b: Synthesis of N-Benzyl-4-acetyl-2-methoxybenzamide

Materials:

  • Crude 4-Acetyl-2-methoxybenzoyl chloride (from Protocol 2a)

  • Benzylamine

  • Anhydrous solvent (e.g., DCM)

  • A non-nucleophilic base (e.g., Pyridine or Triethylamine)

  • 1 M HCl solution, Saturated NaHCO₃ solution, Brine

Procedure:

  • In a separate flask, dissolve benzylamine (1.0 eq) and a base like triethylamine (1.2 eq) in anhydrous DCM.

  • Cool this solution to 0°C in an ice bath with stirring.

  • Dissolve the crude 4-Acetyl-2-methoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours (monitor by TLC).

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure amide.

Method B: Direct Amidation with Coupling Reagents

Peptide coupling reagents enable the formation of an amide bond in a single step under milder conditions than the acyl chloride route. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are commonly used.[10][11]

Causality of Experimental Design:

  • Mechanism: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond.

  • Additives: The reaction is often run with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea intermediate to form a more stable activated ester, which reduces the risk of side reactions and racemization (if chiral centers are present).

  • Byproduct Removal: A key difference is the byproduct. DCC reactions produce dicyclohexylurea (DCU), a precipitate that can be removed by filtration.[11] EDC produces a water-soluble urea derivative, which is easily removed during the aqueous workup.[10] For this reason, EDC is often preferred for ease of purification.

Method Pros Cons Best For
Acyl Chloride High reactivity, cost-effective, simple byproducts (gases).Harsh conditions, moisture-sensitive, not suitable for acid-sensitive functional groups.Large-scale synthesis, robust substrates.
EDC/DCC Coupling Mild conditions, high functional group tolerance, one-pot reaction.More expensive reagents, byproduct removal can be tricky (especially DCU).Complex molecules, acid/base sensitive substrates.

Characterization of Derivatives

Confirmation of successful derivatization is achieved by comparing the spectroscopic data of the product with the starting material.

Technique Starting Acid (this compound) Ester Derivative Amide Derivative
¹H NMR Very broad singlet ~11-13 ppm (-COOH).Disappearance of -COOH signal. Appearance of new signals for the alkyl group (e.g., a singlet ~3.9 ppm for -OCH₃ of methyl ester).Disappearance of -COOH signal. Appearance of a broad signal for the amide N-H (~6-8 ppm) and signals for the amine R-group.
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹). C=O stretch (acid dimer) ~1700 cm⁻¹.Disappearance of broad O-H. C=O stretch (ester) shifts to ~1725 cm⁻¹.Disappearance of broad O-H. Appearance of N-H stretch (~3300 cm⁻¹). C=O stretch (amide) shifts to ~1650 cm⁻¹.
Mass Spec (ESI) [M-H]⁻ ion in negative mode.[M+H]⁺ or [M+Na]⁺ ions in positive mode.[M+H]⁺ or [M+Na]⁺ ions in positive mode.

Conclusion

The derivatization of the carboxylic acid group of this compound is a fundamental step in leveraging this scaffold for research and drug development. The choice between esterification and amidation, and the specific protocol employed, depends on the desired properties of the final molecule, the scale of the synthesis, and the presence of other functional groups. The protocols provided herein offer robust and reproducible methods for achieving these transformations, enabling the synthesis of diverse chemical libraries for biological screening and lead optimization.

References

Application Note: Comprehensive Characterization of 4-Acetyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, comprising a benzoic acid moiety, a methoxy group, and an acetyl group, imparts a unique combination of chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. This guide provides a detailed overview of the essential analytical techniques and protocols for the qualitative and quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for method development, formulation, and quality control. While experimental data for this specific molecule is not widely published, properties can be estimated based on its chemical structure and data from closely related analogs.

PropertyValue (Estimated)Source/Basis for Estimation
Molecular Formula C₁₀H₁₀O₃Based on chemical structure
Molecular Weight 194.18 g/mol Calculated from molecular formula
IUPAC Name This compound
CAS Number 102362-04-9[1]
Melting Point ~180-190 °CAnalogy to similar substituted benzoic acids
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.General solubility of benzoic acid derivatives[2][3][4]
pKa ~3.5 - 4.5Estimated based on the benzoic acid moiety

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound in various matrices. A reverse-phase HPLC method is most suitable, leveraging the compound's moderate polarity.

Rationale for Method Selection

Reverse-phase chromatography on a C18 stationary phase provides excellent retention and separation of aromatic carboxylic acids. The inclusion of an acid modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. UV detection is highly effective due to the strong chromophoric nature of the aromatic ring and the acetyl group. For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with mass spectrometry (HPLC-MS) is recommended.[5]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). For MS compatibility, replace phosphoric acid with 0.1% formic acid.[6]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of aromatic ketones and benzoic acids)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Prepare working standards by serial dilution with the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in methanol or a suitable solvent. Filter through a 0.45 µm syringe filter before injection.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (1 mg/mL) Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Injection Inject 10 µL Dilute_Std->Injection Sample Dissolve Sample Filter Filter (0.45 µm) Sample->Filter Filter->Injection Column C18 Column (30 °C) Injection->Column Separation Gradient Elution Column->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile ester.[7][8][9]

Rationale for Derivatization

The presence of the carboxylic acid group leads to poor chromatographic peak shape and thermal instability. Derivatization with an alkylating or silylating agent masks the active proton, increasing volatility and thermal stability, which is essential for successful GC analysis.[10][11]

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Reagents and Standards:

  • This compound reference standard

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Diazomethane for methylation.

  • Pyridine or Acetonitrile (anhydrous)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

3. Derivatization Procedure (Silylation):

  • Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample/Standard Add_Reagents Add Pyridine & BSTFA Sample->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Injection Inject 1 µL Heat->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Obtain Total Ion Chromatogram Detection->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Identification Identify Compound Mass_Spectrum->Identification

References

Interpreting the ¹H NMR Spectrum of 4-Acetyl-2-methoxybenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and organic synthesis, the ability to accurately interpret NMR spectra is a cornerstone of compound characterization and quality control. This application note provides a comprehensive guide to the ¹H NMR spectrum of 4-Acetyl-2-methoxybenzoic acid, a substituted aromatic carboxylic acid. By dissecting the spectrum of this molecule, we will explore the fundamental principles of chemical shifts, spin-spin coupling, and integration, and how the electronic environment shaped by the acetyl, methoxy, and carboxylic acid functional groups dictates the spectral features.

Molecular Structure and Functional Group Analysis

Understanding the molecular architecture of this compound is the first step in predicting and interpreting its ¹H NMR spectrum. The molecule is a trisubstituted benzene derivative with the following key features:

  • Aromatic Ring: A benzene ring with three protons, the chemical environment of each being unique.

  • Carboxylic Acid Group (-COOH): An electron-withdrawing group that is ortho to the methoxy group. The acidic proton is typically highly deshielded.

  • Methoxy Group (-OCH₃): An electron-donating group, ortho to the carboxylic acid and meta to the acetyl group. The methyl protons will appear as a singlet.

  • Acetyl Group (-COCH₃): An electron-withdrawing group, para to the carboxylic acid and meta to the methoxy group. The methyl protons will also appear as a singlet.

The interplay of these electron-donating and electron-withdrawing groups on the aromatic ring will significantly influence the chemical shifts of the aromatic protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following protocol outlines the standard procedure for sample preparation and data acquisition.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. CDCl₃ is a common choice for many organic molecules.[1]

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

Below is a diagram illustrating the workflow for acquiring the ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard lock Lock & Shim standard->lock Insert into Spectrometer acquire Acquire Spectrum lock->acquire process Process Data (FT, Phasing, Baseline) acquire->process calibrate Calibrate & Integrate process->calibrate

Caption: Experimental workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum is the gold standard, a predicted spectrum based on established chemical shift theory and substituent effects provides a robust framework for interpretation. The following is a detailed breakdown of the expected ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H NMR Data for this compound

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
A-COOH10.5 - 13.0Singlet (broad)1HN/A
BH-6~8.1Doublet (d)1HJ_ortho = ~8.0 Hz
CH-5~7.8Doublet of doublets (dd)1HJ_ortho = ~8.0 Hz, J_meta = ~2.0 Hz
DH-3~7.6Doublet (d)1HJ_meta = ~2.0 Hz
E-OCH₃~3.9Singlet (s)3HN/A
F-COCH₃~2.6Singlet (s)3HN/A

Detailed Signal Analysis:

  • Carboxylic Acid Proton (-COOH, Signal A): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.5 and 13.0 ppm. Its broadness is a result of hydrogen bonding and rapid chemical exchange.

  • Aromatic Protons (H-3, H-5, H-6, Signals B, C, D): The three protons on the benzene ring will each give a distinct signal due to their unique electronic environments. The aromatic region for substituted benzenes typically falls between 6.5 and 8.5 ppm.[2][3]

    • H-6 (Signal B): This proton is ortho to the electron-withdrawing carboxylic acid group and para to the electron-withdrawing acetyl group, making it the most deshielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-5 (ortho-coupling, ³J ≈ 8.0 Hz).

    • H-5 (Signal C): This proton is ortho to the electron-withdrawing acetyl group and meta to both the carboxylic acid and methoxy groups. It will be deshielded, but less so than H-6. It is expected to appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, ³J ≈ 8.0 Hz) and H-3 (meta-coupling, ⁴J ≈ 2.0 Hz).

    • H-3 (Signal D): This proton is ortho to the electron-donating methoxy group and meta to the acetyl group. The electron-donating effect of the methoxy group will shield this proton relative to the others, causing it to appear at the most upfield position in the aromatic region. It is expected to be a doublet due to coupling with H-5 (meta-coupling, ⁴J ≈ 2.0 Hz).

  • Methoxy Protons (-OCH₃, Signal E): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom, typically falling in the range of 3.5-4.0 ppm.

  • Acetyl Protons (-COCH₃, Signal F): Similar to the methoxy protons, the three protons of the acetyl methyl group are equivalent and will appear as a singlet. The adjacent carbonyl group deshields these protons, and their signal is typically found around 2.5-2.7 ppm.

The structural relationships and couplings between the aromatic protons can be visualized as follows:

Caption: Coupling relationships of aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how molecular structure dictates spectroscopic properties. By systematically analyzing the chemical shifts, multiplicities, and integrations of the signals, one can confidently assign each peak to its corresponding proton(s) in the molecule. This detailed interpretation not only confirms the identity of the compound but also serves as a practical example for researchers and scientists working with substituted aromatic systems. A thorough understanding of these principles is fundamental to the successful application of NMR spectroscopy in drug discovery, process development, and materials science.

References

Application Note: Unlocking Structure-Activity Relationships with 13C NMR Analysis of Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acids are a cornerstone of medicinal chemistry and materials science, serving as crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and polymers. The precise arrangement and nature of substituents on the benzene ring profoundly influence the molecule's physicochemical properties, including its acidity, reactivity, and biological activity. Understanding these structure-activity relationships (SAR) is paramount for rational drug design and the development of novel materials. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides exquisitely detailed insights into the electronic environment of each carbon atom within a molecule. By analyzing the 13C chemical shifts of substituted benzoic acid derivatives, researchers can directly probe the electronic effects of various substituents, offering a quantitative measure of their influence on the aromatic system and the carboxylic acid moiety. This application note provides a comprehensive guide to the principles and protocols for acquiring and interpreting 13C NMR spectra of substituted benzoic acids, enabling researchers to leverage this technique for advancing their scientific endeavors.

The Foundational Principles: Substituent Effects on 13C Chemical Shifts

The chemical shift of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment. In substituted benzoic acids, the introduction of a substituent onto the benzene ring perturbs the electron density distribution across the entire molecule. These perturbations are primarily governed by two fundamental mechanisms: inductive effects and resonance (mesomeric) effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bond framework and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the ring, deshielding the carbon nuclei and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs), like alkyl (-CH₃) or methoxy (-OCH₃) groups, push electron density into the ring, shielding the carbons and shifting their signals to a lower chemical shift (upfield).

  • Resonance Effects: These effects involve the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -NH₂, -OH) or double/triple bonds (e.g., -NO₂, -C≡N) can participate in resonance, leading to a more complex pattern of shielding and deshielding at the ortho and para positions.

The interplay of these effects dictates the final chemical shift of each carbon atom. For instance, a nitro group, a strong EWG, will generally cause a downfield shift for all aromatic carbons, with the most significant effect at the ipso and para carbons. In contrast, a methoxy group, a strong EDG through resonance, will cause an upfield shift, particularly at the ortho and para carbons.

A quantitative approach to understanding these electronic effects is provided by the Hammett equation , which correlates the electronic properties of substituents with reaction rates and equilibrium constants.[1][2] The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. There is a well-established correlation between Hammett constants and the 13C chemical shifts of the aromatic carbons in substituted benzoic acids, providing a powerful tool for predicting and interpreting spectral data.[3][4]

Data Presentation: 13C NMR Chemical Shifts of Substituted Benzoic Acids

The following table summarizes the 13C NMR chemical shifts for a selection of monosubstituted benzoic acids, illustrating the impact of various substituents at the para, meta, and ortho positions. All shifts are reported in parts per million (ppm) relative to a standard reference.

Substituent (Position)C=OC-ipsoC-orthoC-metaC-para
-H (Benzoic Acid) 172.6129.4130.3128.5133.9
p-CH₃ 167.8126.8129.8129.6143.5
p-OCH₃ 167.1122.5132.2114.1163.7
p-F 166.8127.8132.5116.0166.6
p-Cl 166.5130.8131.2129.2139.3
p-NO₂ 165.5137.2130.8123.8150.5
m-CH₃ 172.7129.3130.9128.4134.7
m-OCH₃ 172.3130.7122.1129.7119.5
m-Cl 166.5133.1129.3133.8131.3
m-NO₂ 165.1134.8125.1135.2129.9
o-CH₃ 171.8131.5132.1125.8140.2
o-Cl 171.1128.5134.8126.8132.5
o-NO₂ 168.4129.8132.5124.3147.9

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are representative values compiled from various sources.[5][6][7]

Experimental Protocol: Acquiring High-Quality 13C NMR Spectra

This section provides a detailed, step-by-step methodology for the preparation and analysis of substituted benzoic acid derivatives by 13C NMR spectroscopy.

Materials and Equipment
  • Substituted benzoic acid derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • High-quality 5 mm NMR tubes and caps

  • Analytical balance

  • Vortex mixer

  • Pasteur pipettes and bulbs

  • Glass wool or syringe filter

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Protocol
  • Sample Weighing: Accurately weigh 20-50 mg of the substituted benzoic acid derivative directly into a clean, dry vial. The higher concentration is generally better for 13C NMR due to its lower natural abundance.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent is critical and should be based on the solubility of the analyte and its non-interference with the spectral regions of interest. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Use a vortex mixer to ensure complete dissolution of the sample. Gentle warming may be necessary for poorly soluble compounds.

  • Filtration and Transfer: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter. Solid particles in the sample can adversely affect the magnetic field homogeneity, leading to broadened spectral lines.

  • Sample Volume and Capping: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height. Securely cap the NMR tube to prevent solvent evaporation, especially for volatile solvents.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical solvent peaks.

    • Set up the 13C NMR experiment parameters. A standard proton-decoupled 13C experiment is typically used. Key parameters to consider include:

      • Pulse Angle: A 30-45° pulse angle is often used to allow for faster repetition rates.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

      • Number of Scans (ns): This will depend on the sample concentration. For a moderately concentrated sample (20-50 mg), 128 to 1024 scans may be required to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum. If the solvent contains tetramethylsilane (TMS), its signal is set to 0 ppm. Otherwise, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if desired, although integration in standard 13C NMR is not always quantitative.

    • Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and comparison with literature data or prediction software.

Visualizing the Workflow and Electronic Effects

The following diagrams illustrate the experimental workflow for 13C NMR analysis and the influence of substituents on the chemical shifts of benzoic acid.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_process Data Processing weigh 1. Weigh Sample (20-50 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Transfer solution insert 4. Insert Sample into Spectrometer filter->insert lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Acquire 13C NMR Data lock_shim->acquire ft 7. Fourier Transform acquire->ft phase_baseline 8. Phase and Baseline Correct ft->phase_baseline reference 9. Reference Spectrum phase_baseline->reference analyze 10. Analyze and Assign Peaks reference->analyze

Caption: Experimental workflow for 13C NMR analysis of substituted benzoic acids.

substituent_effects cluster_benzoic_acid Benzoic Acid Core cluster_effects Substituent Effects on Chemical Shift (δ) COOH COOH C_ipso C-ipso COOH->C_ipso C_ortho C-ortho C_ipso->C_ortho C_meta C-meta C_ortho->C_meta C_para C-para C_meta->C_para EDG Electron-Donating Group (EDG) e.g., -OCH₃, -NH₂ EDG->C_ortho Shielding (Upfield Shift) EDG->C_para Shielding (Upfield Shift) EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN EWG->C_ortho Deshielding (Downfield Shift) EWG->C_para Deshielding (Downfield Shift)

Caption: Influence of substituents on 13C chemical shifts in benzoic acid.

Conclusion

13C NMR spectroscopy is an indispensable tool for elucidating the intricate electronic effects of substituents in benzoic acid derivatives. The chemical shifts of the carboxyl and aromatic carbons provide a sensitive and quantitative measure of inductive and resonance effects, which are fundamental to understanding the structure-activity relationships that govern the properties and functions of these important molecules. By following the detailed protocols outlined in this application note, researchers can acquire high-quality, reproducible 13C NMR data. The systematic analysis of these data, guided by the principles of substituent effects and correlations with parameters such as Hammett constants, will empower scientists in drug discovery and materials science to make more informed decisions in the design and synthesis of novel compounds with tailored properties.

References

Application Note: A Researcher's Guide to Functional Group Identification using Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique widely employed in research and industry for the identification of chemical compounds and the elucidation of molecular structures.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols of FTIR spectroscopy for the qualitative analysis of functional groups in a variety of samples. It emphasizes the rationale behind procedural choices, from sample handling to data interpretation, to ensure the generation of high-quality, reliable, and reproducible spectral data.

Introduction: The Vibrational Fingerprint of Molecules

At its core, FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[2] The frequencies at which a molecule absorbs IR radiation are dependent on the specific types of chemical bonds and the arrangement of atoms—the functional groups—within the molecule.[3] The resulting FTIR spectrum is a unique "molecular fingerprint," a plot of absorbed infrared intensity versus frequency (typically expressed in wavenumbers, cm⁻¹), which allows for the identification of these functional groups.[1][4] This technique is a cornerstone in pharmaceutical analysis, materials science, and chemical research for applications ranging from raw material identification to quality control and failure analysis.[3][5][6]

The Causality of Method Selection: Choosing the Right Sampling Technique

The quality of an FTIR spectrum is fundamentally dependent on the chosen sample handling technique. The primary objective is to allow the infrared beam to interact with the sample in a way that produces a spectrum with clear, well-defined absorption bands, typically within an optimal absorbance range of 0.1 to 1.0.[7] The choice of technique is dictated by the physical state of the sample (solid, liquid, or gas) and its properties.

Attenuated Total Reflectance (ATR): The Modern Workhorse

ATR is the most widely used sampling technique today due to its simplicity, speed, and minimal sample preparation requirements.[8][9] The technique involves pressing a sample against a high-refractive-index crystal. The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a few microns into the sample at the point of contact.[10]

Why Choose ATR?

  • Speed and Ease: Analysis of solids and liquids often requires simply placing the sample on the crystal and applying pressure.[7]

  • Minimal Sample Prep: Eliminates the need for grinding or dilution.[8]

  • Versatility: Excellent for a wide range of samples including powders, solids, films, liquids, and pastes.[7]

  • Analysis of Thick/Strongly Absorbing Samples: The short effective pathlength of the evanescent wave is ideal for samples that would totally absorb the IR beam in a traditional transmission setup.[11]

The Logic Behind ATR Crystal Selection: The choice of ATR crystal material is critical and depends on the sample's properties and the analytical objective.

Crystal MaterialRefractive Index (at 1000 cm⁻¹)Usable pH RangeHardness (Knoop)Key Characteristics & Causality
Diamond 2.41-149000The Universal Choice: Extremely hard and chemically inert, making it ideal for routine analysis of hard, abrasive, or corrosive samples without risk of scratching or chemical damage.[9] Its broad spectral range is another key advantage.[12]
Zinc Selenide (ZnSe) 2.45-9130The Cost-Effective Option for Soft Samples: Offers high signal throughput but is softer and susceptible to scratching by hard materials. It is also attacked by strong acids and bases, limiting its use to non-corrosive, softer samples like polymers and liquids.[8][9][13]
Germanium (Ge) 4.01-14800The Specialist for Highly Absorbing Samples: Its high refractive index results in a very shallow penetration depth. This is advantageous for highly absorbing samples (e.g., carbon-filled polymers) that would produce distorted spectra with other crystals, as it mitigates anomalous dispersion effects.[9][12]
Transmission (KBr Pellets): The Classic Standard

The traditional transmission method involves passing the IR beam directly through the sample. For solid samples, this commonly requires the preparation of a potassium bromide (KBr) pellet. The sample is finely ground, mixed with IR-transparent KBr powder, and pressed into a thin, transparent disc.[14]

Why Choose KBr Pellets?

  • High-Quality Reference Spectra: Produces true transmission spectra, which are often considered the gold standard for library matching and publication.[15][16]

  • High Sensitivity: The longer effective pathlength through the entire sample thickness makes it suitable for detecting components at low concentrations.[16]

  • Quantitative Accuracy: When prepared with care, the uniform sample distribution and defined pathlength adhere well to the Beer-Lambert Law, making it ideal for quantitative analysis.[16]

Disadvantages and Why ATR is Often Preferred: The KBr method is labor-intensive and highly technique-dependent.[15] A primary drawback is the hygroscopic nature of KBr, which readily absorbs atmospheric moisture, leading to broad O-H stretching bands (~3400 cm⁻¹) that can obscure sample peaks.[17] Furthermore, inconsistent grinding can lead to light scattering and distorted baselines (the Christiansen effect), and the high pressure required can sometimes induce changes in the crystalline structure of the sample (polymorphism).[18]

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible FTIR data. The following sections provide step-by-step methodologies for instrument setup and the most common sampling techniques.

Instrument Setup and Background Collection

A valid background spectrum is critical for correcting for instrumental and environmental interferences, such as atmospheric water vapor and carbon dioxide.

Protocol:

  • Instrument Initialization: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • Purging: If available, purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ signals.[19]

  • Accessory Installation: Install the desired sampling accessory (e.g., ATR module).

  • Background Scan:

    • For ATR , ensure the crystal surface is impeccably clean. Run the background scan with nothing on the crystal.

    • For KBr pellets , run the background scan using a pure KBr pellet prepared under the same conditions as the sample pellet.[4]

  • Parameter Selection: Set the appropriate scan parameters. For routine qualitative analysis, the following are typical:

    • Scan Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (increasing scans improves the signal-to-noise ratio).[19]

Protocol for ATR Analysis

Materials:

  • Sample (solid powder, liquid, film, etc.)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Collect Background: Follow the protocol in Section 3.1.

  • Clean Crystal: Before placing the sample, clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (like isopropanol) and allow it to dry completely.

  • Apply Sample:

    • Solids/Powders: Place a small amount of the sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Liquids: Place a single drop of the liquid onto the crystal.

  • Apply Pressure: For solid samples, lower the pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[7]

  • Acquire Spectrum: Initiate the sample scan using the same parameters as the background scan.

  • Clean Up: Retract the pressure clamp, remove the sample, and clean the crystal surface immediately and thoroughly as described in step 2.

Protocol for KBr Pellet Preparation and Analysis

Materials:

  • Agate mortar and pestle

  • Spectroscopic grade KBr powder (dried at ~110°C for 2-3 hours and stored in a desiccator)[14]

  • Sample (solid)

  • Pellet press die set

  • Hydraulic press

Procedure:

  • Grind Sample: Place 1-2 mg of the solid sample into a clean agate mortar and grind to a very fine, uniform powder.[20]

  • Mix with KBr: Add approximately 100-200 mg of dried KBr powder to the mortar.[20] Gently but thoroughly mix the sample and KBr until a homogenous mixture is achieved.

  • Load Die: Transfer the powder mixture into the pellet die. Distribute it evenly.

  • Press Pellet: Place the die into a hydraulic press. Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[21] The goal is to form a thin, transparent or translucent pellet.[22]

  • Collect Background: Acquire a background spectrum using a pellet made of pure KBr.

  • Acquire Spectrum: Carefully remove the sample pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum.

  • Troubleshooting: If the pellet is opaque or cloudy, it may be due to insufficient grinding, inadequate pressure, or absorbed moisture.[23]

Data Analysis and Spectral Interpretation

Interpreting an FTIR spectrum is a systematic process that involves correlating observed absorption bands with known vibrational frequencies of functional groups.[2]

The FTIR Spectrum: Regions of Interest

An FTIR spectrum is typically divided into two main regions:

  • Functional Group Region (4000–1500 cm⁻¹): This region contains absorption bands from stretching vibrations of common functional groups (e.g., O-H, N-H, C=O). These bands are often well-defined and highly characteristic, making this the primary region for initial identification.[1]

  • Fingerprint Region (1500–400 cm⁻¹): This region contains complex patterns of absorption bands from bending vibrations and skeletal vibrations of the molecule.[1] While difficult to interpret from first principles, the unique pattern in this region serves as a "fingerprint" for a specific compound, making it invaluable for confirming identity by comparing the sample spectrum to a reference spectrum from a database.[1]

A Systematic Approach to Interpretation
  • Assess Spectrum Quality: Before interpretation, check for common issues like a noisy or sloping baseline, off-scale peaks (total absorbance), or the presence of atmospheric CO₂ (~2350 cm⁻¹) and H₂O peaks, which may indicate a poor background correction.[24]

  • Start at High Wavenumber: Begin analysis from the left side of the spectrum (4000 cm⁻¹).

  • Identify Key Functional Groups: Look for strong, characteristic bands in the functional group region. Use a correlation table (see Table 2) to tentatively assign these bands.

  • Analyze the Carbonyl Region: Pay close attention to the strong C=O stretching band between 1800-1650 cm⁻¹, as its exact position provides clues about the type of carbonyl compound (e.g., ketone, ester, carboxylic acid).

  • Confirm in the Fingerprint Region: Once major functional groups are identified, examine the fingerprint region for confirmatory peaks (e.g., C-O stretches for esters or alcohols).

  • Compare with Reference Databases: The most definitive identification is achieved by comparing the unknown spectrum with reference spectra from established libraries, such as the NIST Chemistry WebBook or commercial databases.[1] A good match in both the functional group and fingerprint regions confirms the compound's identity.

Table 2: Characteristic Infrared Absorption Frequencies of Common Functional Groups
Functional GroupBond TypeVibration TypeFrequency Range (cm⁻¹)IntensityAppearance
Alcohol, PhenolO-HStretch3600–3200StrongBroad
Carboxylic AcidO-HStretch3300–2500StrongVery Broad
Amine, AmideN-HStretch3500–3300MediumPrimary amines show two bands
AlkaneC-HStretch3000–2850StrongSharp
Alkene=C-HStretch3100–3000MediumSharp
Alkyne≡C-HStretch~3300StrongSharp
AldehydeC-HStretch2850–2750MediumTwo weak bands
NitrileC≡NStretch2260–2220MediumSharp
AlkyneC≡CStretch2260–2100Weak-MediumSharp
Carbonyl (Ketone)C=OStretch1725–1705StrongSharp
Carbonyl (Aldehyde)C=OStretch1740–1720StrongSharp
Carbonyl (Ester)C=OStretch1750–1735StrongSharp
Carbonyl (Carboxylic Acid)C=OStretch1725–1700StrongSharp
Carbonyl (Amide)C=OStretch1680–1630StrongSharp
AlkeneC=CStretch1680–1620VariableSharp
Aromatic RingC=CStretch1600–1450VariableMultiple sharp bands
Ether, Ester, AlcoholC-OStretch1300–1000StrongSharp

Visualization of the FTIR Workflow

The following diagrams illustrate the logical flow of an FTIR analysis experiment, from initial decision-making to final data interpretation.

FTIR_Workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Data Analysis & Interpretation Sample Receive Sample Assess Assess Physical State (Solid, Liquid, etc.) Sample->Assess ChooseTech Choose Sampling Technique Assess->ChooseTech ATR_Path ATR Analysis ChooseTech->ATR_Path Fast, Routine, Thick/Opaque Sample KBr_Path Transmission (KBr Pellet) ChooseTech->KBr_Path High Sensitivity, Quantitative, Reference Spectrum Setup Instrument Setup & Parameter Selection ATR_Path->Setup KBr_Path->Setup Background Collect Background Spectrum Setup->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Spectrum (Baseline Correction, etc.) SampleScan->Process Interpret Interpret Spectrum (Correlation Charts) Process->Interpret Database Compare to Reference Database Interpret->Database Report Identify Functional Groups & Report Findings Interpret->Report Database->Report

Caption: General workflow for FTIR analysis.

Decision_Tree start Start: Select Sampling Technique q1 Is the sample a liquid, paste, or gel? start->q1 ans1_yes Use ATR q1->ans1_yes Yes q2 Is the sample a solid? q1->q2 No q3 Is high throughput/ speed the priority? q2->q3 Yes ans3_yes Use ATR q3->ans3_yes Yes q4 Is maximum sensitivity or a reference-quality transmission spectrum required? q3->q4 No ans4_yes Use KBr Pellet q4->ans4_yes Yes q5 Is the sample highly absorbing (e.g., carbon-filled)? q4->q5 No ans5_yes Use Germanium (Ge) ATR q5->ans5_yes Yes ans_other Use Diamond ATR (General Purpose) q5->ans_other No

Caption: Decision tree for selecting an FTIR sampling method.

Conclusion

FTIR spectroscopy is an indispensable tool for the identification of functional groups, providing critical structural information for researchers across numerous scientific disciplines. The success of the technique relies not just on the operation of the instrument, but on a sound understanding of the principles behind sample preparation and method selection. By choosing the appropriate sampling technique—whether the versatile and rapid ATR method or the classic, high-sensitivity KBr pellet method—and following a systematic protocol for data acquisition and interpretation, researchers can confidently generate high-quality, reliable spectral data to advance their work.

References

Application Note: A Robust HPLC Method for the Analysis of 4-Acetyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the systematic development of a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Acetyl-2-methoxybenzoic acid. The methodology herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial analyte characterization to final method validation. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for a wide range of pharmaceutical and chemical analysis applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and quantification are critical for ensuring the quality and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such assessments due to its high resolution, sensitivity, and quantitative accuracy. The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties and a systematic approach to optimizing chromatographic conditions. This document provides a detailed protocol, underpinned by scientific principles and authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]

Analyte Characterization: this compound

A comprehensive understanding of the analyte's properties is the foundation of effective HPLC method development.

Structure:

Physicochemical Properties (Estimated and Inferred):

To devise an appropriate separation strategy, key physicochemical parameters of this compound were estimated based on structurally similar compounds.

PropertyEstimated Value/RangeRationale & References
Molecular Weight 194.18 g/mol Calculated from the molecular formula (C10H10O4).
pKa (acid dissociation constant) ~3.5 - 4.5Based on the pKa of benzoic acid (~4.2) and the electron-withdrawing nature of the acetyl group, and the pKa of similar compounds like 4-methoxybenzoic acid (pKa ~4.47).[10][11] The methoxy group is electron-donating, which may slightly increase the pKa.
logP (octanol-water partition coefficient) ~1.5 - 2.5Inferred from the logP of similar molecules like 4-methoxybenzoic acid (~1.96) and 4-acetylbenzoic acid.[11] This indicates moderate hydrophobicity, making it suitable for reversed-phase HPLC.
UV Absorbance (λmax) ~240 nm and ~280 nmEstimated from the UV spectrum of 4-acetylbenzoic acid, which exhibits absorbance maxima in these regions due to the substituted benzene ring and carbonyl chromophores.[12][13][14]

HPLC Method Development Strategy

Our approach to method development follows a logical progression, beginning with the selection of initial conditions based on the analyte's properties and culminating in a fine-tuned, robust method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, UV λmax) Column Column Selection (Reversed-Phase C18) Analyte->Column logP ~1.5-2.5 MobilePhase Mobile Phase Screening (pH, Organic Modifier) Analyte->MobilePhase pKa ~3.5-4.5 Detection Detector Wavelength Selection Analyte->Detection λmax ~240, 280 nm Column->MobilePhase Optimization Method Optimization (Gradient, Flow Rate, Temperature) MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH/USP Guidelines) Optimization->Validation

Figure 1: A workflow diagram illustrating the systematic approach to HPLC method development for this compound.

Rationale for Initial Conditions
  • Chromatographic Mode: Reversed-phase HPLC was selected due to the analyte's moderate hydrophobicity (estimated logP between 1.5 and 2.5). This mode is ideal for separating moderately polar to non-polar compounds.

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing, providing excellent retention for a wide range of analytes. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Aqueous Component: To ensure the analyte is in its non-ionized, more retentive form, the pH of the mobile phase must be controlled to be at least 1.5-2 pH units below the analyte's pKa.[10][11] Therefore, an acidic buffer with a pH of approximately 2.5 is optimal. A 0.1% solution of phosphoric acid or formic acid in water is a common and effective choice.

    • Organic Modifier: Acetonitrile and methanol are the most frequently used organic solvents in reversed-phase HPLC. Acetonitrile was chosen for the initial screening due to its lower viscosity and UV transparency.

  • Detection: Based on the UV spectrum of the structurally similar 4-acetylbenzoic acid, initial detection was set at 254 nm, a common wavelength for aromatic compounds, with further optimization planned by acquiring the full UV spectrum of the analyte.[12][13][14]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (85%)

  • Water (HPLC grade, filtered and degassed)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. From this stock, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

Protocol 1: Initial Method Screening

Objective: To establish initial retention and peak shape of this compound.

Procedure:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 254 nm

Expected Outcome: A well-retained peak with good symmetry. The retention time will be used as a starting point for optimization.

Protocol 2: Method Optimization

Objective: To refine the separation for optimal resolution, peak shape, and analysis time.

Procedure:

  • UV Wavelength Optimization: Inject a high-concentration standard and acquire the UV spectrum using the PDA detector to determine the λmax. Adjust the detection wavelength accordingly.

  • Gradient Optimization:

    • Perform a scouting gradient from 10% to 90% acetonitrile over 20 minutes to determine the elution profile.

    • Based on the scouting run, develop a more focused gradient around the elution point of the analyte. For example, a linear gradient from 30% to 70% acetonitrile over 10 minutes.

  • Flow Rate and Temperature Adjustment: Minor adjustments to the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-35 °C) can be made to fine-tune retention time and peak shape.

Final Optimized HPLC Method

The following method was established after systematic optimization:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B over 8 minutes, hold at 70% B for 2 minutes, return to 40% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 242 nm

Method Validation

The optimized method should be validated according to ICH Q2(R2) and USP <621> guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5][9]

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Note: High-Purity 4-Acetyl-2-methoxybenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of crude 4-Acetyl-2-methoxybenzoic acid to high purity (>99%) using the recrystallization technique. The guide is designed for researchers, medicinal chemists, and process development scientists. It delves into the causal factors influencing solvent selection, impurity profiles, and process optimization. The protocol is structured to be a self-validating system, incorporating in-process checks and post-purification quality control measures to ensure a robust and reproducible outcome.

Introduction: The Principle of Recrystallization

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the crude material, including the target compound and impurities, at an elevated temperature (typically the solvent's boiling point) and allow the desired compound to crystallize out in a pure form upon cooling, while the impurities remain dissolved in the cooled solvent (mother liquor).[3] The slow, controlled formation of a crystal lattice is a highly selective process that tends to exclude foreign molecules, leading to a significant increase in purity.[4]

For this compound, a bifunctional aromatic compound, its solubility is governed by the interplay of the polar carboxylic acid group, the moderately polar acetyl and methoxy groups, and the nonpolar benzene ring. This structural complexity necessitates a careful and rational approach to solvent selection to achieve efficient purification.

Understanding the Impurity Profile

The efficacy of any purification strategy is predicated on a thorough understanding of the potential impurities. This compound is commonly synthesized via the oxidation of 3,4-dimethylacetophenone.[5] This synthetic route can introduce specific impurities that must be addressed:

  • Starting Material: Unreacted 3,4-dimethylacetophenone.

  • Isomeric Byproducts: The primary isomeric impurity is often 4-acetyl-3-methylbenzoic acid, formed by the oxidation of the alternate methyl group. The structural similarity makes its removal challenging.

  • Over-oxidation Products: Further oxidation of the acetyl group can lead to dicarboxylic acid impurities.

  • Reagents and Catalysts: Residual catalysts or reagents from the synthesis.

This protocol is specifically designed to effectively separate this compound from its common isomeric byproduct and unreacted starting material.

Materials and Equipment

  • Crude this compound

  • Toluene, Reagent Grade

  • Ethanol, Reagent Grade

  • Hexanes, Reagent Grade

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (for reflux)

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Whatman filter paper (to fit Büchner funnel)

  • Spatulas and glass stirring rods

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

Solvent System Selection: A Rational Approach

The "like dissolves like" principle is a foundational concept in solvent selection.[6] Given the aromatic nature and the presence of both hydrogen bond donating (carboxylic acid) and accepting (carbonyl, methoxy) groups, solvents of intermediate polarity are expected to be most effective. A preliminary solvent screen is paramount.

Table 1: Solvent Selection Rationale for this compound

SolventPolarityBoiling Point (°C)Rationale for Use/Rejection
Toluene Non-polar111Recommended. The aromatic nature of toluene interacts favorably with the benzene ring of the target compound. It has been shown to be effective in separating the desired product from its isomers.[5] Its boiling point is suitable for achieving good solubility of the crude solid when hot.
Water Highly Polar100Poor choice for single-solvent recrystallization. The compound is reported to be almost insoluble in water.[7] While solubility increases in hot water, it is generally insufficient for effective single-solvent recrystallization of such aromatic acids.[6]
Ethanol Polar Protic78Good dissolving solvent, but may be poor for recovery. The compound is soluble in ethanol.[7] However, its high solubility at room temperature may lead to poor recovery of the purified product unless used as part of a mixed-solvent system.
Hexanes Non-polar69Good anti-solvent. The compound is expected to have very low solubility in hexanes even when hot. It is a suitable choice as an "anti-solvent" in a mixed-solvent system with a more polar solvent like ethanol or ethyl acetate.
Ethanol/Water VariableVariableA viable mixed-solvent system. The compound can be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes turbid (the cloud point). This is a common and effective technique for many organic solids.[8]

Based on literature and chemical principles, Toluene is the recommended single solvent for this procedure due to its demonstrated efficacy in separating the key isomeric impurity.[5]

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

Step 1: Dissolution of the Crude Solid
  • Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 40 mL of toluene to the flask.

  • Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue adding toluene in small portions (1-2 mL at a time) until all the solid has just dissolved. Causality: It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the solid.[8] Using an excess of solvent is a common error that will significantly reduce the yield of recovered crystals.[8]

  • Expert Tip: If the solution is highly colored (e.g., dark yellow or brown), this indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (tip of a spatula) of activated charcoal. Bring the solution back to a boil for 2-3 minutes. The charcoal will adsorb the colored impurities.

Step 2: Hot Gravity Filtration (if charcoal was used)

This step is only necessary if activated charcoal was added or if insoluble impurities are visible in the hot solution.

  • Pre-heat a stemless glass funnel and a clean 100 mL Erlenmeyer flask (the receiving flask) on the hot plate.

  • Place a piece of fluted filter paper into the hot funnel.

  • Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask. Causality: This step must be performed quickly to prevent the solution from cooling and the desired product from crystallizing prematurely in the funnel or on the filter paper.[5] Using a stemless funnel minimizes the surface area for premature crystallization.

Step 3: Crystallization
  • Cover the mouth of the Erlenmeyer flask containing the hot, clear filtrate with a watch glass or inverted beaker.

  • Allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[9]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the product. Causality: The solubility of the compound decreases further at lower temperatures, leading to a higher yield of crystallized solid.

Step 4: Collection and Washing of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of cold toluene to ensure a good seal.

  • Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold toluene. Causality: Washing with a minimal amount of ice-cold solvent removes any residual mother liquor (containing dissolved impurities) that may be adhering to the crystal surfaces. The solvent must be cold to avoid redissolving the purified product.

  • Continue to draw air through the crystals for 10-15 minutes to partially dry them.

Step 5: Drying the Purified Product
  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Break up the solid to increase the surface area for drying.

  • Dry the crystals to a constant weight, either in a drying oven at a moderate temperature (e.g., 60-70 °C, well below the melting point) or in a vacuum desiccator at room temperature.

The entire workflow can be visualized as follows:

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Toluene A->B C Completely Dissolved Solution B->C D Optional: Add Charcoal C->D if colored F Slow Cooling to Room Temperature C->F E Optional: Hot Filtration D->E E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Toluene H->I L Mother Liquor (Impurities) H->L separate J Drying I->J K Pure Crystals J->K

Caption: Workflow for the recrystallization of this compound.

Purity Assessment: A Self-Validating System

To ensure the trustworthiness of the protocol, the purity of the final product must be rigorously assessed.

Melting Point Determination

A pure crystalline solid will have a sharp and narrow melting point range.[7] Impurities typically cause a depression and broadening of the melting point range.[7]

Table 2: Expected Melting Point Data

SampleExpected Melting Point RangeInterpretation
Crude MaterialBroad, e.g., 120-126 °CSignificant impurities present.
Purified ProductSharp, e.g., 128-130 °CHigh purity achieved.
Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to qualitatively assess purity.

  • Spotting: Dissolve small amounts of the crude starting material and the purified product in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., 7:3 Hexanes:Ethyl Acetate).

  • Visualization: Visualize the spots under a UV lamp.

  • Interpretation: The purified sample should show a single, distinct spot, while the crude material may show multiple spots corresponding to the product and impurities.

TLC_Analysis cluster_TLC TLC Plate (Post-Elution) Origin Origin SolventFront Solvent Front Crude_Origin Crude Impurity_Spot Impurity Product_Spot_Crude Product Purified_Origin Purified Product_Spot_Purified Product

Caption: Idealized TLC showing successful purification.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Gently boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. - Add a "seed crystal" of the pure compound.
Product "Oils Out" - The solution is cooling too rapidly. - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a different solvent or a mixed-solvent system with a lower overall boiling point.
Low Recovery/Yield - Too much solvent was used initially. - The crystals were washed with solvent that was not cold enough. - Premature crystallization during hot filtration.- Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (note: this crop may be less pure). - Ensure the wash solvent is thoroughly chilled in an ice bath before use. - Ensure the filtration apparatus is adequately pre-heated before hot filtration.

Conclusion

This application note details a robust and validated protocol for the purification of this compound by recrystallization from toluene. By understanding the principles of solubility, impurity profiles, and process parameters, researchers can consistently achieve high purity. The inclusion of systematic purity assessment methods like melting point analysis and TLC ensures the reliability and reproducibility of the outcome, aligning with the rigorous standards of drug development and chemical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetyl-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction yield and purity.

Overview of the Synthesis: The Friedel-Crafts Acylation Challenge

The most common route to this compound is the Friedel-Crafts acylation of 2-methoxybenzoic acid. This reaction, while fundamental, presents a unique set of challenges due to the competing electronic effects of the substituents on the aromatic ring.

  • The Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group. It donates electron density to the ring, making it more nucleophilic and promoting electrophilic aromatic substitution.

  • The Carboxylic Acid Group (-COOH): This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring. Furthermore, both the carbonyl oxygen and the hydroxyl group can complex with the Lewis acid catalyst.

The desired product, this compound, results from acylation at the C4 position, which is para to the activating methoxy group. However, the reaction's success is a delicate balance of managing catalyst stoichiometry, temperature, and potential side reactions.

Visualized Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Anhydrous Reagents (2-methoxybenzoic acid, Acylating Agent, Solvent, Lewis Acid) setup_glassware Assemble Flame-Dried Glassware under Inert Atmosphere (N₂ or Ar) prep_reagents->setup_glassware Ensure strict anhydrous conditions dissolve_sm Dissolve Starting Material & Acylating Agent in Solvent setup_glassware->dissolve_sm cool_mixture Cool Mixture (e.g., 0 °C) dissolve_sm->cool_mixture add_catalyst Slow, Portion-wise Addition of Lewis Acid (e.g., AlCl₃) cool_mixture->add_catalyst Control exotherm react Stir at Controlled Temperature (e.g., 0 °C to RT) add_catalyst->react monitor Monitor Progress by TLC react->monitor quench Quench Reaction by Pouring onto Ice and conc. HCl monitor->quench Upon completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract Breaks AlCl₃ complex wash Wash Organic Layer (Water, Brine) extract->wash dry_concentrate Dry (e.g., Na₂SO₄) and Concentrate in vacuo wash->dry_concentrate crude_product Obtain Crude Solid dry_concentrate->crude_product purify Purify via Recrystallization or Column Chromatography crude_product->purify characterize Characterize Pure Product (NMR, MS, MP) purify->characterize

Caption: General workflow for Friedel-Crafts acylation.

Troubleshooting Guide: Addressing Low Yield and Impurities

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, and TLC analysis shows mostly unreacted 2-methoxybenzoic acid. What went wrong?

Answer: This is a common issue and typically points to problems with the catalyst or reaction conditions.

  • Cause A: Inactive Lewis Acid Catalyst due to Moisture.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water. Moisture in your glassware, solvent, or starting materials will decompose the catalyst, rendering it useless for the Friedel-Crafts reaction.[1]

    • Solution:

      • Glassware: Ensure all glassware is oven- or flame-dried immediately before use and assembled under a dry, inert atmosphere (Nitrogen or Argon).

      • Reagents: Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent. Use freshly opened or properly stored anhydrous AlCl₃.

  • Cause B: Insufficient Amount of Lewis Acid.

    • Explanation: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the Lewis acid complexes not only with the acylating agent but also with the carbonyl groups of both the starting material (benzoic acid) and the ketone product.[2][3] These complexes are often stable, effectively removing the "catalyst" from the reaction cycle. For 2-methoxybenzoic acid, you have three potential sites for complexation: the carboxylic acid group, the methoxy group, and the newly formed ketone.

    • Solution:

      • Stoichiometry: Use at least 2.5 to 3.0 equivalents of AlCl₃ relative to the 2-methoxybenzoic acid. This ensures enough Lewis acid is available to activate the acylating agent after complexing with the oxygen-containing functional groups.

      • Order of Addition: Add the AlCl₃ to the solution of the starting material and acylating agent. Do not pre-mix the AlCl₃ with the 2-methoxybenzoic acid alone, as this can lead to strong deactivation.

  • Cause C: Reaction Temperature is Too Low.

    • Explanation: While initial cooling is necessary to control the exothermic addition of AlCl₃, the reaction may lack sufficient activation energy to proceed at very low temperatures.

    • Solution: After the controlled addition of AlCl₃ at 0 °C, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, but this must be done cautiously as higher temperatures can promote side reactions.[1] Monitor the progress closely by TLC.

Question 2: I obtained a product, but NMR analysis shows a mixture of isomers. How can I improve selectivity for the 4-acetyl product?

Answer: The formation of isomers is expected due to the directing effects of the methoxy group. The main isomers are the desired 4-acetyl (para) and the undesired 6-acetyl (ortho) products.

  • Cause A: Kinetic vs. Thermodynamic Control.

    • Explanation: The ortho position (C6) is electronically activated, but it is also sterically hindered by the adjacent carboxylic acid and methoxy groups. The para position (C4) is electronically activated and less sterically hindered. Acylation at the para position is generally favored. However, reaction conditions can influence the product ratio.

    • Solution:

      • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable and less sterically hindered para product. Maintain the temperature at 0 °C for a longer period before allowing it to warm to room temperature.

      • Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. More polar solvents like nitrobenzene can sometimes alter the product distribution, but also complicate workup.[4] For this substrate, starting with DCM is recommended.

  • Cause B: Steric Bulk of the Acylating Agent/Catalyst Complex.

    • Explanation: A bulkier electrophile (the complex between the acylating agent and the Lewis acid) will have a greater preference for the less hindered para position.

    • Solution: While changing the acylating agent from acetyl chloride to acetic anhydride might slightly alter the bulk, the most effective strategy is careful temperature control. Stick with acetyl chloride or acetic anhydride and focus on maintaining a low reaction temperature.

Question 3: Besides my starting material and isomeric products, I see a significant byproduct that appears to be a phenol. What is it and how can I prevent it?

Answer: This is likely a result of demethylation of the methoxy group, leading to the formation of 4-acetyl-2-hydroxybenzoic acid.

  • Cause: Ether Cleavage by the Lewis Acid.

    • Explanation: The combination of a strong Lewis acid (AlCl₃) and elevated temperatures can cleave the methyl-oxygen bond of the methoxy group.[2] This is a known side reaction in Friedel-Crafts chemistry involving methoxy-substituted aromatics.

    • Solution:

      • Strict Temperature Control: This is the most critical factor. Avoid any prolonged heating or high-temperature excursions. The initial exothermic reaction during AlCl₃ addition must be managed with an efficient ice bath and slow, portion-wise addition.

      • Milder Lewis Acid (with caution): In some systems, milder Lewis acids like FeCl₃ or ZnCl₂ can be used, but they are often less effective and may not work for this deactivated system. Sticking with AlCl₃ but rigorously controlling the temperature is the more reliable approach.

Troubleshooting Decision Tree

Use this diagram to diagnose the cause of low product yield.

G start Low Yield of This compound tlc_check TLC Analysis: What is the major spot? start->tlc_check sm_present Starting Material (2-methoxybenzoic acid) tlc_check->sm_present isomers_present Mixture of Products (Isomers/Byproducts) tlc_check->isomers_present tar_present Dark Tarry Mixture (Decomposition) tlc_check->tar_present check_catalyst Check Lewis Acid: 1. Anhydrous? 2. Stoichiometry (>2.5 eq)? sm_present->check_catalyst solve_isomers Problem: Poor Regioselectivity Solution: - Maintain low temp (0 °C) - Ensure slow catalyst addition isomers_present->solve_isomers check_temp_high Check Temperature: Was addition too fast? Did reaction overheat? tar_present->check_temp_high solve_catalyst Solution: - Use fresh, anhydrous AlCl₃ - Ensure all equipment is dry - Increase AlCl₃ to 2.5-3.0 eq check_catalyst->solve_catalyst No check_temp_low Check Temperature: Was reaction too cold? check_catalyst->check_temp_low Yes solve_temp_low Solution: - Add AlCl₃ at 0 °C - Allow to warm to RT - Gentle heating if needed check_temp_low->solve_temp_low solve_temp_high Problem: Decomposition Solution: - Add AlCl₃ slowly in portions - Maintain efficient cooling (ice bath) - Ensure vigorous stirring check_temp_high->solve_temp_high

Caption: Decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

  • Q1: Can I use acetic anhydride instead of acetyl chloride?

    • A1: Yes, acetic anhydride is a common acylating agent. You will still need a stoichiometric excess of the Lewis acid catalyst. The reaction with acetic anhydride may be slightly slower than with the more reactive acetyl chloride.

  • Q2: Why is the workup with ice and hydrochloric acid necessary?

    • A2: The acidic workup serves two purposes. First, it quenches the reaction and hydrolyzes any remaining acylating agent. Second, and most importantly, it breaks up the aluminum-ketone complex, liberating your final product so it can be extracted into the organic layer.[3]

  • Q3: My crude product is an oil that won't solidify. How should I purify it?

    • A3: If recrystallization is difficult, silica gel column chromatography is the recommended method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 7:3) should allow for the separation of the non-polar impurities, the desired 4-acetyl product, and any more polar byproducts like the 6-acetyl isomer or demethylated species.

  • Q4: What are the key safety precautions for this reaction?

    • A4: This reaction should only be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water and is corrosive. Acetyl chloride and acetic anhydride are corrosive and lachrymators.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Detailed Experimental Protocol (Adapted)

This protocol is an adapted procedure based on standard Friedel-Crafts acylation principles. Optimization may be required.

Materials:

  • 2-Methoxybenzoic acid (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add acetyl chloride (1.2 eq) to the dropping funnel.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Catalyst Addition: While stirring vigorously, add the anhydrous aluminum chloride (3.0 eq) to the flask in small portions over 30-45 minutes. Ensure the internal temperature does not rise above 5-10 °C. The mixture will likely become a thick slurry and change color.

  • Reaction: After the AlCl₃ addition is complete, continue stirring the mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate with a few drops of acetic acid).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into it.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.

Summary of Reagents and Roles

ReagentRoleKey Considerations
2-Methoxybenzoic Acid Aromatic SubstrateMust be dry. The -COOH and -OCH₃ groups will complex with the Lewis acid.
Acetyl Chloride Acylating AgentHighly reactive and moisture-sensitive. Source of the electrophilic acylium ion.
Aluminum Chloride (AlCl₃) Lewis Acid CatalystActivates the acylating agent. Must be anhydrous and used in stoichiometric excess (≥2.5 eq).[2]
Dichloromethane (DCM) Anhydrous SolventInert solvent for the reaction. Must be anhydrous.
Ice / conc. HCl Quenching AgentDecomposes the catalyst and breaks the product-catalyst complex to liberate the ketone.
Ethyl Acetate Extraction SolventUsed to extract the product from the aqueous layer during workup.

References

Technical Support Center: Optimizing Synthesis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzoic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to move beyond simple procedural lists, offering insights into the causality of experimental choices to empower you to overcome common challenges in your synthetic workflows.

Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific issues that can arise during the synthesis of benzoic acid derivatives, providing potential causes and actionable solutions.

Issue 1: Low Yield in Grignard Carbonation Reactions

Question: I am attempting to synthesize a substituted benzoic acid via a Grignard reaction with carbon dioxide, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in Grignard reactions are a frequent challenge, often stemming from the reagent's high reactivity and sensitivity. Here’s a breakdown of the common culprits and how to address them:

  • Causality: Grignard reagents are potent nucleophiles and strong bases. Their utility in forming carbon-carbon bonds is also their vulnerability; they readily react with even weakly acidic protons, such as those in water, alcohols, or even terminal alkynes. This unwanted side reaction quenches the Grignard reagent, converting it into an unreactive alkane and thereby reducing the yield of the desired carboxylic acid.

  • Troubleshooting Steps:

    • Rigorous Exclusion of Moisture: This is the most critical factor.

      • Glassware: All glassware must be meticulously dried, ideally in an oven at >120°C for several hours and cooled under a stream of dry, inert gas (nitrogen or argon) or in a desiccator immediately before use.[1]

      • Reagents and Solvents: Use anhydrous solvents (e.g., diethyl ether, THF) packaged under an inert atmosphere. Ensure your starting materials (e.g., aryl halide) are dry.

      • Atmosphere: Conduct the reaction under a positive pressure of an inert gas. A simple balloon filled with nitrogen or argon affixed to the reaction flask via a needle can suffice for many lab-scale preparations.

    • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can hinder the initiation of the Grignard reaction.

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.[2]

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction. The iodine reacts with the magnesium surface, while the 1,2-dibromoethane is consumed to form ethene and magnesium bromide, effectively cleaning the surface.

      • Sonication: Using an ultrasonic bath can help clean and disperse the magnesium, promoting reagent formation.[3]

    • Carbon Dioxide Source and Addition:

      • Dry Ice Quality: Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated atmospheric moisture.

      • Method of Addition: Instead of adding the Grignard reagent to the dry ice, it is often more effective to pour the Grignard solution over a large excess of crushed dry ice with vigorous stirring. This ensures the Grignard reagent always encounters an excess of CO2, minimizing side reactions.

    • Work-up Procedure: After the reaction with CO2, an intermediate carboxylate salt is formed. This must be protonated to yield the final benzoic acid.

      • Acidification: Use a dilute mineral acid (e.g., HCl, H2SO4) for the work-up.[4] Add the acid slowly to the reaction mixture, which should be cooled in an ice bath to manage the exothermic neutralization.

      • Extraction: The primary byproduct in this reaction is often biphenyl, formed from a coupling side reaction. This non-acidic impurity can be easily separated from the desired benzoic acid by extraction with a basic aqueous solution (e.g., NaOH, NaHCO3). The benzoic acid will be deprotonated to its water-soluble carboxylate salt, while the biphenyl remains in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure benzoic acid, which is then collected by filtration.[5]

Issue 2: Incomplete Reaction or Low Conversion in Toluene Oxidation

Question: My oxidation of a substituted toluene to the corresponding benzoic acid using potassium permanganate (KMnO₄) is sluggish and gives low conversion. How can I optimize this reaction?

Answer:

The oxidation of toluenes with KMnO₄ is a robust method but can be slow due to the heterogeneous nature of the reaction.[6] Toluene is nonpolar, while KMnO₄ is typically used in an aqueous solution where it has low solubility in organic solvents.[6]

  • Causality: The reaction occurs at the interface between the organic and aqueous phases.[6] A slow reaction rate is often due to poor mixing and the limited surface area for the two phases to interact. The reaction mechanism is a free radical process, where the rate is dependent on the generation of atomic oxygen from the decomposition of permanganate.[6]

  • Optimization Strategies:

    • Phase Transfer Catalysis: The most effective way to accelerate this reaction is by using a phase transfer catalyst (PTC). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the permanganate ion from the aqueous phase into the organic phase, allowing for a homogeneous reaction. This dramatically increases the reaction rate and often improves yields by reducing side reactions.[6]

    • Temperature and Reflux: These reactions typically require heating under reflux to proceed at a reasonable rate.[6] Ensure the reaction is heated sufficiently to maintain a steady reflux.

    • Vigorous Stirring: Efficient mechanical stirring is crucial to maximize the interfacial surface area between the two phases, especially if a PTC is not used.[6]

    • Stoichiometry: The balanced reaction shows that 1 mole of toluene requires 2 moles of KMnO₄.[6] Using a slight excess of KMnO₄ may be necessary to drive the reaction to completion, but a large excess should be avoided as it can lead to over-oxidation and complicates the work-up.

    • Work-up to Remove Manganese Dioxide (MnO₂): A common issue in the work-up is the removal of the brown MnO₂ byproduct.

      • After the reaction, the excess KMnO₄ can be quenched by adding a small amount of ethanol.[7]

      • The MnO₂ can be removed by filtration. However, it is often a fine precipitate that can clog filter paper.

      • A more efficient method is to acidify the reaction mixture with sulfuric acid and then add sodium bisulfite or sodium metabisulfite.[8] This reduces the MnO₂ to soluble manganese(II) salts, resulting in a clear solution from which the benzoic acid can be easily precipitated and filtered.[8]

Issue 3: Formation of Multiple Products in Friedel-Crafts Acylation

Question: I am performing a Friedel-Crafts acylation to synthesize a benzoylbenzoic acid derivative and I'm observing the formation of multiple products. What is causing this and how can I improve selectivity?

Answer:

Friedel-Crafts acylation is a powerful tool for forming aryl ketones, but its success hinges on careful control of reaction conditions. The formation of multiple products can often be traced back to issues with the catalyst, reaction temperature, or stoichiometry.[1]

  • Causality: The electrophile in this reaction is a resonance-stabilized acylium ion, generated from an acyl halide or anhydride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[9] Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to rearrangements of the electrophile.[9][10] However, issues with regioselectivity (isomer formation) and polysubstitution can arise. The acyl group is deactivating, which generally prevents polyacylation.[9]

  • Troubleshooting and Optimization:

    • Moisture Sensitivity of the Catalyst: AlCl₃ is extremely hygroscopic. Any moisture in the reagents or glassware will deactivate the catalyst, leading to an incomplete reaction and potentially promoting side reactions.[1] Ensure all glassware is oven-dried and reagents are anhydrous.[1]

    • Correct Stoichiometry of the Catalyst: A common error is using only a catalytic amount of AlCl₃. The Lewis acid complexes with the product ketone, rendering it inactive. Therefore, more than a stoichiometric amount of AlCl₃ is required.[1] A slight excess is often used to ensure the reaction goes to completion.[1]

    • Control of Reaction Temperature: The reaction temperature can significantly influence the product distribution.

      • Some acylations proceed at room temperature, while others require heating to overcome the activation energy.[1]

      • Excessively high temperatures can promote the formation of undesired isomers or decomposition.[1] It is often best to add the reactants at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature or be gently heated.

    • Isomer Formation: While the primary product may be the ortho or para isomer depending on the directing effects of substituents on the aromatic ring, small amounts of other isomers can form.[1] The choice of solvent and catalyst can sometimes influence this regioselectivity.

    • Deactivated Aromatic Rings: Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings (e.g., nitrobenzene).[9][11] The electron-withdrawing group makes the ring too poor of a nucleophile to attack the acylium ion.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude benzoic acid derivatives?

A1: Recrystallization is the most common and effective method for purifying solid benzoic acid derivatives.[12][13] The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[13] For benzoic acid itself, water is a good recrystallization solvent due to the significant difference in its solubility in hot versus cold water.[12] For more nonpolar derivatives, ethanol, methanol, or mixed solvent systems may be more appropriate. During recrystallization, allowing the solution to cool slowly promotes the formation of large, pure crystals, while rapid cooling can trap impurities.[13]

Q2: How can I efficiently hydrolyze a nitrile or an ester to a benzoic acid derivative?

A2: Both nitriles and esters can be hydrolyzed to carboxylic acids under acidic or basic conditions.[14][15]

  • Nitrile Hydrolysis: This is typically done by heating the nitrile under reflux with either a strong acid (like aqueous HCl or H₂SO₄) or a strong base (like aqueous NaOH).[16][17]

    • Acidic hydrolysis directly yields the carboxylic acid and an ammonium salt.[16][17]

    • Basic hydrolysis initially forms the carboxylate salt and ammonia.[17] A subsequent acidification step is required to protonate the carboxylate and obtain the free carboxylic acid.[16][17] The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule.

  • Ester Hydrolysis (Saponification): Basic hydrolysis, also known as saponification, is often preferred because it is effectively irreversible.[18] The ester is heated with a base like NaOH, which produces the carboxylate salt and an alcohol.[15] The final step is acidification to yield the carboxylic acid.[18] Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process, which can lead to incomplete conversion unless a large excess of water is used.[15]

Q3: What are the best analytical techniques to confirm the structure and purity of my synthesized benzoic acid derivative?

A3: A combination of techniques is recommended for full characterization:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.[13] A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: This is excellent for identifying the key functional groups. Look for a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (around 1680-1710 cm⁻¹).[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the overall structure. The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield (>10 ppm) in the ¹H NMR spectrum. The aromatic protons will show characteristic splitting patterns that can confirm the substitution pattern on the benzene ring.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its molecular formula.[19]

Section 3: Data and Visualization

Table 1: Recommended Conditions for Common Benzoic Acid Syntheses
Synthesis MethodKey ReagentsCatalystSolventTemperatureCritical Considerations
Grignard Carbonation Aryl Halide, Mg, CO₂NoneAnhydrous Ether/THF0°C to RefluxStrict exclusion of moisture is paramount.[2]
Toluene Oxidation Toluene, KMnO₄Phase Transfer Catalyst (optional)Water/TolueneRefluxVigorous stirring is essential.[6] Use of a PTC is highly recommended.[6]
Nitrile Hydrolysis Aryl Nitrile, H₂OH₂SO₄ or NaOHWaterRefluxBasic hydrolysis requires a final acidification step.[16][17]
Friedel-Crafts Acylation Arene, Acyl HalideAlCl₃ (>1 equiv.)CS₂, Nitrobenzene, or excess arene0°C to RefluxAnhydrous conditions are crucial.[1] Not suitable for deactivated rings.[9]
Experimental Workflow Diagrams

Below are visualizations of key experimental workflows described in this guide.

G cluster_0 Grignard Reaction Troubleshooting Start Start Low Yield? Low Yield? Start->Low Yield? Check Moisture Rigorous Drying: - Oven-dry glassware - Anhydrous solvents - Inert atmosphere Low Yield?->Check Moisture Yes Success Success Low Yield?->Success No Activate Mg Activate Magnesium: - Crush turnings - Add iodine crystal Check Moisture->Activate Mg Optimize Workup Optimize Workup: - Extract with base - Re-acidify to precipitate Activate Mg->Optimize Workup Optimize Workup->Success

Caption: Troubleshooting flowchart for low yields in Grignard synthesis of benzoic acids.

G cluster_1 Purification via Recrystallization Crude Product Crude Product Dissolve Dissolve in minimum amount of hot solvent Crude Product->Dissolve Filter Hot filtration to remove insoluble impurities Dissolve->Filter Cool Cool slowly to induce crystallization Filter->Cool Collect Collect crystals by vacuum filtration Cool->Collect Wash Wash with a small amount of cold solvent Collect->Wash Dry Dry crystals to remove residual solvent Wash->Dry Pure Product Pure Product Dry->Pure Product

Caption: Step-by-step workflow for the purification of benzoic acid derivatives.

References

How to remove unreacted starting materials from product mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of product mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the removal of unreacted starting materials from your product. Here, you will find field-proven insights and detailed protocols to enhance the purity and yield of your target compounds.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification process.

Column Chromatography Issues

Question: My product and unreacted starting material have very similar polarities and are co-eluting during column chromatography. How can I improve the separation?

Answer:

When dealing with compounds of similar polarity, optimizing your column chromatography technique is crucial. Here are several strategies to enhance separation:

  • Optimize the Solvent System:

    • Fine-tune the Eluent Polarity: Even small adjustments to the solvent ratio can significantly impact separation. Use Thin Layer Chromatography (TLC) to test various solvent systems with slightly different polarities.[1][2] Aim for a solvent system that gives a clear separation between your product and the starting material on the TLC plate.

    • Utilize a Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can be more effective.[2][3] Start with a less polar solvent system to elute the less polar compound first, then gradually increase the polarity to elute the more polar compound. This can sharpen peaks and improve resolution.

  • Adjust the Stationary Phase:

    • Change the Adsorbent: If silica gel isn't providing adequate separation, consider using a different stationary phase like alumina, which has different selectivity.[2]

    • Decrease Particle Size: Using a stationary phase with a smaller particle size increases the surface area and can lead to better separation, though it may also increase back pressure.[4]

  • Modify Column Parameters:

    • Increase Column Length: A longer column provides more opportunities for interaction between the compounds and the stationary phase, which can improve resolution.[4][5]

    • Optimize Flow Rate: A slower flow rate allows more time for equilibrium to be established between the mobile and stationary phases, often leading to better separation.[4] However, be mindful that an excessively slow rate can lead to band broadening due to diffusion.

    • Proper Column Packing: Ensure the column is packed uniformly to prevent channeling, where the solvent and sample flow unevenly through the column, leading to poor separation.[3][4]

  • Sample Loading:

    • Minimize the Initial Band Volume: Dissolve your sample in the minimum amount of solvent and load it onto the column in a concentrated band. A broad initial band will result in broad, poorly resolved peaks.[2]

    • Avoid Overloading: Overloading the column with too much sample will lead to poor separation. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for challenging separations.[2]

Question: I'm experiencing low or no recovery of my product from the column. What should I do?

Answer:

Low or no product recovery can be frustrating. Here are the likely causes and how to troubleshoot them:

  • Product is Too Polar: Your product may be strongly adsorbed to the stationary phase.

    • Solution: Try flushing the column with a highly polar solvent, such as methanol or a mixture of dichloromethane and methanol, to elute your compound.[2] For future purifications, consider using a less polar stationary phase or adding a small amount of a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent to reduce strong interactions.

  • Product is Not Visible: The method you are using to visualize the spots on your TLC plate (e.g., a UV lamp) may not be suitable for your compound.

    • Solution: Use a different visualization technique, such as potassium permanganate stain, iodine vapor, or a p-anisaldehyde stain, which are more universal.[2]

  • Product Degradation: Some compounds can decompose on silica or alumina.

    • Solution: If you suspect your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica (e.g., by adding a small percentage of water) or switch to a different stationary phase like alumina.[6]

Liquid-Liquid Extraction Issues

Question: An emulsion has formed during my liquid-liquid extraction, and the layers are not separating. How can I break the emulsion?

Answer:

Emulsion formation is a common issue in liquid-liquid extraction, especially when dealing with complex mixtures or detergents.[7][8] Here are several techniques to break an emulsion:

  • Be Patient: Sometimes, simply allowing the separatory funnel to stand for a period of time will allow the layers to separate on their own.[7][9]

  • Gentle Swirling: Instead of vigorous shaking, which can promote emulsion formation, gently swirl or invert the separatory funnel to mix the layers.[10]

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[9][10]

  • Change the pH: If the emulsion is caused by surfactants or soaps, acidifying the aqueous layer (e.g., with dilute HCl) can disrupt their emulsifying properties.[7][8]

  • Filtration: Pass the emulsified mixture through a plug of glass wool or phase separation filter paper.[10]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[11]

  • Add a Different Solvent: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.[10]

Crystallization/Recrystallization Issues

Question: My product is not crystallizing out of the solution upon cooling.

Answer:

Failure to crystallize is a common problem that can often be resolved with the following techniques:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The small scratches provide a surface for nucleation to begin.[12]

    • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a seed crystal for further crystallization.

  • Increase Supersaturation:

    • Evaporate Solvent: There may be too much solvent, preventing the solution from becoming supersaturated upon cooling. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[13]

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Question: My recrystallization yield is very low.

Answer:

Low yield in recrystallization is often due to procedural issues. Here's how to maximize your recovery:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved even after cooling.[12][14]

  • Ensure Slow Cooling: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[12] Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals.

  • Prevent Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration, you will lose product. To prevent this, use a hot funnel and pre-wet the filter paper with a small amount of hot solvent.[14]

  • Proper Equipment Size: Using glassware that is too large for the amount of material being recrystallized will lead to greater product loss on the surfaces of the glassware.[14]

  • Rinse with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving your product.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify a crude product after a reaction?

A1: A preliminary aqueous work-up is often a crucial first step to remove water-soluble impurities, as well as any acidic or basic compounds.[6] This typically involves dissolving the crude product in a suitable water-immiscible organic solvent and then washing it sequentially with water, a mild acid or base (if necessary), and finally with brine to remove excess water from the organic layer.[6]

Q2: How do I choose the right purification method?

A2: The choice of purification method depends on the physical and chemical properties of your product and the impurities.[16][17]

  • Distillation: Best for separating liquids with significantly different boiling points.[18][19]

  • Crystallization: Ideal for purifying solid compounds.[15][20][21]

  • Liquid-Liquid Extraction: Used to separate compounds based on their differential solubilities in two immiscible liquids.[18][22][23]

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1][3]

  • Precipitation: Useful for separating a substance from a solution by converting it into a solid form.[24][25]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[12][26]

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal after crystallization.

  • A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[27]

Q4: What is the difference between simple and fractional distillation?

A4: Simple distillation is suitable for separating liquids with boiling points that differ by more than 50°C.[18] Fractional distillation is used for liquids with closer boiling points and employs a fractionating column to achieve a better separation through multiple vaporization-condensation cycles.[18]

Q5: Can I reuse my chromatography column?

A5: It is generally not recommended to reuse a silica gel column for a different compound as it can lead to cross-contamination. However, if the impurities from the previous run are not strongly retained, it might be possible after thorough flushing with a strong solvent. For routine purifications of the same compound, reusing a column may be acceptable if validated.

Data and Protocols

Table 1: Comparison of Common Purification Techniques
TechniquePrinciple of SeparationBest ForAdvantagesDisadvantages
Distillation Difference in boiling points[16]Liquids with different volatilitiesFast, effective for large quantitiesNot suitable for heat-sensitive compounds or azeotropes
Crystallization Difference in solubility at different temperatures[20][28]Solid compoundsCan yield very pure product, scalable[29]Yield can be low, requires finding a suitable solvent
Liquid-Liquid Extraction Differential solubility in immiscible solvents[22][23]Separating compounds based on acidity/basicity or polaritySimple, fast, scalable[30]Can form emulsions, requires large solvent volumes
Column Chromatography Differential adsorption to a stationary phaseComplex mixtures of similar compoundsHighly versatile, can separate very similar compoundsCan be time-consuming, requires significant solvent
Precipitation Formation of an insoluble solid from a solution[24][31]Removing a specific component from a solutionCan be highly selective, rapidThe precipitate can trap impurities (co-precipitation)
Protocol: Basic Column Chromatography
  • Select the Solvent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3.[2]

  • Pack the Column:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, tapping the sides to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.[2]

    • Allow the sample to absorb into the silica gel.[2]

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Collect fractions in separate test tubes.[2]

  • Analyze Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[2]

Visualizations

Purification_Decision_Tree cluster_solids Solid Product cluster_liquids Liquid Product start Crude Product Mixture is_solid Is the product a solid? start->is_solid start->is_solid is_liquid Is the product a liquid? solubility_diff Is there a good solvent for recrystallization? is_solid->solubility_diff Yes polarity_diff Are polarities of components different? is_solid->polarity_diff No boiling_points Are boiling points significantly different? is_liquid->boiling_points Yes is_liquid->boiling_points is_liquid->polarity_diff No boiling_points->polarity_diff No distillation Distillation boiling_points->distillation Yes solubility_diff->polarity_diff No crystallization Crystallization / Recrystallization solubility_diff->crystallization Yes extraction Liquid-Liquid Extraction polarity_diff->extraction Yes, and different acid/base properties chromatography Column Chromatography polarity_diff->chromatography Yes consider_alt Consider alternative methods or derivatization polarity_diff->consider_alt No LLE_Troubleshooting start Emulsion formed during Liquid-Liquid Extraction step1 Allow to stand for 10-15 minutes start->step1 check1 Did layers separate? step1->check1 step2 Add saturated brine solution and swirl gently check1->step2 No success Layers Separated check1->success Yes check2 Did layers separate? step2->check2 step3 Filter through glass wool or phase separation paper check2->step3 No check2->success Yes check3 Did layers separate? step3->check3 step4 Centrifuge the mixture (if practical) check3->step4 No check3->success Yes step4->success fail Emulsion persists. Consider alternative workup.

References

Technical Support Center: Strategies for Purifying Crude 4-Acetyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Acetyl-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. While your query specified this compound, our research indicates that the closely related compound, 4-Acetyl-2-methylbenzoic acid, is more commonly synthesized and studied. The principles and protocols outlined here are directly applicable to 4-Acetyl-2-methylbenzoic acid and will serve as a robust guide for the purification of other substituted benzoic acids, including the 2-methoxy derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Acetyl-2-methylbenzoic acid?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. The two primary synthesis methods for 4-Acetyl-2-methylbenzoic acid are the oxidation of 3,4-dimethylacetophenone and the carbonylation of 4-bromo-3-methylacetophenone.

  • From Oxidation of 3,4-dimethylacetophenone: The most significant and challenging impurity is the isomeric byproduct, 2-methyl-5-acetylbenzoic acid . Due to their structural similarity, separating these isomers can be difficult. Other potential impurities include unreacted starting material (3,4-dimethylacetophenone) and over-oxidation products.

  • From Carbonylation of 4-bromo-3-methylacetophenone: Potential impurities include the starting material (4-bromo-3-methylacetophenone), residual palladium catalyst, and byproducts from side reactions.

Q2: My crude product is a beige or off-white solid. What is the cause of the color?

A2: A beige or off-white color in your crude 4-Acetyl-2-methylbenzoic acid often indicates the presence of colored impurities. These can arise from several sources, including residual catalysts from the synthesis, or the formation of polymeric or degradation byproducts, especially if the reaction was carried out at elevated temperatures. Decolorizing charcoal can be employed during the recrystallization process to address this issue.

Q3: What are the primary methods for purifying crude 4-Acetyl-2-methylbenzoic acid?

A3: The three most effective and commonly used purification techniques for 4-Acetyl-2-methylbenzoic acid are:

  • Recrystallization: This is often the most straightforward and scalable method for purifying solid compounds.

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Column Chromatography: This method provides the highest resolution for separating complex mixtures, particularly for removing the isomeric impurity.

Q4: How can I assess the purity of my final product?

A4: The purity of your 4-Acetyl-2-methylbenzoic acid can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity.

Purification Strategies & Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the primary purification methods.

Recrystallization

Recrystallization is a powerful technique for purifying solids based on differences in solubility. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution.

Experimental Protocol: Recrystallization from Toluene

This protocol is particularly effective for removing the isomeric impurity, 2-methyl-5-acetylbenzoic acid.

  • Solvent Selection: Toluene is a recommended solvent for the recrystallization of 4-Acetyl-2-methylbenzoic acid.

  • Dissolution: In a fume hood, place the crude 4-Acetyl-2-methylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture with stirring on a hot plate until the solid completely dissolves. If undissolved solids remain, add small portions of hot toluene until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute weight) and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent.

Troubleshooting Recrystallization

Issue Potential Cause Solution
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The solute is insoluble at all temperatures.Use a lower-boiling solvent or a solvent mixture. Ensure you are using an appropriate solvent where the compound has good solubility at high temperatures and poor solubility at low temperatures.
No crystals form on cooling Too much solvent was used. The solution is supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of the pure compound.
Low recovery of pure product Too much solvent was used. The product is significantly soluble in the cold solvent. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Colored crystals Colored impurities are co-precipitating with the product.Use activated charcoal for decolorization before crystallization.

Visualization of Recrystallization Workflow

G cluster_0 Recrystallization Workflow Crude Product Crude Product Dissolve in\nHot Toluene Dissolve in Hot Toluene Crude Product->Dissolve in\nHot Toluene Decolorize with\nActivated Charcoal\n(Optional) Decolorize with Activated Charcoal (Optional) Dissolve in\nHot Toluene->Decolorize with\nActivated Charcoal\n(Optional) Slow Cooling\n& Crystallization Slow Cooling & Crystallization Dissolve in\nHot Toluene->Slow Cooling\n& Crystallization If no charcoal used Hot Filtration Hot Filtration Decolorize with\nActivated Charcoal\n(Optional)->Hot Filtration Hot Filtration->Slow Cooling\n& Crystallization Vacuum Filtration Vacuum Filtration Slow Cooling\n& Crystallization->Vacuum Filtration Wash with\nCold Toluene Wash with Cold Toluene Vacuum Filtration->Wash with\nCold Toluene Dry Purified\nCrystals Dry Purified Crystals Wash with\nCold Toluene->Dry Purified\nCrystals Pure Product Pure Product Dry Purified\nCrystals->Pure Product

Caption: Workflow for the purification of 4-Acetyl-2-methylbenzoic acid by recrystallization.

Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid functional group. By treating an organic solution of the crude product with an aqueous base, the acidic 4-Acetyl-2-methylbenzoic acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which precipitates out of the solution.[1][2]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 4-Acetyl-2-methylbenzoic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Back-Washing (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent. Discard the organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of pure 4-Acetyl-2-methylbenzoic acid will form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Troubleshooting Acid-Base Extraction

Issue Potential Cause Solution
Emulsion formation Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery of product Incomplete extraction into the aqueous phase. Incomplete precipitation upon acidification.Perform multiple extractions with smaller volumes of base. Ensure the aqueous phase is sufficiently acidified to a low pH.
Product precipitates in the separatory funnel The carboxylate salt is not fully soluble in the aqueous phase.Add more water to the separatory funnel to dissolve the salt.

Visualization of Acid-Base Extraction

G cluster_1 Acid-Base Extraction Workflow Crude Product\nin Organic Solvent Crude Product in Organic Solvent Extract with\nAqueous NaHCO₃ Extract with Aqueous NaHCO₃ Crude Product\nin Organic Solvent->Extract with\nAqueous NaHCO₃ Separate Layers Separate Layers Extract with\nAqueous NaHCO₃->Separate Layers Aqueous Layer\n(Carboxylate Salt) Aqueous Layer (Carboxylate Salt) Separate Layers->Aqueous Layer\n(Carboxylate Salt) Organic Layer\n(Neutral/Basic Impurities) Organic Layer (Neutral/Basic Impurities) Separate Layers->Organic Layer\n(Neutral/Basic Impurities) Acidify Aqueous\nLayer with HCl Acidify Aqueous Layer with HCl Aqueous Layer\n(Carboxylate Salt)->Acidify Aqueous\nLayer with HCl Precipitation of\nPure Acid Precipitation of Pure Acid Acidify Aqueous\nLayer with HCl->Precipitation of\nPure Acid Vacuum Filtration Vacuum Filtration Precipitation of\nPure Acid->Vacuum Filtration Pure Product Pure Product Vacuum Filtration->Pure Product

Caption: Workflow for the purification of 4-Acetyl-2-methylbenzoic acid via acid-base extraction.

Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating the isomeric impurity, 2-methyl-5-acetylbenzoic acid, from the desired product. The principle involves passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase), and eluting with a solvent (mobile phase). Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity.[3][4][5]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel is the recommended stationary phase for the purification of 4-Acetyl-2-methylbenzoic acid.

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities. A starting point could be a 7:3 mixture of hexane to ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or vials. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to facilitate the elution of more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Acetyl-2-methylbenzoic acid.

Troubleshooting Column Chromatography

Issue Potential Cause Solution
Poor separation of spots Inappropriate eluent polarity. Column was not packed properly.Optimize the eluent system using TLC. A less polar eluent will generally provide better separation. Ensure the column is packed evenly without any cracks or channels.
Cracking of the silica gel bed The column ran dry.Always keep the silica gel bed covered with the eluent.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent by adding more of the polar solvent.
Tailing of spots on TLC The compound is too acidic and is strongly interacting with the silica gel.Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.

Visualization of Column Chromatography Separation

Caption: Visualization of the separation of components during column chromatography.

References

Technical Support Center: Troubleshooting Side Products in 4-Acetyl-2-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetyl-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the mechanistic origins of common impurities, you can effectively troubleshoot your experiments, optimize reaction conditions, and improve the purity of your final product.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. First, a Friedel-Crafts acylation of 3-methoxytoluene introduces the acetyl group. Second, a selective oxidation of the benzylic methyl group yields the final carboxylic acid product. Each of these steps presents a unique set of challenges and potential side reactions that must be carefully managed.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation 3-Methoxytoluene 3-Methoxytoluene Intermediate 4-Acetyl-2-methoxytoluene 3-Methoxytoluene->Intermediate Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride / AlCl₃ Final_Product This compound Intermediate->Final_Product Benzylic Oxidation Intermediate->Final_Product Oxidizing_Agent Oxidizing Agent (e.g., KMnO₄)

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter, explaining the underlying chemistry and providing actionable solutions.

Part 1: Troubleshooting the Friedel-Crafts Acylation Step

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction but is sensitive to substrate-directing effects and catalyst activity, which can lead to isomeric impurities and unwanted demethylation.[1][2]

Question 1: My NMR analysis shows an unexpected isomer of 4-Acetyl-2-methoxytoluene. What is it and why did it form?

Answer: The most common isomeric side product is 2-Acetyl-4-methoxytoluene . Its formation is a direct consequence of the directing effects of the substituents on the starting material, 3-methoxytoluene.

Causality: The aromatic ring of 3-methoxytoluene has two activating groups: a methoxy group (-OCH₃) at position 1 and a methyl group (-CH₃) at position 3.

  • Methoxy Group: This is a strong ortho-, para- director due to resonance stabilization. It strongly activates positions 2, 4, and 6.

  • Methyl Group: This is a weaker ortho-, para- director through hyperconjugation, activating positions 2, 4, and 6.

Both groups direct the incoming electrophile (the acylium ion) to the same positions. While the desired product forms from substitution at the C4 position (para to -OCH₃), substitution can also occur at the C6 position, which is ortho to both groups. Substitution at C2 is also possible but generally more sterically hindered.

Acylation_Side_Products Start 3-Methoxytoluene Reagents + Acetyl Chloride + AlCl₃ Start->Reagents Desired 4-Acetyl-2-methoxytoluene (Desired Product) Reagents->Desired Attack at C4 (Para to OMe) Side1 6-Acetyl-2-methoxytoluene (Major Isomeric Impurity) Reagents->Side1 Attack at C6 (Ortho to OMe) Side2 2-Hydroxy-4-acetyltoluene (Demethylation Product) Reagents->Side2 Demethylation

Caption: Potential side products from the Friedel-Crafts acylation of 3-methoxytoluene.

Troubleshooting & Mitigation:

  • Temperature Control: Run the reaction at lower temperatures (e.g., 0 °C) to favor the thermodynamically more stable para product over the ortho isomer.

  • Solvent Choice: Using a bulkier solvent can increase the steric hindrance at the more crowded C6 position, thus improving the regioselectivity for the C4 position.

  • Purification: Careful column chromatography is often required to separate these isomers due to their similar polarities.

Question 2: I've observed a phenolic impurity in my crude product after the acylation step. What is the cause?

Answer: This is likely due to the demethylation of the methoxy group, resulting in the formation of 4-Acetyl-2-hydroxytoluene.

Causality: The Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts acylation can coordinate to the oxygen atom of the methoxy ether.[3] Under the reaction conditions, this complex can be cleaved, especially if there are localized increases in temperature or a high concentration of the catalyst, leading to the formation of a phenol. This phenolic product can then undergo acylation.

Troubleshooting & Mitigation:

  • Use a Milder Lewis Acid: Consider replacing AlCl₃ with a milder catalyst such as ZnCl₂ or FeCl₃, which are less prone to causing ether cleavage.

  • Stoichiometry of Catalyst: Use the minimum effective amount of Lewis acid. While acylation often requires stoichiometric amounts of the catalyst because the product ketone complexes with it, excess catalyst should be avoided.[2][4]

  • Controlled Addition: Add the Lewis acid portion-wise at a low temperature to manage the initial exotherm of the reaction and prevent localized heating.

Part 2: Troubleshooting the Oxidation Step

The oxidation of the benzylic methyl group to a carboxylic acid requires a strong oxidizing agent. However, these powerful reagents can sometimes lead to incomplete reactions or undesirable side reactions.[5][6]

Question 3: My final product is contaminated with 4-Acetyl-2-hydroxybenzoic acid. How did this form and how can I prevent it?

Answer: This impurity arises from the demethylation of the methoxy group during oxidation .

Causality: Similar to the acylation step, the conditions of the oxidation can cleave the methyl ether. This is particularly common when using strongly acidic oxidizing conditions (e.g., Jones reagent - CrO₃ in H₂SO₄). The combination of a strong oxidant and a strong acid can promote the cleavage of the ether bond.

Oxidation_Side_Products Start 4-Acetyl-2-methoxytoluene Reagents + KMnO₄ or CrO₃ Start->Reagents Side2 4-Acetyl-2-hydroxybenzoic acid (Demethylation Product) Start->Side2 Desired This compound (Desired Product) Reagents->Desired Benzylic Oxidation Side1 Unreacted Starting Material (Incomplete Oxidation) Reagents->Side1 Incomplete Reaction

Caption: Potential side products from the oxidation of 4-Acetyl-2-methoxytoluene.

Troubleshooting & Mitigation:

  • Use Neutral or Basic Conditions: Perform the oxidation using potassium permanganate (KMnO₄) under neutral or slightly basic conditions. The reaction will produce manganese dioxide (MnO₂) and the potassium salt of the carboxylic acid. A subsequent acidic workup (e.g., with HCl) will then protonate the carboxylate to yield the final product while minimizing exposure of the methoxy group to harsh acidic conditions at high temperatures.

  • Temperature Control: Avoid excessive heating during the oxidation and the subsequent workup to reduce the rate of demethylation.

Summary of Common Side Products and Mitigation Strategies
Side Product Originating Step Reason for Formation Recommended Mitigation Strategy
6-Acetyl-2-methoxytoluene Friedel-Crafts AcylationElectronic directing effects lead to competing ortho-acylation.Lower reaction temperature; use bulkier solvents; purify via column chromatography.
4-Acetyl-2-hydroxytoluene Friedel-Crafts AcylationLewis acid-catalyzed cleavage of the methoxy ether.Use a milder Lewis acid (e.g., FeCl₃); control temperature; avoid excess catalyst.
Unreacted 4-Acetyl-2-methoxytoluene OxidationIncomplete oxidation reaction.Increase reaction time, temperature, or stoichiometry of the oxidizing agent; monitor reaction via TLC.
4-Acetyl-2-hydroxybenzoic acid OxidationCleavage of the methoxy ether under harsh (especially acidic) oxidizing conditions.Use neutral or basic oxidation conditions (e.g., KMnO₄) followed by a careful acidic workup.
Experimental Protocol: Purification via Acid-Base Extraction

This protocol is effective for separating the final acidic product, this compound, from any neutral impurities like unreacted 4-Acetyl-2-methoxytoluene.

Objective: To isolate the carboxylic acid product from neutral organic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The acidic product will deprotonate and move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The original organic layer containing the neutral impurities can be set aside.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with cold deionized water to remove any remaining inorganic salts and then dry it under a vacuum to obtain the purified product.

References

Technical Support Center: Crystallization of 4-Acetyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for optimizing the crystal quality of 4-Acetyl-2-methoxybenzoic acid. High-quality crystals are paramount for accurate structural elucidation, consistent physicochemical properties, and reliable downstream applications.

As specific crystallization literature for this compound is not widely published, this document emphasizes a first-principles approach, empowering you to develop a robust crystallization protocol from the ground up. We will explore the causality behind experimental choices, providing you with the tools to troubleshoot common issues and systematically improve your results.

Understanding Your Molecule: Physicochemical Properties

Before attempting any crystallization, a thorough understanding of the molecule's properties is essential. This compound possesses several key functional groups that will dictate its behavior in solution: a carboxylic acid, an aromatic ring, a methoxy group, and an acetyl group. These contribute to its polarity, hydrogen bonding capabilities, and solubility profile.

PropertyValue / Predicted BehaviorImplication for Crystallization
Molecular Formula C₁₀H₁₀O₃-
Molecular Weight 194.18 g/mol -
Structure Aromatic Carboxylic AcidThe carboxylic acid group allows for strong hydrogen bonding, potentially forming dimers. This is a primary driver of crystal lattice formation.[1] The aromatic ring allows for π-stacking interactions.
Predicted Solubility - Polar Protic Solvents (e.g., Water, Alcohols): Low to moderate solubility; likely increases significantly with heat.[2][3] - Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): Likely good solubility. - Non-polar Solvents (e.g., Hexane, Toluene): Likely poor solubility.The significant difference in solubility between hot and cold polar protic solvents makes them excellent candidates for slow-cooling recrystallization.[2][4] A binary system using a good solvent (like acetone) and an anti-solvent (like hexane or water) is also a promising strategy.[5]
Potential for Polymorphism HighLike many benzoic acid derivatives such as aspirin, this molecule may exhibit polymorphism—the ability to form multiple crystal structures.[1][6][7][8] Different polymorphs can have different properties. The choice of solvent and crystallization conditions can influence which polymorph is obtained.[9][10]

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal starting solvent for recrystallization?

A1: The ideal solvent is one in which your compound is moderately soluble when hot and poorly soluble when cold.[11]

  • Screening Protocol:

    • Place ~10-20 mg of your compound into several small test tubes.

    • Add a few drops of a different solvent to each tube at room temperature. Observe if it dissolves. If it dissolves immediately, the solvent is too good.

    • If it doesn't dissolve, gently heat the tube. If it dissolves completely upon heating, it's a good candidate.

    • Allow the hot solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates an excellent solvent.[4]

Q2: What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is often because the solution is too saturated, and the boiling point of the solvent is higher than the melting point of the solute, or the cooling is too rapid.

  • Causality & Solution: The system is trying to relieve supersaturation too quickly. To fix this, re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to reduce the saturation level, and then allow it to cool much more slowly. Using a seed crystal can also encourage crystallization over oiling.

Q3: My starting material is only 80-90% pure. Can I still get good crystals?

A3: Yes, but it's more challenging. Recrystallization is a purification technique, but large amounts of impurities can inhibit crystal growth or become trapped in the lattice.[3][12] If you have significant impurities, consider a preliminary purification step (like a column or an acid-base extraction) before the final crystallization. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[13]

Q4: What is polymorphism and why is it critical in drug development?

A4: Polymorphism is the existence of a solid material in more than one crystal lattice form.[1] These different forms can have distinct physical properties, including solubility, melting point, and stability. In pharmaceuticals, an unintended polymorphic transformation can drastically alter a drug's bioavailability and shelf-life, making polymorph screening and control essential.[7][14] Your crystallization method directly influences the polymorphic form you isolate.[9]

Troubleshooting Guide: From Powder to Perfection

This section addresses common problems encountered during crystallization experiments.

Issue 1: No Crystals Form Upon Cooling
  • Root Cause: The solution is not supersaturated. This means either too much solvent was used or the compound is highly soluble even at low temperatures.

  • Troubleshooting Steps:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.[2]

    • Add a Seed Crystal: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This provides a perfect template for further growth.

    • Slow Evaporation: Cover the flask with parafilm and poke a few small holes in it. Allow the solvent to evaporate slowly over several hours or days. This gradually increases the concentration to the point of supersaturation.[5]

    • Reduce Temperature: If not already done, place the solution in an ice bath or a refrigerator, ensuring the cooling remains slow and undisturbed.

Issue 2: The Product is a Fine Powder or Small Needles
  • Root Cause: Nucleation is happening much faster than crystal growth. This is typically caused by excessively rapid cooling or a very high level of supersaturation.[5]

  • Troubleshooting Steps:

    • Decrease the Cooling Rate: Insulate the crystallization vessel. For example, place the hot flask inside a larger beaker filled with hot water and allow the entire assembly to cool to room temperature overnight. This minimizes thermal shock.

    • Reduce Supersaturation: Re-dissolve the material and add a bit more solvent (5-10% more) before commencing the slow cooling process.

    • Use a Binary Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., acetone) and slowly introduce an "anti-solvent" in which it is insoluble (e.g., hexane or water) until turbidity (cloudiness) just begins to appear. Heating this slightly to get a clear solution and then allowing it to cool slowly often yields high-quality crystals.[5]

Issue 3: Crystals are Twinned, Aggregated, or Have Poor Morphology
  • Root Cause: The interaction between the solvent and the growing crystal faces is not optimal, or the growth rate is too high. Different solvents can bind to specific crystal faces, slowing their growth and thus changing the overall shape (habit) of the crystal.[15][16][17]

  • Troubleshooting Steps:

    • Solvent Modification: This is the most powerful tool. Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., switch from ethanol to ethyl acetate or toluene). Even small amounts of an additive can dramatically alter crystal habit.

    • Minimize Agitation: Ensure the crystallization process is free from vibrations or mechanical disturbances, which can cause new nucleation events on the surface of existing crystals, leading to aggregation.

    • Temperature Cycling (Annealing): After crystals have formed, you can sometimes improve their quality by gently warming the solution to dissolve the smallest, most imperfect crystals, and then cooling very slowly again. This process, known as Ostwald ripening, favors the growth of larger, more stable crystals.

Core Experimental Protocols

Protocol 1: Optimized Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a boiling chip. Add the chosen solvent (e.g., ethanol/water mixture) portion-wise while heating on a hot plate, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, preferably in an insulated container. Do not disturb the flask.

  • Maturation: Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Vapor Diffusion for High-Quality Single Crystals

This method is excellent for obtaining crystals suitable for X-ray crystallography.

  • Setup: Dissolve ~5-10 mg of the compound in 0.5 mL of a "good" solvent (e.g., acetone) in a small, open vial.

  • Chamber: Place this vial inside a larger, sealable jar (the chamber) that contains 2-3 mL of an "anti-solvent" (e.g., hexane). The level of the anti-solvent must be below the top of the inner vial.

  • Diffusion: Seal the jar. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of your compound and inducing slow crystallization over 1-7 days.

Visualized Workflows and Logic

Crystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_growth Crystal Growth cluster_iso Isolation Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling & Maturation Dissolve->Cool No insoluble impurities HotFilt->Cool VacFilt Vacuum Filtration & Washing Cool->VacFilt Dry Drying VacFilt->Dry End Pure Crystals Dry->End

Troubleshooting_Tree Start Crystallization Attempted Q1 Any Crystals? Start->Q1 Outcome? No Issue: No Crystals Q1->No No Yes Yes Q1->Yes Yes Sol_No Sol_No No->Sol_No Action: 1. Scratch Flask 2. Add Seed Crystal 3. Slow Evaporation Q2 Q2 Yes->Q2 Quality? Good Success! Q2->Good Good Bad Bad Q2->Bad Poor Q3 Q3 Bad->Q3 Defect? Powder Issue: Rapid Nucleation Q3->Powder Fine Powder/ Needles Aggregates Issue: Poor Morphology Q3->Aggregates Aggregates/ Twinned Sol_Powder Sol_Powder Powder->Sol_Powder Action: 1. Slow Cooling Rate 2. Use Binary Solvent 3. Reduce Saturation Sol_Agg Sol_Agg Aggregates->Sol_Agg Action: 1. Change Solvent 2. Minimize Agitation 3. Try Annealing

References

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the integrity of your experimental compounds is paramount to the success of your research. This guide provides in-depth technical information and practical advice on the long-term stability and recommended storage conditions for chemical compounds. It is designed to help you troubleshoot common issues and implement best practices in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of chemical compounds.

Q1: What are the primary factors that influence the long-term stability of a chemical compound?

The stability of a chemical compound is influenced by a combination of its intrinsic chemical properties and external environmental factors.[1] The five main external factors to consider are:

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2] Conversely, storing compounds at lower, controlled temperatures can extend their shelf life.[2][3]

  • Humidity: Moisture in the air can lead to hydrolysis, particularly for compounds with susceptible functional groups like esters and amides.[4][5] It can also promote microbial growth.[2]

  • Light: Exposure to UV or visible light can cause photodegradation, a process where light energy breaks chemical bonds, leading to a loss of potency.[2][4]

  • pH: Variations in pH can alter the molecular structure of a compound, impacting its stability.[2] This is particularly critical for compounds in solution.

  • Oxygen: Atmospheric oxygen can cause oxidation, which alters the chemical structure and reduces the stability of susceptible compounds.[2][4]

Q2: How should I determine the appropriate storage temperature for my compound?

Always refer to the manufacturer's recommendations provided on the product's certificate of analysis or safety data sheet (SDS) first.[6] General temperature storage guidelines are as follows:

Storage ConditionTemperature RangeSuitable For
Room Temperature15–25°CStable, non-volatile compounds.[7]
Refrigerated2–8°CMany temperature-sensitive chemicals, reagents, enzymes, and antibodies.[7][8]
Frozen-20°C or belowLong-term storage of many stock solutions and sensitive compounds.
Ultra-low/Cryogenic-80°C or belowBiological samples, enzymes, and certain pharmaceuticals requiring stringent temperature control.[3][7]

Causality: Lowering the temperature slows down the kinetics of chemical reactions, thereby reducing the rate of degradation.[2] For many biological reagents, refrigeration is crucial to prevent denaturation and loss of activity.[3]

Q3: What are the best practices for storing light-sensitive compounds?

Light-sensitive compounds should be protected from all sources of light to prevent photodegradation.[9] Key practices include:

  • Use appropriate containers: Store these compounds in amber or opaque vials and bottles that block UV and visible light.[9][10]

  • Cover solutions: When working with solutions of light-sensitive compounds, cover the containers with aluminum foil or place them in a light-blocking box.[9]

  • Work in low-light conditions: If a compound is extremely sensitive, it is advisable to handle it in a dedicated darkroom or under low-light conditions.[9]

  • Labeling: Clearly label all light-sensitive materials to ensure they are handled and stored correctly by all lab personnel.[10]

Q4: My compound is hygroscopic. How can I protect it from moisture?

Hygroscopic compounds readily absorb moisture from the atmosphere, which can lead to degradation or affect their physical properties.[11] To mitigate this:

  • Tightly seal containers: Ensure the primary container is always tightly sealed. Using parafilm around the cap can provide an extra barrier.[12][13]

  • Use desiccants: Store the compound in a desiccator containing a drying agent like silica gel or calcium chloride.[11][14] For larger containers, desiccant bags can be placed inside.[13]

  • Inert atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent both moisture and oxygen exposure.[7]

  • Work quickly: When handling hygroscopic powders, work efficiently to minimize their exposure to the ambient atmosphere.[15]

Q5: What is the difference between an "expiration date" and a "re-test date"?

Understanding this distinction is crucial for both safety and regulatory compliance.

For research compounds without a specified date, a general guideline for solids is to consider re-evaluation after five years under recommended storage conditions.[16] However, this can be significantly shorter for liquids or opened containers.[16]

Troubleshooting Guide: Compound Instability

Unexpected or inconsistent experimental results can sometimes be traced back to compound degradation.[17] This guide will help you troubleshoot these issues.

Symptom: Inconsistent or Diminished Biological Activity
  • Potential Cause: The compound may have degraded in the stock solution or during the experiment.[18]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a solid compound or a recently prepared stock solution for critical experiments.[18]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade many compounds.[18]

    • Verify Compound Integrity: If possible, use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check the purity of your stock solution against a reference standard.[18][19]

    • Review Storage Conditions: Ensure that both the solid compound and its solutions have been stored at the recommended temperature and protected from light and moisture.[17]

Symptom: Visible Changes in the Compound (Color Change, Precipitation)
  • Potential Cause: This can indicate chemical instability, oxidation, hydrolysis, or poor solubility.[17]

  • Troubleshooting Steps:

    • Consult Documentation: Review the manufacturer's datasheet for information on the compound's appearance, solubility, and stability.[17]

    • Solubility Check: The precipitate may be due to the compound crashing out of solution. Ensure the solvent and its concentration are appropriate for your experimental conditions.[18]

    • Protect from Light and Air: A color change can be a sign of photodegradation or oxidation.[18] Ensure the compound is stored in a light-protected, airtight container.

    • Analytical Verification: Use analytical methods to identify the precipitate or any new peaks that may indicate degradation products.

Experimental Workflow for Investigating Compound Degradation

The following diagram illustrates a logical workflow for troubleshooting suspected compound instability.

compound_degradation_workflow Troubleshooting Compound Degradation start Inconsistent Experimental Results or Visible Change in Compound check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Handling Procedures (Solvent, Freeze-Thaw Cycles) start->check_handling analytical_verification Analytical Verification (HPLC, LC-MS, NMR) check_storage->analytical_verification check_handling->analytical_verification prepare_fresh Prepare Fresh Stock and Working Solutions analytical_verification->prepare_fresh Degradation Suspected solubility_issue Solubility Issue? Optimize Solvent/Concentration analytical_verification->solubility_issue No Degradation (Precipitate Present) compare_results Compare Results: Fresh vs. Old Solutions prepare_fresh->compare_results degraded Compound is Degraded. Discard Old Stock. Revise Storage/Handling. compare_results->degraded Old Solution Fails stable Compound is Stable. Investigate Other Experimental Variables. compare_results->stable Both Solutions Work solubility_issue->stable

Caption: A workflow for troubleshooting suspected compound degradation.

General Best Practices for Chemical Storage

To ensure the long-term stability and safety of your chemical inventory, adhere to the following principles:

  • Segregation: Always segregate incompatible chemicals.[20] For example, store acids away from bases and oxidizers away from flammable materials.[20][21]

  • Labeling: All chemicals must be clearly labeled with their identity, date received, and date opened.[21][22]

  • Inventory Management: Maintain a minimal stock of hazardous materials.[6] Implement a first-in, first-out (FIFO) system and regularly review your inventory for expired or degraded chemicals.

  • Ventilation: Store volatile or noxious chemicals in a ventilated cabinet.[6][21]

  • Secure Storage: Do not store chemicals on benchtops, in fume hoods, or on the floor.[20][22] Use shelves with lips to prevent containers from falling.[22]

  • Container Integrity: Routinely inspect containers for any signs of deterioration, such as cracks, leaks, or pressure buildup.[22]

By implementing these guidelines, you can significantly enhance the reliability of your experimental results and maintain a safe laboratory environment.

References

Technical Support Center: Scaling 4-Acetyl-2-methoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-Acetyl-2-methoxybenzoic acid (CAS 102362-04-9). This molecule is a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, such as the broad-spectrum insecticide and acaricide, Fluralaner.[1][2] Scaling its production from the lab bench to pilot or industrial scale presents unique challenges that require a deep understanding of the underlying chemical principles.

This guide is structured to provide direct, actionable advice for researchers, chemists, and process development professionals. We will address common pitfalls and provide robust, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and which is most suitable for scaling?

There are several established routes, but the most common for industrial consideration is the Friedel-Crafts acylation of 2-methoxybenzoic acid or a suitable derivative.[3][4] An alternative approach involves the selective oxidation of a corresponding dimethyl-substituted precursor.[1]

For scalability, the Friedel-Crafts route is often preferred due to raw material availability and relatively straightforward reaction conditions. However, it requires careful management of catalysts and reaction conditions, which is the primary focus of this guide. Other routes, such as those involving palladium catalysis from bromo-derivatives, can offer high yields but may be cost-prohibitive on a large scale due to the expense of the catalyst.[5][6][7]

Q2: Why is the Friedel-Crafts acylation reaction particularly challenging to scale up?

The challenges are multi-faceted:

  • Catalyst Stoichiometry and Sensitivity: The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is highly sensitive to moisture.[8] Unlike many catalytic reactions, AlCl₃ is often required in stoichiometric amounts because it forms a complex with the product ketone, rendering it inactive.[9][10] Handling large, stoichiometric quantities of a water-sensitive and corrosive solid poses significant operational challenges.

  • Thermal Management: The reaction between the Lewis acid and the acylating agent (e.g., acetyl chloride or acetic anhydride) is highly exothermic.[8] Without precise temperature control, localized overheating can lead to side reactions, degradation of starting materials and product, and reduced yield and purity.

  • Work-up and Waste Streams: Quenching the reaction (deactivating the catalyst) is also highly exothermic and requires careful execution to avoid hazards and product loss. The process generates a significant acidic, metal-containing aqueous waste stream that must be properly managed.[10]

Q3: What are the most critical safety considerations for this process?

Safety must be the foremost consideration during scale-up. Key hazards include:

  • Acetic Anhydride: This common acylating agent is corrosive and a potent lachrymator (tear gas).[11] Its fumes are highly irritating, and it can react violently with water. All transfers should be conducted in a well-ventilated hood or closed system.

  • Lewis Acids (e.g., AlCl₃): Aluminum chloride reacts vigorously with water, liberating HCl gas. It is corrosive and can cause severe burns upon contact with skin, as it reacts with moisture on the skin.[8] Anhydrous conditions are critical for both safety and reaction success.

  • Acids (Phosphoric, Sulfuric): Strong acids used as catalysts or during work-up can cause severe chemical burns.[11]

  • Thermal Runaway: Due to the exothermic nature of both the reaction and the quench, a robust reactor cooling system and a well-defined emergency plan are essential to prevent a thermal runaway.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and offering clear, actionable solutions.

Problem 1: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Low yield is a common issue that can often be traced back to one of three factors: incomplete reaction, catalyst deactivation, or competing side reactions.

dot

Caption: Decision tree for troubleshooting low reaction yields.

  • Cause A: Incomplete Reaction

    • Diagnosis: The most reliable way to diagnose an incomplete reaction is through reaction monitoring. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ NMR can show the consumption of starting material over time.[12][13]

    • Solution: If a significant amount of starting material remains after the expected reaction time, consider extending the duration. If the reaction has stalled, a modest increase in temperature may be necessary. However, this should be done cautiously as it can also promote side reactions.

  • Cause B: Catalyst Deactivation

    • Diagnosis: This is often the primary culprit in Friedel-Crafts acylations. The Lewis acid catalyst is extremely sensitive to water. Any moisture in the reagents or solvent, or even from atmospheric humidity in the reactor headspace, will decompose the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[8] Use anhydrous grade solvents and reagents. It is also crucial to use at least a stoichiometric amount (1.0 to 1.1 equivalents) of the catalyst relative to the acylating agent, as the product itself complexes with and deactivates the catalyst.[9]

  • Cause C: Competing Side Reactions

    • Diagnosis: Analysis of the crude reaction mixture by HPLC or GC-MS may reveal the presence of unexpected byproducts.

    • Solution: Overly aggressive reaction temperatures are a common cause of side reactions. The initial addition of the acylating agent to the substrate/catalyst mixture should be done at a reduced temperature (e.g., 0-5 °C) to control the initial exotherm.[8] After the addition is complete, the reaction can then be allowed to warm to room temperature or be gently heated to drive it to completion.

Problem 2: I'm getting significant amounts of an isomeric byproduct. How can I improve regioselectivity?

  • Cause: Electronic Directing Effects

    • Explanation: In the acylation of 2-methoxybenzoic acid, the substitution pattern is dictated by the powerful ortho-, para-directing nature of the methoxy group and the meta-directing nature of the carboxylic acid group. The acetyl group is strongly directed to the position para to the activating methoxy group (position 4) and meta to the deactivating carboxylic acid group. However, some acylation at the ortho position (position 6) can occur, leading to the formation of 2-Acetyl-6-methoxybenzoic acid.

    • Solution:

      • Temperature Control: Regioselectivity can be temperature-dependent. Running the reaction at lower temperatures often favors the thermodynamically more stable product, which is typically the less sterically hindered para-substituted isomer.

      • Solvent Choice: The polarity of the solvent can influence the distribution of isomers. Non-polar solvents like carbon disulfide or dichloromethane are common. Experimenting with different solvents may alter the isomer ratio.[9]

      • Catalyst Choice: While AlCl₃ is common, other Lewis acids (e.g., FeCl₃, SnCl₄) or Brønsted acids could potentially offer different selectivity profiles.[4][10] Greener, heterogeneous catalysts like zeolites are also being explored and can provide shape-selectivity benefits.[14]

Problem 3: The work-up is difficult, with persistent emulsions, leading to product loss.

  • Cause: Hydrolysis of the Catalyst Complex

    • Explanation: At the end of the reaction, the product exists as a solid complex with the aluminum chloride catalyst. The work-up procedure involves carefully quenching this complex with an acidic aqueous solution (e.g., ice and HCl). This process is violent and generates aluminum hydroxides and salts, which can act as emulsifying agents, making the separation of aqueous and organic layers difficult.[9]

    • Solution:

      • Controlled Reverse Quench: Instead of adding water to the reaction mixture, slowly and carefully transfer the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This helps to dissipate the heat of hydrolysis more effectively.

      • Solvent Choice: Using a solvent with a specific gravity significantly different from water (like dichloromethane) can aid in layer separation.

      • Filtration: Sometimes, filtering the quenched mixture through a pad of Celite® before transferring it to a separatory funnel can help break up emulsions by removing fine particulate matter.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a representative example and must be adapted and optimized for your specific equipment and scale.

Safety Warning: This reaction must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[11]

  • Reactor Setup: Equip a 3-neck, 500 mL round-bottom flask (oven-dried) with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Charge Reagents: To the flask, add 2-methoxybenzoic acid (15.2 g, 100 mmol) and anhydrous dichloromethane (150 mL). Cool the stirred suspension to 0 °C in an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (29.3 g, 220 mmol, 2.2 eq) to the flask. The temperature may rise; ensure it remains below 10 °C.

  • Acylating Agent Addition: In the addition funnel, place acetyl chloride (16.5 g, 210 mmol, 2.1 eq) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction flask over 60-90 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC or HPLC.[12]

  • Quenching: Prepare a separate beaker containing crushed ice (300 g) and concentrated HCl (50 mL). With vigorous stirring, slowly pour the reaction mixture onto the ice/HCl slurry.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. A mixture of ethanol and water is often effective.[15]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Crystallization: To the hot, clear filtrate, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.[15]

Table 1: Analytical Methods for Quality Control
Technique Purpose Typical Parameters / Expected Results
HPLC-UV Purity assessment and quantification of isomers.C18 column; Mobile phase: Acetonitrile/Water with 0.1% TFA; Detection at ~254 nm. Purity should be ≥98%.[16]
¹H NMR Structural confirmation.Confirms the presence and positions of aromatic protons, acetyl protons, and methoxy protons.
Mass Spec (MS) Molecular weight confirmation.Confirms the expected molecular weight (194.18 g/mol ).
Melting Point Purity indicator.A sharp melting point indicates high purity.

Process Workflow Visualization

dot

G cluster_0 Synthesis Stage cluster_1 Work-up Stage cluster_2 Purification Stage cluster_3 Final Analysis a0 Reactor Prep (Dry, Inert Atmosphere) a1 Charge Substrate & Solvent a0->a1 a2 Charge Catalyst (AlCl3) at 0-5 °C a1->a2 a3 Slow Addition of Acylating Agent a2->a3 a4 Reaction & Monitoring (TLC/HPLC) a3->a4 b0 Reverse Quench (Pour onto Ice/HCl) a4->b0 b1 Phase Separation b0->b1 b2 Aqueous Extraction b1->b2 b3 Organic Wash & Dry b2->b3 b4 Solvent Evaporation b3->b4 c0 Dissolve in Hot Solvent (e.g., EtOH) b4->c0 c1 Crystallization (Cooling) c0->c1 c2 Vacuum Filtration c1->c2 c3 Drying c2->c3 d0 QC Analysis (HPLC, NMR, MP) c3->d0

Caption: General process workflow for the synthesis and purification.

References

Preventing byproduct formation in the oxidation of p-methoxytoluene analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective oxidation of p-methoxytoluene and its analogues. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation and effectively troubleshoot common experimental challenges. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions and minimize unwanted byproduct formation.

Troubleshooting Guide: Navigating Byproduct Formation

The oxidation of p-methoxytoluene to p-anisaldehyde is a critical reaction, but it is often accompanied by the formation of byproducts such as p-anisyl alcohol and p-anisic acid.[1][2] This guide addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Question 1: "My reaction is producing a significant amount of p-anisic acid. How can I prevent this overoxidation?"

Answer: The formation of p-anisic acid is a classic case of overoxidation, where the desired aldehyde is further oxidized to a carboxylic acid.[1][3] This is a common challenge, particularly with strong oxidizing agents or prolonged reaction times. Here’s how you can address this:

  • Reagent Selection is Key: Strong, non-selective oxidizing agents like potassium permanganate (KMnO4) are notorious for converting alkylbenzenes all the way to benzoic acids.[4][5][6][7] Consider switching to a milder or more selective oxidizing agent. Manganese dioxide (MnO2) is a well-established reagent for the selective oxidation of p-methoxytoluene to p-anisaldehyde.[8][9] Other options include catalytic systems that utilize molecular oxygen as the ultimate oxidant, which can offer greater control.[1]

  • Strict Control of Reaction Conditions: Precise control over temperature and reaction time is vital to maximize the yield of the aldehyde and minimize the formation of the carboxylic acid byproduct.[8] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed or when the concentration of the desired aldehyde is at its maximum.

  • Catalyst Systems for Enhanced Selectivity: The use of catalyst systems, such as those involving N-hydroxyphthalimide (NHPI) in combination with a co-catalyst like cobalt(II) acetate, can promote selective aerobic oxidation.[1][10] These systems operate through a free-radical mechanism that can be tuned to favor aldehyde formation.[1][10]

Question 2: "I'm observing unreacted starting material along with the formation of p-anisyl alcohol. What's happening and how can I improve the conversion to the aldehyde?"

Answer: The presence of both unreacted p-methoxytoluene and p-anisyl alcohol suggests that the oxidation is incomplete. The alcohol is an intermediate in the oxidation of the toluene to the aldehyde.[1][11] To drive the reaction towards the desired aldehyde, consider the following:

  • Optimizing the Oxidizing Agent Stoichiometry: Ensure that you are using a sufficient molar equivalent of the oxidizing agent. An insufficient amount will lead to incomplete conversion of the starting material. However, be cautious of adding a large excess, as this can lead to overoxidation.

  • Temperature and Reaction Time Adjustment: Increasing the reaction temperature can enhance the rate of oxidation. However, this must be done judiciously, as excessive heat can also promote byproduct formation. Similarly, extending the reaction time may improve conversion, but it's crucial to monitor for the onset of overoxidation.

  • Catalyst Activity: If you are using a catalytic system, ensure the catalyst is active. For instance, in aerobic oxidations using NHPI and a cobalt co-catalyst, the ratio of these components is critical for optimal performance.[1]

Frequently Asked Questions (FAQs)

What is the role of the methoxy group in the oxidation of p-methoxytoluene?

The methoxy group (-OCH3) is an electron-donating group by resonance, which activates the aromatic ring.[12][13] This electronic effect can influence the reactivity of the benzylic position, making the methyl group more susceptible to oxidation compared to unsubstituted toluene.[4][14] However, the methoxy group also enhances the stability of the benzene ring, making it less prone to hydrogenation or other side reactions on the ring itself.[15]

What are the most common byproducts in the oxidation of p-methoxytoluene?

The most common byproducts are p-anisyl alcohol (4-methoxybenzyl alcohol) and p-anisic acid (4-methoxybenzoic acid).[1] The reaction proceeds through the initial oxidation of p-methoxytoluene to p-anisyl alcohol, which is then further oxidized to p-anisaldehyde. Overoxidation of the aldehyde leads to the formation of p-anisic acid.[1][11]

Can electrochemical methods be used for the selective oxidation of p-methoxytoluene?

Yes, electrochemical oxidation is a promising and environmentally friendly alternative for the selective synthesis of p-anisaldehyde.[8][16] These methods can offer improved control over the reaction's selectivity by carefully controlling the electrode potential.[16][17] Indirect electrochemical oxidation using mediators like cerium(IV) has been shown to be effective.[16]

Experimental Protocols

Protocol 1: Selective Oxidation of p-Methoxytoluene using Manganese Dioxide

This protocol outlines a standard laboratory procedure for the selective oxidation of p-methoxytoluene to p-anisaldehyde using manganese dioxide.[8][9]

Materials:

  • p-Methoxytoluene

  • Activated Manganese Dioxide (MnO2)

  • Sulfuric Acid (H2SO4)

  • Dichloromethane (CH2Cl2) or another suitable organic solvent

  • Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve p-methoxytoluene in a suitable organic solvent like dichloromethane.

  • Slowly add activated manganese dioxide to the stirred solution. The amount of MnO2 will typically be in molar excess.

  • Carefully add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the manganese dioxide.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to obtain the crude p-anisaldehyde.

  • The crude product can be further purified by distillation or column chromatography.

Visualizing Reaction Pathways

To better understand the reaction landscape, the following diagrams illustrate the key transformations and the troubleshooting logic.

OxidationPathway pMT p-Methoxytoluene pAA p-Anisyl Alcohol pMT->pAA Initial Oxidation pAD p-Anisaldehyde (Desired Product) pAA->pAD Further Oxidation pAC p-Anisic Acid (Overoxidation Byproduct) pAD->pAC Overoxidation

References

Technical Support Center: Resolving Oily Product Formation During Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of "oiling out" during the recrystallization process. Here, we provide in-depth troubleshooting guides, FAQs, and detailed protocols to help you diagnose the root cause of oily product formation and implement effective solutions to achieve high-purity crystalline materials.

Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem?

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[1][2][3] This is a significant problem in purification because the liquid droplets are often an excellent solvent for impurities.[2][4][5] When this oil eventually solidifies, it frequently traps these impurities, resulting in a low-purity, amorphous, or glassy solid instead of a well-defined crystal lattice.[4][5] This can lead to products with poor yield, difficult handling characteristics, and inconsistent physical properties.[1][5]

Q2: What are the primary causes of oiling out?

Oiling out is fundamentally a competition between two processes: liquid-liquid phase separation and crystallization. It occurs when the kinetic barrier to forming a disordered liquid phase is lower than that of forming an ordered crystal lattice.[2][5] The main contributing factors are:

  • Melting Point Depression: The presence of significant impurities can lower the melting point of your compound.[4][6][7] If this depressed melting point is below the temperature at which the solution becomes saturated, the compound will separate as a liquid (a molten state) rather than a solid.[4][8]

  • High Supersaturation: Creating supersaturation too quickly, for instance by rapid cooling or by adding an anti-solvent too fast, can drive the system into a state where the kinetically favored outcome is the formation of an oil, not crystals.[1][2][9] The orderly process of molecules arranging themselves into a crystal lattice is slower than the chaotic separation of a liquid phase.[5]

  • Inappropriate Solvent Choice: The chosen solvent might have a boiling point that is higher than the melting point of the solute.[6] In this case, the solution can become saturated at a temperature where your compound is naturally a liquid, making oiling out inevitable.[8][10]

Troubleshooting Guide: From Oily Product to Pure Crystals

This section provides a systematic, question-driven approach to resolving an oiling out event during your experiment.

Q3: My compound just oiled out upon cooling. What are the immediate steps to salvage the experiment?

If you observe oily droplets forming, the first course of action is to try and bring the system back into a single phase before attempting to crystallize again under more controlled conditions.

Solution: Reheat and Dilute

  • Place the flask back on the heat source.

  • Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) until the oil completely redissolves into a clear solution.[1][4]

  • Attempt the crystallization again, but this time, ensure a much slower cooling rate. Insulate the flask with glass wool or paper towels to slow heat loss.[1] The goal is to reduce the rate of supersaturation, giving the molecules more time to form a crystal lattice.[8]

Q4: I suspect impurities are the cause. How can I address this?

If reheating, diluting, and slow cooling still result in oiling, impurities are a likely culprit. Removing them before crystallization is key.

Solution: Perform a Hot Gravity Filtration (with optional charcoal treatment) If you have insoluble impurities or colored impurities, a hot filtration step is necessary.[11][12] Activated charcoal can be used to adsorb high-molecular-weight colored impurities.[4][7][13]

Experimental Protocol: Hot Gravity Filtration
  • Dissolve your crude solid in the minimum amount of boiling solvent.

  • Optional (for colored impurities): Remove the flask from the heat and allow the boiling to subside slightly. Add a spatula-tip worth of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.[13]

  • Bring the solution back to a boil for a few minutes.

  • Set up a gravity filtration apparatus (stemless funnel with fluted filter paper) over a second pre-heated Erlenmeyer flask containing a small amount of boiling solvent. Keeping the apparatus hot prevents premature crystallization in the funnel.[12][14]

  • Pour the hot solution through the fluted filter paper in portions.

  • The filtrate collected in the second flask is now ready for controlled cooling and crystallization.

Q5: Oiling out persists even after addressing impurities and cooling rate. How can I force crystallization to occur?

If kinetics are hindering crystal formation, you can bypass the nucleation barrier by providing a template for growth.

Solution: Induce Crystallization with Seeding Seeding is the most effective way to initiate crystallization at a desired level of supersaturation and avoid the conditions that lead to oiling out.[15][16][17]

Experimental Protocol: Inducing Crystallization with Seed Crystals
  • Prepare your hot, saturated solution as before and allow it to cool slowly.

  • Once the solution is just below its saturation temperature (slightly cloudy or at the point where you expect crystals to form), add one or two tiny, pure crystals of your compound (seed crystals).[9][18][19]

  • The seed crystals provide a pre-existing, ordered surface for new molecules to deposit onto, promoting crystal growth over oil formation.[15][17]

  • If you do not have seed crystals, you can create them by dipping a glass rod into the solution, removing it, and allowing the thin film of solvent to evaporate, leaving a fine powder of your compound on the rod. Re-introducing this rod into the solution will dislodge these micro-crystals to act as seeds.[19]

  • Alternatively, scratching the inside of the flask with a glass rod can release microscopic shards of glass that can serve as nucleation sites.[20][21]

Q6: I've tried everything and it still oils out. Could my solvent be the problem?

Yes. If the above methods fail, the fundamental thermodynamics of your solute-solvent system are likely unfavorable. It is time to re-evaluate your solvent choice.

Solution: Change the Solvent System Your goal is to find a solvent or solvent mixture where the compound is soluble when hot but insoluble when cold, and critically, where the solution becomes saturated at a temperature below your compound's true (or impurity-depressed) melting point.[22][23]

  • Strategy 1: Choose a Solvent with a Lower Boiling Point. If you were using ethanol (b.p. 78 °C), consider trying methanol (b.p. 65 °C). A lower boiling point means the solution will be saturated at a lower temperature, which may be below the compound's melting point.[4]

  • Strategy 2: Use a Co-Solvent (Mixed Solvent) System. This is a powerful technique for compounds that are too soluble in one solvent and not soluble enough in another.[12][24] You dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" hot solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (saturated). Adding a drop or two of the "good" solvent will clarify it again, and upon slow cooling, crystals should form.[24]

Data Presentation & Visualization
Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for selecting an appropriate solvent based on polarity and boiling point.

SolventBoiling Point (°C)Polarity (Dielectric Constant, 20°C)Notes
Water10080.1Highly polar, good for polar compounds. Non-flammable.
Ethanol7824.5Good general-purpose polar protic solvent.
Methanol6532.7More polar than ethanol, lower boiling point. Toxic.
Acetone5620.7Good for moderately polar compounds. Very volatile.
Ethyl Acetate776.0Medium polarity. Good for esters. Flammable.
Dichloromethane409.1Low boiling point, good for heat-sensitive compounds.
Toluene1112.4Non-polar, for non-polar compounds. High boiling point.
Hexane691.9Very non-polar, often used as the "bad" solvent in a pair.
Diagrams for Experimental Workflows

A logical workflow is critical for efficient troubleshooting.

G start Oiling Out Observed (Liquid droplets form) q1 Is solution temperature above compound's M.P.? start->q1 sol1 ACTION: Reheat & Add More Solvent q1->sol1 Yes (Melting Point Issue) sol2 ACTION: Cool Solution Slowly q1->sol2 No (Kinetic Issue) sol1->sol2 q2 Did it oil out again? sol2->q2 sol3 ACTION: Introduce Seed Crystals or Scratch Flask q2->sol3 Yes end Successful Crystallization q2->end No q3 Still oiling out? sol3->q3 sol4 ACTION: Change Solvent System (Lower B.P. or Co-Solvent) sol5 CONSIDER: Impurity Removal (Hot Filtration / Charcoal) sol4->sol5 q3->sol4 Yes q3->end No sol5->end G start Supersaturated Solution path_oil Fast Cooling / High Supersaturation start->path_oil path_crystal Slow Cooling / Seeding start->path_crystal oil Oiling Out (Liquid-Liquid Phase Separation) Kinetically Favored path_oil->oil crystal Crystallization (Solid Crystal Lattice) Thermodynamically Favored path_crystal->crystal impurity Impure Product (Amorphous Solid) oil->impurity pure Pure Crystalline Product crystal->pure

References

Technical Support Center: Monitoring the Synthesis of 4-Acetyl-2-methoxybenzoic acid using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the synthesis of 4-Acetyl-2-methoxybenzoic acid. The synthesis of this compound, a key intermediate in various pharmaceutical and organic synthesis pathways, often involves electrophilic aromatic substitution, such as a Friedel-Crafts acylation, where precise reaction monitoring is crucial for optimizing yield and purity.[1][2][3] This document is structured to address common challenges and provide actionable, field-proven solutions.

I. Foundational Principles: Why TLC is a Critical Tool

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of a chemical reaction.[4] Its utility in the synthesis of this compound stems from the significant polarity difference between the starting material (e.g., 2-methoxybenzoic acid) and the acetylated product. This polarity difference allows for clear separation on a TLC plate, providing a visual representation of the reaction's progression.[4]

The key metric in TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6][7]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A lower Rf value indicates a more polar compound, as it has a stronger affinity for the polar stationary phase (typically silica gel) and moves less with the mobile phase.[5][8] In the synthesis of this compound, the product is generally less polar than the starting carboxylic acid, resulting in a higher Rf value.

II. Experimental Protocol: A Validating Workflow for TLC Monitoring

This section details a step-by-step methodology for effective TLC monitoring of the this compound synthesis.

Materials:
  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Eluent (mobile phase): A common starting point is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined experimentally.

  • Reaction mixture aliquots

  • Standard solutions of starting material and (if available) pure product.

Step-by-Step Protocol:
  • Plate Preparation:

    • With a pencil, lightly draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[4] Be careful not to scrape the silica layer.

    • Mark the lanes for the starting material (SM), reaction mixture (RM), and a co-spot (Co). The co-spot involves spotting the reaction mixture directly on top of the starting material spot and is crucial for resolving compounds with similar Rf values.[9]

  • Spotting:

    • Using a capillary tube, apply a small spot of the starting material solution onto the "SM" lane on the baseline. The spot should be as small and concentrated as possible.[4]

    • Spot the reaction mixture onto the "RM" lane.

    • For the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.

    • To visualize faint spots, you can apply the sample multiple times in the same location, ensuring the solvent evaporates between applications.[10][11]

  • Development:

    • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Ensure the eluent level is below the baseline on your TLC plate.[11][12]

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which promotes even development.

    • Carefully place the spotted TLC plate into the chamber, ensuring it is level and not touching the filter paper.[13] Close the chamber.

    • Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[12]

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like the starting material and product will appear as dark spots against a fluorescent background.[14][15][16]

    • Lightly circle the spots with a pencil.[15]

    • If spots are not visible under UV light, other visualization techniques such as iodine vapor or chemical stains (e.g., potassium permanganate) can be used.[14][15][17]

  • Interpretation:

    • Calculate the Rf value for each spot.[5][6][7]

    • Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[18]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the TLC monitoring of the this compound synthesis in a question-and-answer format.

Q1: My spots are streaking down the plate. What's causing this and how can I fix it?

A1: Streaking is a common issue and can be caused by several factors:

  • Overloading the sample: Applying too much sample to the plate is the most frequent cause.[12][13][19] Try diluting your sample or applying a smaller spot.

  • Highly polar compounds: Carboxylic acids, like your starting material, can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like acetic or formic acid (0.1-2%) to your eluent can help create sharper spots by protonating the carboxylate, reducing its interaction with the stationary phase.[10]

  • Inappropriate solvent system: If the eluent is too polar, it may not effectively resolve the compounds, leading to streaking.[11] Experiment with a less polar solvent system.

Q2: I don't see any spots on my TLC plate after development.

A2: This can be frustrating, but there are several potential reasons:

  • Sample is too dilute: The concentration of your compounds may be too low to be detected.[10][11] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[10][11]

  • Compound is not UV-active: While both the starting material and product are expected to be UV-active, some impurities might not be.[14] Try using an alternative visualization method like an iodine chamber or a potassium permanganate stain.[14][15][17]

  • Solvent level too high: If the eluent level in the developing chamber is above your baseline, your spotted compounds will dissolve into the solvent pool instead of migrating up the plate.[11][12] Always ensure the solvent level is below the origin.

  • Reaction failure: It's possible the reaction has not proceeded as expected, and there is no product to detect.

Q3: The Rf values of my starting material and product are too close to each other. How can I improve the separation?

A3: Poor separation can be addressed by modifying the mobile phase:

  • Adjusting solvent polarity: The key is to find a solvent system that provides optimal separation. If the spots are too close together and have high Rf values (near the solvent front), your eluent is likely too polar.[10][18] Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or switch to a less polar system. Conversely, if the spots are close to the baseline, the eluent is not polar enough.[10][18]

  • Trying different solvent systems: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.

Q4: I see multiple unexpected spots in my reaction mixture lane. What do they represent?

A4: Unexpected spots can indicate several possibilities:

  • Byproducts: The reaction may be producing side products. Friedel-Crafts acylations can sometimes result in di-acylated or isomerized products.

  • Decomposition: One of your compounds might be unstable on the silica gel plate.[13][20] This is more likely if the spots appear as streaks or change over time.

  • Contamination: Ensure your glassware and solvents are clean. Accidental contamination can introduce impurities that show up on the TLC plate.[11]

Q5: The solvent front is running unevenly. How does this affect my results?

A5: An uneven solvent front will lead to inaccurate Rf values because the distance traveled by the solvent will vary across the plate.[11][12] This can be caused by:

  • The plate touching the side of the chamber or the filter paper. [11][12][13]

  • The bottom of the plate not being level in the chamber. [13]

  • An uneven surface on the silica gel. Ensure the plate is placed correctly in the chamber and the adsorbent layer is uniform.

IV. Data Presentation & Visualization

Table 1: Representative Rf Values for TLC Monitoring
CompoundStructurePolarityExpected Rf Range*
2-Methoxybenzoic Acid (Starting Material)High0.2 - 0.4
This compound (Product)Moderate0.5 - 0.7

*Note: These are approximate values and will vary depending on the exact solvent system used. A 3:1 Hexanes:Ethyl Acetate mixture is a good starting point.

Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) spot_rm Spot Reaction Mixture (RM) spot_co Create Co-Spot (SM + RM) dev_chamber Place Plate in Developing Chamber spot_co->dev_chamber elute Elute with Mobile Phase dev_chamber->elute dry Dry Plate elute->dry visualize Visualize under UV Lamp (254 nm) dry->visualize calc_rf Calculate Rf Values visualize->calc_rf interpret Interpret Results (Assess Reaction Progress) calc_rf->interpret

Caption: Workflow for monitoring reaction progress using TLC.

References

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Methoxybenzoic Acid Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of constitutional isomers is a foundational requirement for ensuring the purity, efficacy, and safety of pharmaceutical compounds. Methoxybenzoic acid, a common structural motif in medicinal chemistry, exists as three distinct positional isomers: 2-methoxybenzoic acid (ortho), 3-methoxybenzoic acid (meta), and 4-methoxybenzoic acid (para). While they share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), the spatial arrangement of the methoxy and carboxylic acid groups on the benzene ring gives rise to unique physicochemical properties and, critically, distinct spectroscopic signatures.[1]

This comprehensive guide provides an in-depth comparison of the spectroscopic data for these three isomers, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the mechanistic underpinnings of the observed spectral differences, offering field-proven insights into experimental design and data interpretation.

The Isomers: A Structural Overview

The key to differentiating these isomers lies in understanding how the position of the electron-donating methoxy group (-OCH₃) influences the electronic environment of the aromatic ring and its interaction with the electron-withdrawing carboxylic acid group (-COOH).

Caption: Structures of 2-, 3-, and 4-methoxybenzoic acid.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation, as the chemical environment of each proton on the aromatic ring is unique to each isomer.

Experimental Protocol: ¹H NMR

A robust and reproducible ¹H NMR spectrum can be obtained through the following self-validating protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the methoxybenzoic acid isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for ensuring the solubility of carboxylic acids and observing the acidic proton, which may exchange with residual water in other solvents.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

  • Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data

The following table summarizes the key ¹H NMR chemical shifts (δ) in ppm. The distinct patterns in the aromatic region are the most telling feature for each isomer.

Proton Assignment 2-Methoxybenzoic Acid (in CDCl₃) 3-Methoxybenzoic Acid (in CDCl₃) 4-Methoxybenzoic Acid (in DMSO-d₆)
-COOH ~10.5 (broad s, 1H)~10.8 (broad s, 1H)12.7 (broad s, 1H)[2]
-OCH₃ 3.92 (s, 3H)3.86 (s, 3H)3.84 (s, 3H)[2]
Aromatic H 6.95-7.00 (m, 2H), 7.45-7.55 (m, 1H), 8.10-8.15 (m, 1H)7.15-7.20 (m, 1H), 7.35-7.45 (m, 1H), 7.60-7.70 (m, 2H)7.04 (d, 2H), 7.93 (d, 2H)[2]
Interpretation and Causality

The differentiation of the isomers is primarily achieved by analyzing the splitting patterns and chemical shifts of the aromatic protons:

  • 2-Methoxybenzoic Acid (ortho): The proximity of the two substituent groups leads to a more complex and dispersed set of signals for the four aromatic protons. The proton ortho to the carboxylic acid is typically the most deshielded.

  • 3-Methoxybenzoic Acid (meta): This isomer also displays a complex pattern for its four aromatic protons, but the chemical shifts and coupling constants will differ from the ortho isomer due to the different electronic effects of the substituents at each position.

  • 4-Methoxybenzoic Acid (para): This highly symmetrical isomer presents the most straightforward spectrum. Due to the plane of symmetry, there are only two sets of equivalent aromatic protons. This results in a characteristic pair of doublets, a highly diagnostic feature.[3] The protons adjacent to the methoxy group appear at a higher field (more shielded) than those adjacent to the carboxylic acid group.

Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy: A Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the observation nucleus. A proton-decoupled experiment is standard, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.

Comparative ¹³C NMR Data

The chemical shifts for the carbon atoms highlight the influence of the substituents on the aromatic ring.

Carbon Assignment 2-Methoxybenzoic Acid (in CDCl₃) 3-Methoxybenzoic Acid (in CDCl₃) 4-Methoxybenzoic Acid (in DMSO-d₆)
-COOH ~167.0~167.2~167.8
-OCH₃ ~56.0~55.5~56.0
C-1 (ipso-COOH) ~121.0~131.5~123.5
C-2 (ipso-OCH₃ or H) ~158.0~114.5~131.8
C-3 (ipso-H or OCH₃) ~112.5~159.5~114.2
C-4 (ipso-H) ~134.0~120.0~163.5
C-5 (ipso-H) ~120.5~129.8~114.2
C-6 (ipso-H) ~132.5~122.0~131.8

Note: Precise assignments can vary slightly based on the specific reference and solvent. The values provided are typical.[4][5][6]

Interpretation and Causality

The number of signals in the aromatic region is a key differentiator:

  • 2- and 3-Methoxybenzoic Acid: Both unsymmetrical isomers show six distinct signals in the aromatic region, corresponding to the six different carbon atoms of the benzene ring.

  • 4-Methoxybenzoic Acid: Due to symmetry, the para isomer displays only four signals in the aromatic region (C1, C4, C2/C6, and C3/C5 are equivalent pairs). This is a definitive confirmation of the para substitution pattern.

The chemical shifts are also informative. The carbon atom directly attached to the methoxy group (ipso-carbon) is significantly shielded and appears at a lower chemical shift compared to the other aromatic carbons, due to the electron-donating nature of the oxygen atom.[7]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of functional groups. While all three isomers share the same functional groups, their positions influence the electronic distribution and, consequently, the vibrational frequencies.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples.

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid methoxybenzoic acid isomer directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Comparative IR Data

Key distinguishing features are often found in the "fingerprint" region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations.

Vibrational Mode 2-Methoxybenzoic Acid (cm⁻¹) 3-Methoxybenzoic Acid (cm⁻¹) 4-Methoxybenzoic Acid (cm⁻¹)
O-H stretch (Carboxylic Acid) ~3300-2500 (very broad)~3300-2500 (very broad)~3300-2500 (very broad)
C-H stretch (Aromatic) ~3100-3000~3100-3000~3100-3000
C=O stretch (Carboxylic Acid) ~1680-1700~1680-1700~1680-1700
C-O stretch (Ether) ~1250~1250~1260
C-H out-of-plane bending ~750 (strong)Multiple bands~840 (strong)
Interpretation and Causality

While the broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch are common to all three isomers, the pattern of C-H out-of-plane bending vibrations in the fingerprint region can be diagnostic of the substitution pattern on the benzene ring.[8][9][10]

  • Ortho-disubstituted: Typically shows a strong band around 750 cm⁻¹.

  • Meta-disubstituted: Often presents a more complex pattern with multiple bands.

  • Para-disubstituted: Characterized by a strong band in the 800-850 cm⁻¹ region.

Mass Spectrometry: Fragmentation Patterns and the "Ortho Effect"

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. All three isomers will exhibit a molecular ion peak (M⁺˙) at m/z 152. The differentiation lies in their unique fragmentation pathways.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Comparative Mass Spectrometry Data
Isomer Molecular Ion (M⁺˙) m/z Key Fragment Ions (m/z)
2-Methoxybenzoic Acid 152135, 121, 107, 92, 77
3-Methoxybenzoic Acid 152135, 107, 77
4-Methoxybenzoic Acid 152135, 107, 77
Interpretation and Causality

The primary fragmentation for all isomers is the loss of a hydroxyl radical (•OH) to form an ion at m/z 135, or the loss of a methoxy radical (•OCH₃) to give an ion at m/z 121. However, the 2-methoxy isomer exhibits a unique fragmentation pathway known as the "ortho effect" .[11][12][13]

  • The Ortho Effect: In 2-methoxybenzoic acid, the proximity of the carboxylic acid and methoxy groups allows for an intramolecular rearrangement after initial fragmentation. A key fragmentation is the loss of water (H₂O) from the molecular ion, which is not observed in the meta and para isomers. A prominent pathway involves the loss of the methyl group followed by the loss of carbon monoxide, leading to characteristic fragment ions. The interaction between the vicinal substituents suppresses other common fragmentation pathways, making the mass spectrum of the ortho isomer distinctly different from the other two.[2][11]

Ortho_Effect M 2-Methoxybenzoic Acid M+• (m/z 152) M_minus_CH3 [M - •CH3]+ (m/z 137) M->M_minus_CH3 - •CH3 M_minus_H2O [M - H2O]+• (m/z 134) (Ortho-specific) M->M_minus_H2O Intramolecular rearrangement Fragment_92 Fragment (m/z 92) M_minus_CH3->Fragment_92 - CO - •OH

Caption: Simplified fragmentation pathway highlighting the ortho effect.

Conclusion: A Multi-faceted Approach to Isomer Identification

No single spectroscopic technique provides a complete picture. A confident and unambiguous identification of methoxybenzoic acid isomers relies on the synergistic interpretation of data from multiple analytical methods.

  • ¹H NMR is often the most decisive, with the splitting pattern in the aromatic region, particularly the pair of doublets for the para isomer, being highly diagnostic.

  • ¹³C NMR provides definitive confirmation of the molecular symmetry, easily distinguishing the para isomer by its reduced number of aromatic signals.

  • IR Spectroscopy offers a rapid and straightforward method to suggest the substitution pattern based on the C-H out-of-plane bending vibrations in the fingerprint region.

  • Mass Spectrometry not only confirms the molecular weight but also provides unique structural information through fragmentation, with the "ortho effect" serving as a clear marker for 2-methoxybenzoic acid.

By understanding the principles behind each technique and how the isomeric structure influences the spectroscopic output, researchers can confidently differentiate these closely related compounds, ensuring the integrity and quality of their scientific endeavors.

References

Leitfaden zur Strukturaufklärung: Unzweideutige Bestätigung von 4-Acetyl-2-methoxybenzoesäure mittels NMR-Spektroskopie

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Dr. rer. nat. Eva Schmidt, Senior Application Scientist

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung: Die Herausforderung der Strukturaufklärung

In der organischen Synthese und der pharmazeutischen Entwicklung ist die eindeutige Bestätigung der Molekülstruktur ein nicht verhandelbarer Eckpfeiler für den Fortschritt. Jede Mehrdeutigkeit in der Konnektivität oder Substitution eines Moleküls kann zu fehlerhaften Schlussfolgerungen über seine Reaktivität, biologische Aktivität und Sicherheit führen. Die 4-Acetyl-2-methoxybenzoesäure, ein substituiertes Benzolderivat, stellt ein exzellentes Fallbeispiel dar, um die Leistungsfähigkeit eines multimensionalen NMR-Ansatzes (Kernspinresonanz) zu demonstrieren. Obwohl die Struktur auf dem Papier einfach erscheint, erfordert die Bestätigung der exakten Position der drei Substituenten – Carbonsäure, Methoxygruppe und Acetylgruppe – eine systematische und logische Analyse.

Dieser Leitfaden verfolgt einen praxisorientierten Ansatz, der über eine reine Auflistung von Protokollen hinausgeht. Er erläutert die Kausalität hinter den experimentellen Entscheidungen und zeigt, wie verschiedene NMR-Experimente ineinandergreifen, um ein sich selbst validierendes System zur Strukturbestätigung zu schaffen.[1][2]

Strategischer Ansatz zur NMR-basierten Strukturanalyse

Unsere Strategie basiert auf einem logischen Arbeitsablauf, der mit den grundlegendsten Informationen beginnt und schrittweise komplexere Korrelationen hinzufügt, um ein lückenloses Bild der molekularen Konnektivität zu erstellen.

G cluster_1D 1D-NMR-Analyse cluster_2D 2D-Korrelationsspektroskopie H_NMR ¹H-NMR (Protonen-Umgebungen & Kopplungen) C_NMR ¹³C-NMR & DEPT (Kohlenstoff-Typen) H_NMR->C_NMR Erste Hypothesen COSY COSY (¹H-¹H-Konnektivität) C_NMR->COSY Zuordnung der Spinsysteme HSQC HSQC (Direkte ¹H-¹³C-Bindungen) COSY->HSQC Verknüpfung von Protonen & Kohlenstoffen HMBC HMBC (Fern-¹H-¹³C-Konnektivität) HSQC->HMBC Aufbau des Kohlenstoffgerüsts Structure Eindeutige Struktur- bestätigung HMBC->Structure Finale Bestätigung der Substituenten

Abbildung 1: Logischer Arbeitsablauf zur Strukturaufklärung mittels NMR-Spektroskopie.

Teil 1: Analyse der 1D-NMR-Spektren – Das Fundament

Die eindimensionalen ¹H- und ¹³C-NMR-Spektren liefern die grundlegenden Informationen über die Anzahl und die chemische Umgebung der jeweiligen Kerne.[3][4]

¹H-NMR-Spektrum: Ein erster Blick auf die Protonen

Das ¹H-NMR-Spektrum gibt Auskunft über die Anzahl der unterschiedlichen Protonentypen, ihre elektronische Umgebung (chemische Verschiebung), ihre relative Anzahl (Integration) und die Anzahl benachbarter Protonen (Spin-Spin-Kopplung).[1][5] Für 4-Acetyl-2-methoxybenzoesäure erwarten wir die folgenden Signale:

  • Carbonsäure-Proton (-COOH): Ein breites Singulett bei einer sehr tiefen Feldstärke, typischerweise > 10 ppm. Dieses Signal ist oft austauschbar und kann je nach Lösungsmittel und Konzentration variieren.

  • Aromatische Protonen (Ar-H): Drei Protonen am aromatischen Ring, deren chemische Verschiebungen und Kopplungsmuster die Substituentenpositionen widerspiegeln. Aromatische Protonen resonieren typischerweise zwischen 6,5 und 8,5 ppm.[6][7]

  • Methoxy-Protonen (-OCH₃): Ein scharfes Singulett für die drei äquivalenten Protonen, erwartet im Bereich von 3,8–4,0 ppm.

  • Acetyl-Protonen (-COCH₃): Ein scharfes Singulett für die drei äquivalenten Protonen, erwartet im Bereich von 2,5–2,7 ppm, was charakteristisch für benzylische Protonen ist.[6]

¹³C-NMR- und DEPT-Spektren: Das Kohlenstoffgerüst

Das ¹³C-NMR-Spektrum zeigt alle einzigartigen Kohlenstoffatome im Molekül.[8] In Kombination mit einem DEPT-135-Experiment (Distortionless Enhancement by Polarization Transfer) können wir zwischen CH-, CH₂- (negatives Signal), CH₃- (positives Signal) und quaternären Kohlenstoffen (kein Signal) unterscheiden.[1]

  • Carbonyl-Kohlenstoffe (C=O): Zwei Signale bei tiefem Feld. Das Keton-Carbonyl der Acetylgruppe wird bei ~197 ppm erwartet, während das Carbonsäure-Carbonyl bei ~168 ppm erscheinen sollte.

  • Aromatische Kohlenstoffe (Ar-C): Sechs Signale im Bereich von 110–160 ppm.[7][9] Vier davon sind quaternär (an Substituenten gebunden) und zwei sind tertiär (an Protonen gebunden). Die genauen Verschiebungen werden stark von den elektronenziehenden (-COOH, -COCH₃) und elektronenschiebenden (-OCH₃) Effekten der Substituenten beeinflusst.[10]

  • Methoxy-Kohlenstoff (-OCH₃): Ein Signal bei ~56 ppm.

  • Acetyl-Kohlenstoff (-CH₃): Ein Signal bei ~27 ppm.

Teil 2: 2D-Korrelationsspektroskopie – Die Puzzleteile zusammenfügen

Während 1D-Spektren die Bausteine liefern, sind 2D-NMR-Experimente unerlässlich, um ihre genaue Anordnung zu bestätigen.[1]

COSY (Correlation Spectroscopy): Nachbarschaftsbeziehungen der Protonen

Das COSY-Experiment visualisiert die Kopplungen zwischen Protonen, die durch wenige Bindungen (typischerweise 2-3) getrennt sind. Für 4-Acetyl-2-methoxybenzoesäure erwarten wir im aromatischen Bereich Korrelationen, die das Kopplungsmuster der drei benachbarten Protonen aufdecken und ihre relative Position (ortho, meta) bestätigen.[11]

HSQC (Heteronuclear Single Quantum Coherence): Direkte Proton-Kohlenstoff-Verbindungen

Das HSQC-Spektrum korreliert jedes Protonensignal direkt mit dem Kohlenstoffsignal, an das es gebunden ist. Dies ermöglicht eine eindeutige Zuordnung der ¹³C-Signale für alle protonierten Kohlenstoffe (aromatische CH-Gruppen, -OCH₃ und -COCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): Der Schlüssel zur Konnektivität

Das HMBC-Experiment ist das leistungsstärkste Werkzeug in diesem Arsenal. Es zeigt Korrelationen zwischen Protonen und Kohlenstoffen über mehrere (typischerweise 2-4) Bindungen hinweg. Diese Fernkorrelationen sind entscheidend, um das gesamte molekulare Gerüst lückenlos zusammenzusetzen und die Position der quaternären Zentren und Substituenten zu bestätigen.

Die entscheidenden HMBC-Korrelationen zur Strukturbestätigung:

  • Position der Methoxygruppe: Eine Korrelation zwischen den Methoxy-Protonen (~3.9 ppm) und dem aromatischen Kohlenstoff C2 bestätigt, dass die -OCH₃-Gruppe an C2 gebunden ist.

  • Position der Acetylgruppe: Korrelationen von den Acetyl-Protonen (~2.6 ppm) zum Keton-Carbonyl (~197 ppm) und zum aromatischen Kohlenstoff C4 sind der definitive Beweis für die Position der Acetylgruppe.

  • Verknüpfung des Rings: Korrelationen von den aromatischen Protonen (H3, H5, H6) zu den quaternären Kohlenstoffen C1, C2 und C4 bestätigen die Substitutionsmuster und schließen alternative Isomere aus.

G cluster_main Schlüssel-HMBC-Korrelationen mol H_OCH3 H (-OCH₃) C2_target H_OCH3->C2_target  Bestätigt  Position 2 H_COCH3 H (-COCH₃) C4_target H_COCH3->C4_target CO_target H_COCH3->CO_target  Bestätigt  Position 4 H3 H3 C1_target H3->C1_target H5 H5 H5->C1_target

Abbildung 2: Diagramm der entscheidenden HMBC-Fernkorrelationen zur Bestätigung der Substituentenpositionen.

Zusammenfassung der erwarteten NMR-Daten

Die folgende Tabelle fasst die prognostizierten NMR-Daten zusammen, die für eine eindeutige Strukturzuordnung von 4-Acetyl-2-methoxybenzoesäure erforderlich sind.

Atom / Gruppe¹H Chem. Verschiebung (ppm)¹H Multiplizität¹H Integration¹³C Chem. Verschiebung (ppm)Schlüssel-HMBC-Korrelationen
-COOH~11.5br s1H~168C1, C2, C6
H3~7.6d1H~115C1, C2, C4, C5
H5~7.8dd1H~125C1, C3, C4, C6, Acetyl C=O
H6~8.1d1H~132C1, C2, C4, C5
-OCH₃~3.9s3H~56C2
-COCH₃~2.6s3H~27C4, Acetyl C=O
C1 (-COOH)---~122H3, H5, H6
C2 (-OCH₃)---~160H3, H6, -OCH₃ Protonen
C4 (-COCH₃)---~140H3, H5, H6, -COCH₃ Protonen
C=O (Acetyl)---~197H5, -COCH₃ Protonen

Hinweis: Die genauen chemischen Verschiebungen können je nach verwendetem Lösungsmittel und Konzentration leicht variieren. d = Dublett, dd = Dublett von Dubletts, s = Singulett, br s = breites Singulett.

Experimentelle Protokolle

Die Einhaltung standardisierter Protokolle ist für die Reproduzierbarkeit und Genauigkeit der Ergebnisse von entscheidender Bedeutung.

1. Probenvorbereitung

  • Menge: Lösen Sie 5-10 mg der gereinigten 4-Acetyl-2-methoxybenzoesäure.

  • Lösungsmittel: Verwenden Sie 0,6-0,7 mL eines geeigneten deuterierten Lösungsmittels (z. B. Chloroform-d, CDCl₃; oder Dimethylsulfoxid-d₆, DMSO-d₆). DMSO-d₆ ist oft vorteilhaft, um das saure Proton der Carbonsäure sichtbar zu machen.

  • Durchführung: Geben Sie die Substanz in ein sauberes, trockenes NMR-Röhrchen, fügen Sie das Lösungsmittel hinzu, verschließen Sie es und schütteln Sie es vorsichtig, bis es vollständig gelöst ist.

2. NMR-Datenerfassung Die folgenden Experimente sollten auf einem Spektrometer mit einer Feldstärke von mindestens 400 MHz durchgeführt werden, um eine ausreichende Auflösung zu gewährleisten.

  • ¹H-NMR: Standard-Protonenexperiment. Stellen Sie eine ausreichende Anzahl von Scans (typischerweise 8-16) für ein gutes Signal-Rausch-Verhältnis sicher.

  • ¹³C-NMR: Standard-protonenentkoppeltes Kohlenstoffexperiment. Aufgrund der geringen natürlichen Häufigkeit von ¹³C sind mehr Scans erforderlich (typischerweise 128-1024).

  • DEPT-135: Zur Unterscheidung von CH-, CH₂- und CH₃-Gruppen.

  • gCOSY (gradient-selected COSY): Zur Identifizierung von ¹H-¹H-Kopplungsnetzwerken.

  • gHSQC (gradient-selected HSQC): Optimiert für eine Ein-Bindungs-Kopplungskonstante von ~145 Hz, um ¹H-¹³C-Korrelationen über eine Bindung zu detektieren.

  • gHMBC (gradient-selected HMBC): Optimiert für Fernkopplungen im Bereich von 4-10 Hz, um ¹H-¹³C-Korrelationen über mehrere Bindungen zu erfassen.

Fazit und vergleichende Betrachtung

Die alleinige Analyse von 1D-NMR-Spektren könnte bei der Unterscheidung von Isomeren, wie z.B. 5-Acetyl-2-methoxybenzoesäure, zu Unsicherheiten führen. Das Kopplungsmuster im aromatischen Bereich könnte ähnlich sein, und die chemischen Verschiebungen allein sind oft nicht ausreichend für eine definitive Zuordnung.

Der hier beschriebene, systematische Ansatz, der 1D- und 2D-NMR-Techniken kombiniert, bietet jedoch eine unzweideutige und sich selbst validierende Methode zur Strukturbestätigung. Die HMBC-Korrelationen, insbesondere zwischen den Methylprotonen der Substituenten und dem aromatischen Gerüst, fungieren als "molekulare Fingerabdrücke", die die Konnektivität zweifelsfrei belegen. Diese robuste Methodik ist ein Industriestandard in der Qualitätskontrolle und Forschung und stellt sicher, dass die Struktur einer synthetisierten Verbindung mit höchster Sicherheit bestätigt wird, was für jede nachfolgende Anwendung, insbesondere in der Wirkstoffentwicklung, von entscheidender Bedeutung ist.

Referenzen

  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Benchchem. Verfügbar unter: 1

  • Aromatics - Organic Chemistry at CU Boulder. CU Boulder Department of Chemistry. Verfügbar unter: 6

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Verfügbar unter: 3

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Verfügbar unter: --INVALID-LINK--

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--

  • Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Verfügbar unter: --INVALID-LINK--

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Verfügbar unter: --INVALID-LINK--

  • Structural elucidation by NMR(1HNMR). Slideshare. Verfügbar unter: --INVALID-LINK--

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--

  • Interpreting Aromatic NMR Signals. YouTube. Verfügbar unter: --INVALID-LINK--

  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Organic Letters. Verfügbar unter: --INVALID-LINK--

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Verfügbar unter: --INVALID-LINK--

  • Supplementary Information - The Royal Society of Chemistry. Royal Society of Chemistry. Verfügbar unter: --INVALID-LINK--

  • 4-Acetyl-2-methylbenzoic acid. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Chemical shifts. University College London. Verfügbar unter: --INVALID-LINK--

References

A Comparative Guide to the Quantitative Purity Analysis of Synthetic 4-Acetyl-2-methoxybenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise determination of purity for synthetic compounds is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative purity analysis of 4-Acetyl-2-methoxybenzoic acid. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide you in selecting the most appropriate methodology for your analytical needs.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and stability of the final product. Therefore, a robust, accurate, and precise analytical method for quantifying the purity of this compound is not merely a procedural step but a critical component of quality assurance.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile organic compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it an indispensable tool in both research and industrial settings.

The Gold Standard: Quantitative Purity Analysis by Reversed-Phase HPLC

The principle of HPLC lies in the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For this compound, a reversed-phase HPLC method is most suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The "Why": Rationale for Method Development

A successful HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices.

  • Stationary Phase Selection: A C18 (octadecyl-silica) column is the workhorse for reversed-phase chromatography. The long alkyl chains provide a nonpolar environment that retains the aromatic ring of this compound through hydrophobic interactions. This choice ensures good retention and separation from more polar impurities.

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency. The proportion of acetonitrile is optimized to achieve a suitable retention time—too little and the analysis is unnecessarily long; too much and the analyte elutes too quickly, compromising resolution.

    • Aqueous Buffer and pH Control: this compound has a carboxylic acid group, which can ionize. To ensure a consistent retention time and sharp peak shape, the pH of the mobile phase must be controlled. Acidifying the mobile phase with a small amount of an acid like formic acid or phosphoric acid to a pH below the pKa of the carboxylic acid group (typically around pH 2.5-3.0) suppresses its ionization, leading to better retention and peak symmetry.[1]

  • Detection Wavelength: The presence of a chromophore (the substituted benzene ring) in this compound allows for its detection by a UV-Vis detector. Based on the UV spectra of similar compounds like 4-acetylbenzoic acid, a detection wavelength in the range of 230-280 nm is typically chosen to maximize sensitivity.[2][3][4]

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[5][6][7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Phosphoric acid), analytical grade.

  • This compound reference standard of known purity.

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of approximately 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthetic this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Analysis:

    • Inject the standard solution, followed by the sample solution. A bracketing standard injection after a series of sample injections is recommended for long sequences.

  • Calculation of Purity:

    • The purity of the sample is calculated as a percentage using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (100 µg/mL) sst System Suitability Test (5 Injections of Standard) prep_standard->sst prep_sample Prepare Sample Solution (100 µg/mL) analysis_run Inject Standard & Sample prep_sample->analysis_run sst->analysis_run If SST passes integration Integrate Peak Areas analysis_run->integration calculation Calculate Purity (%) integration->calculation Method_Selection start Purity Analysis of This compound is_crystalline Is the sample highly crystalline (>98%) and melts without decomposition? start->is_crystalline is_primary_method_needed Is an absolute/primary quantification method required? is_crystalline->is_primary_method_needed No dsc Use DSC is_crystalline->dsc Yes is_volatile Is the analyte volatile or easily derivatized? is_primary_method_needed->is_volatile No qnmr Use qNMR is_primary_method_needed->qnmr Yes gc Consider GC is_volatile->gc Yes hplc Use HPLC is_volatile->hplc No

References

A Comparative Guide to the Biological Activities of p-Anisic Acid and 4-Acetyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phenolic compounds, benzoic acid derivatives represent a class of molecules with significant and diverse biological activities. This guide provides a detailed comparative analysis of p-anisic acid, a well-characterized natural compound, and 4-acetyl-2-methoxybenzoic acid, a structurally related but less-studied molecule. As a Senior Application Scientist, my objective is to present a nuanced comparison grounded in available data and to propose a clear experimental roadmap for a head-to-head evaluation of these two compounds.

Introduction: Structural Nuances and Potential Implications

p-Anisic acid (4-methoxybenzoic acid) is a naturally occurring compound found in plants such as anise and fennel.[1][2] Its biological activities have been extensively documented, revealing a molecule with multifaceted therapeutic potential.[3][4] In contrast, this compound remains largely unexplored in terms of its biological profile.

The key structural difference lies in the substitution at the para-position of the benzoic acid core. p-Anisic acid possesses a simple methoxy group, whereas this compound features an acetyl group in addition to a methoxy group at the ortho-position. This seemingly minor alteration can have profound effects on the molecule's physicochemical properties, such as polarity, steric hindrance, and electron distribution. These changes, in turn, are likely to influence its interaction with biological targets and, consequently, its overall activity profile. The additional acetyl group in this compound could introduce new binding interactions or alter the molecule's metabolic stability compared to p-anisic acid.

Unveiling the Established Bioactivities of p-Anisic Acid

p-Anisic acid has demonstrated a broad spectrum of biological effects, making it a compound of significant interest in cosmetic, pharmaceutical, and food industries.

Antimicrobial and Preservative Properties

p-Anisic acid is well-recognized for its antiseptic and antimicrobial properties, particularly its efficacy against fungi and bacteria.[5] This has led to its use as a preservative in cosmetic formulations, often in combination with other agents to achieve broad-spectrum protection.[6] Its mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes.[7]

Anti-inflammatory and Antioxidant Effects

Multiple sources indicate that p-anisic acid exhibits both anti-inflammatory and antioxidant activities.[1][3][4] As an antioxidant, it can neutralize free radicals, which are implicated in cellular damage and aging.[1] The presence of the phenolic hydroxyl group in its metabolite, 4-hydroxybenzoic acid, is crucial for this radical scavenging activity.[8] Its anti-inflammatory potential is linked to the modulation of key signaling pathways involved in the inflammatory response.[1]

Enzyme Inhibition and Other Bioactivities

A notable activity of p-anisic acid is its ability to inhibit tyrosinase, an enzyme involved in melanin production, with an IC50 value of 0.60 mM.[9] This makes it a potential agent for skincare applications aimed at addressing hyperpigmentation. Furthermore, studies have pointed towards its antidiabetic and antihemorrhagic properties.[9] It has also been investigated for its potential anti-tumor activities.[4]

The Uncharted Territory: this compound

Currently, there is a significant lack of published data on the specific biological activities of this compound. While it is available from chemical suppliers, its pharmacological profile remains to be elucidated.[10][11] This knowledge gap presents a compelling opportunity for novel research. The presence of the acetyl group could potentially modulate the known activities of the benzoic acid scaffold or introduce entirely new ones.

A Head-to-Head Comparison: An Experimental Blueprint

To objectively compare the biological activities of this compound and p-anisic acid, a systematic experimental approach is required. The following protocols outline key assays to elucidate and quantify their respective effects.

Table 1: Summary of Potential Biological Activities and Corresponding Assays
Biological ActivityExperimental AssayKey Parameters to Measure
Antimicrobial Broth Microdilution AssayMinimum Inhibitory Concentration (MIC)
Agar Well Diffusion AssayZone of Inhibition
Anti-inflammatory Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in MacrophagesNO concentration (Griess Assay)
Cyclooxygenase (COX-1/COX-2) Inhibition AssayIC50 values
Antioxidant DPPH Radical Scavenging AssayEC50 value
ABTS Radical Cation Decolorization AssayTrolox Equivalent Antioxidant Capacity (TEAC)
Enzyme Inhibition Mushroom Tyrosinase Inhibition AssayIC50 value

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is designed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Test Compounds: Prepare stock solutions of this compound and p-anisic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in medium without test compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Figure 1. Workflow for the Broth Microdilution Assay.

Protocol 2: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Test Compounds: Prepare various concentrations of this compound and p-anisic acid in methanol. Ascorbic acid can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add the test compound solutions to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

G prep Prepare DPPH Solution Prepare Test Compound Dilutions mix Mix DPPH and Test Compound prep->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and EC50 measure->calculate

Figure 2. Workflow for the DPPH Radical Scavenging Assay.

Concluding Remarks and Future Directions

While p-anisic acid has a well-documented portfolio of biological activities, this compound remains a molecule of untapped potential. The structural divergence between these two compounds warrants a thorough investigation to understand how the addition of an acetyl group influences their biological effects. The proposed experimental protocols provide a robust framework for a direct and quantitative comparison.

For researchers in drug discovery and development, the systematic evaluation of this compound could unveil novel therapeutic applications. Future studies should also focus on elucidating the mechanisms of action, exploring potential synergies with other compounds, and evaluating the in vivo efficacy and safety of these benzoic acid derivatives. The journey from a structural analogue to a potential therapeutic agent is paved with rigorous scientific inquiry, and this compound is a promising candidate for such an exploration.

References

Comparing the reactivity of different benzoic acid derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Comparing the Reactivity of Benzoic Acid Derivatives in Synthesis

For researchers, scientists, and professionals in drug development, the benzoic acid scaffold is a cornerstone of organic synthesis. Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the reactivity of the benzoic acid moiety is not static; it is exquisitely sensitive to the nature and position of substituents on the aromatic ring. A nuanced understanding of these substituent effects is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.

This guide provides an in-depth comparison of the reactivity of various benzoic acid derivatives. We will move beyond mere procedural descriptions to explore the underlying electronic principles that govern their behavior in key synthetic transformations. The protocols and data presented herein are designed to be self-validating, empowering you to apply these concepts with confidence in your own research.

The Theoretical Framework: Electronic Effects and the Hammett Equation

The reactivity of a substituted benzoic acid is fundamentally controlled by the electronic properties of its substituents. These effects are broadly categorized as the inductive effect and the resonance effect .

  • Inductive Effect: This is a through-bond polarization caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens pull electron density away from the ring, while electron-donating groups (EDGs) like alkyl groups push electron density towards it.[3]

  • Resonance Effect: This is a through-space delocalization of π-electrons. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density to the ring via resonance (+R effect), while groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density via resonance (-R effect).[4]

These effects modulate the electron density at two key sites: the carboxylic acid group and the aromatic ring itself. This, in turn, dictates the molecule's acidity and its susceptibility to nucleophilic acyl substitution and electrophilic aromatic substitution.

Quantifying Reactivity: The Hammett Equation

In 1937, Louis Plack Hammett developed a brilliant method to quantify the electronic influence of meta and para substituents.[5] The Hammett equation is a linear free-energy relationship that correlates reaction rates and equilibrium constants for derivatives of benzoic acid.[6][7]

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted benzoic acid.

  • K₀ or k₀ is the constant for unsubstituted benzoic acid.

  • σ (Sigma): The substituent constant , which depends only on the nature and position (meta or para) of the substituent. It is a measure of the substituent's electronic effect. A positive σ value indicates an EWG, while a negative value indicates an EDG.[8]

  • ρ (Rho): The reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of a reaction to substituent effects.[5] A positive ρ value signifies that the reaction is accelerated by EWGs (negative charge buildup in the transition state), while a negative ρ indicates acceleration by EDGs (positive charge buildup).[8]

Comparative Reactivity in Key Synthetic Transformations

Acidity (pKa)

The acidity of a benzoic acid derivative is a direct measure of the stability of its conjugate base, the benzoate anion.

  • Electron-Withdrawing Groups (EWGs): Stabilize the negative charge of the carboxylate anion through inductive and/or resonance effects, delocalizing the charge and thus increasing the acidity (lowering the pKa).[3]

  • Electron-Donating Groups (EDGs): Destabilize the carboxylate anion by intensifying the negative charge, making the acid less acidic (raising the pKa).[3][9]

Substituent (para-position) Hammett Constant (σp) pKa (in water at 25°C)
-OCH₃-0.274.47
-CH₃-0.174.34
-H0.004.20[4]
-Cl+0.233.98
-CN+0.663.55[4]
-NO₂+0.783.44

Data compiled from various sources, including Chemistry LibreTexts.[4][6]

Experimental Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a reliable method for empirically determining the pKa of a benzoic acid derivative, validating the theoretical substituent effects.

Objective: To measure the pKa of a substituted benzoic acid by titrating it with a strong base and monitoring the pH.

Methodology:

  • Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of a 1:1 ethanol/water solution.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.

  • Titration: Fill a burette with a standardized ~0.05 M NaOH solution. Record the initial pH of the acid solution.

  • Data Collection: Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Continue adding titrant well past the equivalence point.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the equivalence point can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Benzoic Acid Derivative B Dissolve in Ethanol/Water A->B C Calibrate & Insert pH Meter B->C D Titrate with Standardized NaOH C->D E Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Determine Half-Equivalence Point F->G H pKa = pH at 1/2 Equiv. Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Nucleophilic Acyl Substitution: Esterification & Amidation

Reactions like esterification and amidation proceed via nucleophilic attack on the electrophilic carbonyl carbon. The reactivity is therefore enhanced by substituents that increase the partial positive charge on this carbon.

  • EWGs: Increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to faster reaction rates.

  • EDGs: Decrease the electrophilicity of the carbonyl carbon, slowing the reaction.

In acid-catalyzed esterification, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl group.

Benzoic Acid Derivative Relative Rate of Esterification (vs. Benzoic Acid)
p-Methoxybenzoic AcidSlower
p-Toluic AcidSlower
Benzoic Acid1.0
p-Chlorobenzoic AcidFaster
p-Nitrobenzoic AcidSignificantly Faster

This table represents a qualitative trend. Quantitative kinetic data can be found in the literature.[10][11]

Experimental Protocol: Competitive Esterification

This experiment provides a clear, visual comparison of the relative reactivity of two different benzoic acid derivatives.

Objective: To demonstrate the greater reactivity of an EWG-substituted benzoic acid over an EDG-substituted one in a competitive Fischer esterification.

Methodology:

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts (e.g., 5 mmol each) of p-nitrobenzoic acid and p-methoxybenzoic acid.

  • Reaction Setup: Add an excess of methanol (e.g., 20 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reaction: Reflux the mixture for a set period (e.g., 1 hour), which is insufficient for complete conversion.

  • Workup: Cool the reaction mixture, neutralize the acid with sodium bicarbonate solution, and extract the products with an organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the product mixture using ¹H NMR spectroscopy or Gas Chromatography (GC). The ratio of methyl p-nitrobenzoate to methyl p-methoxybenzoate will indicate the relative rates of reaction. A higher proportion of the nitro-ester is expected.

Fischer_Esterification_Mechanism cluster_mech Mechanism cluster_effect Substituent Effect A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by R'OH A->B C Tetrahedral Intermediate B->C D 3. Proton Transfer C->D E 4. Elimination of H₂O D->E F 5. Deprotonation E->F G Ester Product F->G EWG EWG (e.g., -NO₂) Carbonyl Carbonyl Carbon (δ+) EWG->Carbonyl Increases δ+ EDG EDG (e.g., -OCH₃) EDG->Carbonyl Decreases δ+ Rate Reaction Rate Carbonyl->Rate Determines

Caption: Fischer esterification mechanism and the influence of substituents.

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile. The carboxyl group is strongly deactivating and meta-directing due to its electron-withdrawing nature (both inductive and resonance).[12][13]

  • Deactivation: The -COOH group withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[14]

  • Meta-Direction: Attack at the ortho and para positions results in a resonance structure where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing carboxyl group—a highly destabilized situation. Meta attack avoids this, making it the favored pathway.[13][15]

The presence of other substituents will further modify this reactivity:

  • Activating Groups (EDGs): An EDG on the ring will counteract the deactivating effect of the carboxyl group and increase the overall reaction rate. The position of electrophilic attack will be directed by the EDG (ortho/para to it).

  • Deactivating Groups (EWGs): A second EWG will further deactivate the ring, making EAS reactions very slow and requiring harsh conditions.

Experimental Protocol: Nitration of Benzoic Acid

This protocol demonstrates the meta-directing nature of the carboxyl group in a standard EAS reaction.

Objective: To synthesize m-nitrobenzoic acid via the electrophilic nitration of benzoic acid.

Methodology:

  • Nitrating Mixture: In an ice bath, carefully and slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid.

  • Reaction Setup: In a separate flask, dissolve 2.0 g of benzoic acid in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction: Slowly add the cold nitrating mixture to the benzoic acid solution, keeping the temperature below 15°C.

  • Quenching: After the addition is complete, let the mixture stand at room temperature for 15 minutes, then pour it over crushed ice.

  • Isolation: The solid product, m-nitrobenzoic acid, will precipitate. Collect the crude product by vacuum filtration and wash with cold water.

  • Purification & Analysis: Recrystallize the product from an ethanol/water mixture. Confirm the identity and purity of the product by measuring its melting point and acquiring an NMR spectrum. The primary product will be the meta isomer.[12]

EAS_Meta_Direction cluster_attack Attack on Benzoic Acid (E+) cluster_intermediate Sigma Complex Intermediate cluster_product Product Outcome Ortho Ortho Attack Ortho_Int Unstable Resonance Form (C+ adjacent to COOH) Ortho->Ortho_Int Leads to Meta Meta Attack Meta_Int All Resonance Forms are Relatively Stable Meta->Meta_Int Leads to Para Para Attack Para_Int Unstable Resonance Form (C+ adjacent to COOH) Para->Para_Int Leads to Minor Minor Products: Ortho/Para-Substituted Ortho_Int->Minor Major Major Product: Meta-Substituted Meta_Int->Major Para_Int->Minor

Caption: Rationale for meta-direction in the EAS of benzoic acid.

Conclusion

The reactivity of benzoic acid derivatives is a predictable and quantifiable science. Electron-withdrawing groups enhance reactivity towards nucleophiles at the carbonyl carbon (e.g., esterification, amidation) but deactivate the ring for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. Conversely, electron-donating groups slow down nucleophilic acyl substitution but activate the ring for EAS. By leveraging the principles outlined in this guide and quantitative tools like the Hammett equation, researchers can make informed decisions in experimental design, leading to more efficient and successful syntheses in drug discovery and beyond.

References

Where to find a Certificate of Analysis for 4-Acetyl-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Sourcing and Verifying 4-Acetyl-2-methoxybenzoic Acid: A Comparative Analysis for Researchers

In the landscape of pharmaceutical and chemical research, the integrity of starting materials is paramount. The success of a synthesis or the validity of a biological assay hinges on the purity and identity of the chemical reagents used. This compound, a key intermediate in the synthesis of more complex organic molecules, is no exception.[1][2] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on how to confidently source this compound, with a focus on locating and interpreting its Certificate of Analysis (CofA).

Furthermore, we will provide a comparative framework for evaluating this compound against structurally similar alternatives. This guide is designed not merely to list steps, but to instill a deeper understanding of the causality behind experimental choices, ensuring that the protocols described are self-validating systems for any laboratory.

The Linchpin of Quality: Understanding the Certificate of Analysis (CofA)

A Certificate of Analysis is more than a mere formality; it is a legally binding document that provides a batch-specific summary of quality control testing.[3] For a researcher, it is the primary tool for verifying that the material in the bottle matches the required specifications, ensuring reproducibility and preventing costly errors. A typical CofA will include:

  • Identity and Lot Number: Unambiguously identifies the compound and the specific production batch.

  • Physical Properties: Appearance, melting point, etc.

  • Purity Data: Often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), presented as a percentage.[4]

  • Identity Confirmation: Spectroscopic data from methods like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) or Mass Spectrometry (LC-MS) that confirm the molecular structure.[3][5]

  • Date of Analysis and Expiry: Indicates the timeframe for which the data is considered valid.

A Practical Workflow for Locating a Certificate of Analysis

Most reputable chemical suppliers provide easy access to CofAs on their websites.[6][7][8] The process, however, requires a specific piece of information that is physically present on the product you receive: the Lot Number or Batch Number .

The workflow below outlines the standard procedure for obtaining this critical document.

CofA_Workflow cluster_physical Physical Product Handling cluster_digital Digital Verification Receive 1. Receive Chemical Shipment Locate 2. Locate Product Label on Container Receive->Locate Inspect packaging Identify 3. Identify Lot/Batch Number Locate->Identify Read label details Input 6. Enter Product & Lot Number Identify->Input Required for search Navigate 4. Navigate to Supplier's Website Search 5. Find 'CofA' or 'Documentation' Section Navigate->Search Commonly in header/footer Search->Input Use search tool Download 7. Download & Review CofA Input->Download Submit query Verify 8. Verify Data & Archive Document Download->Verify Match data to needs

Caption: Workflow for locating and verifying a Certificate of Analysis.

Step-by-Step Guide:

  • Locate the Lot/Batch Number: Upon receiving your product, find the manufacturer's label on the container. The Lot Number is a unique identifier for that specific batch and is essential for retrieving the correct CofA.

  • Navigate to the Supplier's Website: Go to the website of the supplier from whom you purchased the chemical (e.g., Sigma-Aldrich, Spectrum Chemical, Lab Alley).[7][8][9]

  • Find the CofA Search Tool: Look for links labeled "Certificate of Analysis," "COA Inquiry," "Documentation," or "Support."[5][7] These are often found in the main navigation bar or footer of the website.

  • Enter Product Information: The search tool will typically require the product's Catalog Number (or CAS number) and the specific Lot Number from your container.

  • Download and Verify: The corresponding CofA for your exact batch of material should be available for download. Critically review the purity and identity data to ensure it meets the requirements of your experiment.

Comparative Analysis: this compound vs. Structural Analogs

Choosing the right chemical intermediate involves considering not only its primary reactive sites but also how subtle structural modifications might impact its physical properties, solubility, and reactivity in downstream applications. Here, we compare this compound with two common structural analogs: 4-Methoxybenzoic acid (p-Anisic acid) and 2-Methoxybenzoic acid (o-Anisic acid).[10][11]

The key differentiator is the acetyl group at the 4-position, which introduces a ketone functionality and an additional site for chemical modification, absent in the simpler methoxybenzoic acid isomers.

PropertyThis compound4-Methoxybenzoic acid (p-Anisic acid)2-Methoxybenzoic acid (o-Anisic acid)
CAS Number 102362-04-9100-09-4[9]579-75-9[11]
Molecular Formula C₁₀H₁₀O₃C₈H₈O₃[10]C₈H₈O₃[11]
Molecular Weight 194.18 g/mol (approx.)152.15 g/mol [9][10]152.15 g/mol [11]
Melting Point ~128-130 °C~184 °C[4][12]~106 °C[11]
Key Functional Groups Carboxylic Acid, Ketone, EtherCarboxylic Acid, EtherCarboxylic Acid, Ether
pKa ~4-5 (Estimated)4.47[10][12]~4.1 (Estimated)

Source: Data compiled from PubChem and other chemical supplier databases.[11][12][13]

Expert Insights on Structural Differences:

  • Reactivity: The primary distinction is the acetyl group on this compound. This ketone group provides a reactive handle for nucleophilic additions, reductions, or transformations into other functional groups, which is not possible with the simpler anisic acid isomers. This makes it a more versatile intermediate for building molecular complexity.

  • Acidity (pKa): The electron-withdrawing nature of the acetyl group is expected to slightly increase the acidity of the carboxylic acid compared to 4-Methoxybenzoic acid, making its carboxylate a weaker nucleophile.

  • Solubility and Physical Properties: The increased molecular weight and polarity from the acetyl group alter the compound's solubility profile and melting point compared to its analogs. These differences are critical when selecting solvents for reactions and purifications.

Experimental Protocols for Comparative Evaluation

To ensure the quality and suitability of this compound or its alternatives, a researcher must perform their own validation. Below are trusted, self-validating protocols for purity and identity confirmation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_results Data Interpretation Start Start with Compound A, B, C Dissolve Dissolve in appropriate solvent (e.g., Methanol for HPLC, CDCl₃ for NMR) Start->Dissolve HPLC Purity Analysis via HPLC Dissolve->HPLC Inject sample NMR Identity Confirmation via ¹H NMR Dissolve->NMR Transfer to NMR tube Purity Calculate Purity (%) from Chromatogram Area HPLC->Purity Integrate peaks Structure Compare NMR Spectrum to Expected Structure NMR->Structure Assign peaks Compare Compare data across all compounds Purity->Compare Structure->Compare Conclusion Conclusion Compare->Conclusion

Caption: Experimental workflow for comparative analysis of chemical compounds.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase C18 column is chosen for its versatility in separating molecules of moderate polarity. The UV detector is ideal as the benzene ring in all analogs provides strong chromophores for sensitive detection.

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA is used to acidify the mobile phase, ensuring the carboxylic acid group remains protonated for sharp, symmetrical peak shapes.

  • Method:

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Gradient Elution:

      • Time 0-2 min: 10% B

      • Time 2-15 min: Ramp linearly from 10% to 90% B

      • Time 15-17 min: Hold at 90% B

      • Time 17-18 min: Return to 10% B

      • Time 18-20 min: Re-equilibrate at 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis (Trustworthiness): Purity is calculated by the area-percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. A purity value >98% is typically considered high quality for research purposes.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Causality: ¹H NMR is a powerful technique for unequivocal structure confirmation. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and its deuterium signal is not observed in the proton spectrum.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Chloroform (CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Interpretation (Expertise):

    • This compound: Expect signals for the two methyl groups (acetyl and methoxy), three distinct aromatic protons, and a broad singlet for the carboxylic acid proton (often >10 ppm).

    • 4-Methoxybenzoic acid: Expect a singlet for the methoxy group protons, two distinct sets of aromatic protons (appearing as doublets due to symmetry), and the carboxylic acid proton.

    • 2-Methoxybenzoic acid: Expect a singlet for the methoxy group protons, four distinct aromatic protons (with more complex splitting patterns), and the carboxylic acid proton.

By systematically applying these validated protocols, researchers can independently verify the quality of their reagents, compare potential alternatives, and proceed with confidence in the integrity of their experimental foundation.

References

Differentiating positional isomers of acetyl methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Differentiating Positional Isomers of Methoxybenzoic Acid

Introduction: The Analytical Challenge of Positional Isomerism

In pharmaceutical research and chemical synthesis, positional isomers—molecules sharing the same molecular formula but differing in the spatial arrangement of functional groups on a core structure—present a significant analytical hurdle. These subtle structural differences can lead to profound variations in pharmacological activity, toxicity, and physicochemical properties. The isomers of methoxybenzoic acid (C₈H₈O₃, MW: 152.15 g/mol ), also known as anisic acid, serve as a classic example of this challenge.[1][2] The ortho (2-), meta (3-), and para (4-) positions of the methoxy group relative to the carboxylic acid on the benzene ring create three distinct molecules with nearly identical physical properties, making their individual identification and quantification a non-trivial task.[3]

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust differentiation of 2-, 3-, and 4-methoxybenzoic acid. We will delve into the mechanistic basis for separation and identification by chromatographic and spectroscopic methods, present comparative experimental data, and provide detailed, field-proven protocols. The principles and workflows detailed herein are directly applicable to more complex substituted aromatic systems, including the various isomers of acetyl methoxybenzoic acid, empowering researchers to tackle similar challenges with confidence.

Chromatographic Separation: Exploiting Subtle Polarity Differences

Chromatography is the cornerstone for physically separating isomers. The choice between liquid and gas chromatography hinges on the analyte's volatility and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating non-volatile compounds like benzoic acids without the need for chemical derivatization.[4] The separation of methoxybenzoic acid isomers is typically achieved using reversed-phase (RP) chromatography, where the compounds partition between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The key to resolving these isomers lies in the subtle differences in their polarity, which are dictated by the position of the methoxy group.

  • Causality of Separation: The position of the electron-donating methoxy group relative to the electron-withdrawing carboxylic acid group influences the overall molecular dipole moment and hydrophobicity. Intramolecular hydrogen bonding is possible in the 2-methoxy (ortho) isomer between the carboxylic proton and the methoxy oxygen, which can reduce its interaction with the polar mobile phase, often leading to a different retention time compared to the meta and para isomers where such bonding is not possible.

Comparative HPLC Performance

Parameter HPLC-UV
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase.
Primary Application Quantitative purity determination and impurity profiling.[5]
Derivatization Not required.[4]
Selectivity High, capable of resolving all three isomers.[4]
Throughput High.

| Key Advantage | Robust, direct analysis of the native compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and structural confirmation but requires that the analytes be volatile and thermally stable.[5][6] Carboxylic acids like the methoxybenzoic acid isomers are polar and non-volatile, necessitating a chemical derivatization step to convert them into more volatile esters (e.g., methyl esters) prior to analysis.[5]

  • The Necessity of Derivatization: The derivatization process, typically methylation using an agent like BF₃-methanol, replaces the acidic proton of the carboxylic acid with a methyl group.[5] This eliminates the strong intermolecular hydrogen bonding that prevents the native acid from vaporizing, allowing it to travel through the GC column.

While requiring an extra sample preparation step, the high resolving power of capillary GC columns can provide excellent separation of the derivatized isomers, and the subsequent mass spectrometric detection yields invaluable structural information.[6]

Spectroscopic Identification: Probing the Molecular Structure

While chromatography separates isomers, spectroscopy provides the detailed structural information required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, as it provides direct insight into the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.[7] The differentiation of methoxybenzoic acid isomers by ¹H NMR is based on the distinct chemical shifts and splitting patterns (multiplicities) of the aromatic protons.

  • Expert Rationale: The electronic environment of each aromatic proton is uniquely influenced by its proximity to the electron-donating methoxy (-OCH₃) group and the electron-withdrawing carboxylic acid (-COOH) group. This results in a unique "fingerprint" spectrum for each isomer. For instance, the high symmetry of the 4-methoxybenzoic acid (para) isomer results in a simpler spectrum with two distinct, mutually coupled doublets in the aromatic region, making it easily distinguishable from the more complex patterns of the ortho and meta isomers.[1]

Comparative ¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment 2-Methoxybenzoic Acid (ortho) 3-Methoxybenzoic Acid (meta) 4-Methoxybenzoic Acid (para)
-COOH ~12.5 ppm (broad s) ~13.0 ppm (broad s) 12.7 ppm (s)[8]
-OCH₃ 3.85 ppm (s) 3.80 ppm (s) 3.84 ppm (s)[8]
Aromatic H 7.0-7.8 ppm (complex m) 7.1-7.6 ppm (complex m) 7.04 ppm (d), 7.93 ppm (d)[8]

Note: Chemical shifts are approximate and can vary with solvent and concentration. "s" denotes singlet, "d" denotes doublet, "m" denotes multiplet.

Comparative ¹³C NMR Spectral Data

Isomer Key Chemical Shifts (ppm)
2-Methoxybenzoic Acid Distinct shifts due to steric and electronic effects of adjacent groups.
3-Methoxybenzoic Acid Characteristic pattern reflecting meta-substitution.

| 4-Methoxybenzoic Acid | Fewer signals due to molecular symmetry. The C-OCH₃ and C-COOH carbons are on the symmetry axis. |

Mass Spectrometry (MS)

When coupled with a separation technique like GC or HPLC, mass spectrometry provides molecular weight information and structural details through fragmentation analysis.[1] Under electron ionization (EI) conditions, the methoxybenzoic acid isomers will all show a molecular ion peak (M⁺˙) at m/z 152. However, the relative abundances of the fragment ions can differ based on the stability of the fragments formed, which is influenced by the substitution pattern.

  • Mechanistic Insight into Fragmentation: The primary fragmentation pathways involve the loss of small, stable neutral molecules or radicals.

    • Loss of -OH (m/z 135): Formation of a stable acylium ion. [C₈H₈O₃]⁺˙ → [C₈H₇O₂]⁺ + •OH.

    • Loss of -OCH₃ (m/z 121): Loss of the methoxy radical. [C₈H₈O₃]⁺˙ → [C₇H₅O₂]⁺ + •OCH₃.

    • Loss of CO₂H (m/z 107): Loss of the carboxyl radical, followed by rearrangement.

While the primary fragments may be the same, their relative intensities can be used to differentiate the isomers, especially when using tandem MS (MS/MS) techniques where specific ions are isolated and further fragmented.[9][10] For example, the ortho isomer may exhibit unique fragmentation patterns due to interactions between the adjacent carboxylic acid and methoxy groups (the "ortho effect").

Key Fragments in EI-MS

m/z Identity Commonality
152 [M]⁺˙ (Molecular Ion) Present in all isomers.
135 [M - OH]⁺ Common fragment.
121 [M - OCH₃]⁺ Common fragment.
107 [M - COOH]⁺ Common fragment.

Data derived from NIST Mass Spectrometry Data Center.[11][12]

Integrated Analytical Workflow

For absolute certainty in identification and quantification, a multi-technique approach is recommended. The following workflow provides a logical progression from separation to definitive identification.

G cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Confirmation Sample Isomer Mixture (e.g., in Methanol) HPLC HPLC-UV Analysis (Reversed-Phase C18) Sample->HPLC Deriv Derivatization (Methylation) Sample->Deriv NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR DataHPLC Compare Retention Times (RT) & UV Spectra HPLC->DataHPLC GCMS GC-MS Analysis Deriv->GCMS DataGCMS Compare RT & Mass Spectra (Fragmentation Patterns) GCMS->DataGCMS Confirm Unambiguous Isomer ID (Compare Splitting Patterns & Chemical Shifts) DataHPLC->Confirm DataGCMS->Confirm NMR->Confirm

References

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of aromatic carboxylic acids is paramount. These compounds are not only crucial building blocks in organic synthesis but also form the core of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact reaction yields, biological activity, and the safety profile of the final product.[1][2][3] Therefore, selecting an appropriate purification strategy is a critical decision in the workflow.

This guide provides an in-depth comparison of the most common and effective techniques for purifying aromatic carboxylic acids. We will delve into the mechanistic principles, provide field-proven protocols, and offer a comparative analysis to empower you to make informed decisions for your specific application.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is often the first-line technique for purifying solid organic compounds, including aromatic carboxylic acids.[1][4] The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4] An ideal solvent will dissolve the carboxylic acid sparingly at room temperature but readily at an elevated temperature.[4]

Mechanistic Insight

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the carboxylic acid decreases, leading to the formation of a crystalline lattice. The slow, controlled formation of crystals tends to exclude impurity molecules, which remain dissolved in the surrounding "mother liquor."[5][6]

Experimental Protocol: Purification of Benzoic Acid
  • Solvent Selection: Place a small amount of impure benzoic acid in a test tube and add a few drops of a potential solvent (e.g., water, ethanol, or a mixture). Observe the solubility at room temperature and upon heating. Water is a common choice for benzoic acid as its solubility increases significantly with temperature.[4]

  • Dissolution: In an Erlenmeyer flask, add the impure benzoic acid and the chosen solvent. Heat the mixture on a hot plate, adding the solvent portion-wise until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[6]

  • Decoloration (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals in a drying oven or under vacuum.

Workflow for Recrystallization

Recrystallization_Workflow A Impure Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor (Impurities) E->I G Dry Crystals F->G H Pure Crystals G->H

Caption: Workflow for the purification of aromatic carboxylic acids by recrystallization.

Acid-Base Extraction: Exploiting Chemical Reactivity

Acid-base extraction is a powerful liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents, which can be manipulated by altering the pH.[8][9] This method is particularly effective for removing neutral or basic impurities from an aromatic carboxylic acid.[10]

Mechanistic Insight

Aromatic carboxylic acids, which are typically more soluble in organic solvents in their protonated form, can be deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[8][11][12] This salt will partition into the aqueous phase, leaving neutral and basic impurities behind in the organic phase. The carboxylic acid can then be regenerated by acidifying the aqueous layer, causing it to precipitate out of the solution.[8][11][12]

Experimental Protocol: Separating Benzoic Acid from a Neutral Impurity
  • Dissolution: Dissolve the mixture of benzoic acid and a neutral impurity in an organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[9]

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release pressure from the evolved CO2 gas.[1]

  • Separation: Allow the layers to separate. The upper organic layer contains the neutral impurity, while the lower aqueous layer contains the sodium benzoate salt.[1] Drain the aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete separation, repeat the extraction of the organic layer with fresh sodium bicarbonate solution and combine the aqueous extracts.[1]

  • Regeneration: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper).[8][12] The benzoic acid will precipitate out as a white solid.

  • Isolation: Collect the purified benzoic acid by vacuum filtration, wash with cold water, and dry.[5]

Workflow for Acid-Base Extraction

AcidBaseExtraction_Workflow cluster_0 Separatory Funnel cluster_1 Processing A Mixture in Organic Solvent (Carboxylic Acid + Neutral Impurity) B Add Aqueous NaHCO3 A->B C Shake & Vent B->C D Separate Layers C->D E Organic Layer (Neutral Impurity) Evaporate solvent D->E Top Layer F Aqueous Layer (Sodium Carboxylate) D->F Bottom Layer G Acidify with HCl F->G H Precipitated Pure Carboxylic Acid G->H I Vacuum Filtration H->I J Pure Carboxylic Acid I->J

Caption: Workflow for the purification of an aromatic carboxylic acid using acid-base extraction.

Chromatography: High-Resolution Separation

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[13] For aromatic carboxylic acids, column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly relevant.

Column Chromatography

This technique is useful for purifying multi-gram quantities of material. The stationary phase is typically silica gel, and the mobile phase is an organic solvent system.

Mechanistic Insight: Separation on silica gel occurs based on polarity. Aromatic carboxylic acids are polar and will adhere to the silica gel. Eluting with a solvent system of increasing polarity will move the compounds down the column at different rates. A common issue is the "streaking" or "tailing" of carboxylic acids on silica gel due to strong interactions.[1] This can be mitigated by adding a small amount of a volatile acid (e.g., acetic or formic acid) to the eluent, which keeps the carboxylic acid in its protonated state.[1][14]

Experimental Protocol: Column Chromatography of an Aromatic Carboxylic Acid
  • Stationary Phase Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude sample in a minimum amount of the eluting solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is often used for analytical purposes or for purifying smaller quantities of high-purity material. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed.[15][16]

Mechanistic Insight: In reversed-phase HPLC, retention is influenced by the hydrophobicity of the analyte. To achieve good peak shape and retention for aromatic carboxylic acids, the mobile phase is often acidified (e.g., with formic acid or trifluoroacetic acid) to suppress the ionization of the carboxyl group, making the molecule less polar and increasing its retention time.[13][15]

Sublimation: A Solvent-Free Approach

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a solid.[17][18] This method is suitable for compounds that have a relatively high vapor pressure and are thermally stable.[19]

Mechanistic Insight

By heating the impure solid under reduced pressure, the target compound with a higher vapor pressure will sublime, leaving behind non-volatile impurities.[17] The gaseous compound then crystallizes on a cold surface.

Experimental Protocol: Sublimation of Benzoic Acid
  • Apparatus Setup: Place the impure benzoic acid in a sublimation apparatus.

  • Vacuum Application: Apply a vacuum to the apparatus.

  • Heating: Gently heat the apparatus. The benzoic acid will sublime and deposit as pure crystals on the cold finger of the apparatus.[19]

  • Collection: After cooling, carefully collect the purified crystals from the cold finger.

Comparative Analysis of Purification Techniques

Technique Principle Best For Advantages Disadvantages Typical Purity Typical Yield
Recrystallization Differential solubilityThermally stable solidsScalable, cost-effective, can yield high purityCan have significant product loss in mother liquor, finding a suitable solvent can be challenging>99%50-90%[6][20]
Acid-Base Extraction Differential solubility based on pHRemoving neutral or basic impuritiesFast, effective for specific impurity types, scalableLimited to compounds with acidic/basic properties, requires use of acids and bases>98%High
Column Chromatography Differential partitioningSeparating mixtures with similar polaritiesHigh resolution, versatileCan be time-consuming, requires larger volumes of solvent, potential for tailing with acids>99%Moderate to High
HPLC High-resolution differential partitioningHigh-purity small-scale purification, analytical separationExcellent separation power, automatedExpensive equipment, limited scalability>99.9%Low to Moderate
Sublimation Solid to gas phase transitionThermally stable solids with high vapor pressureSolvent-free, can yield very pure productOnly applicable to a limited range of compounds, can be difficult to scale up>99.5%High

Decision-Making Workflow

To select the optimal purification technique, consider the following workflow:

Decision_Workflow A Start: Impure Aromatic Carboxylic Acid B Is the compound a solid? A->B C Consider Distillation (if liquid) B->C No D Are the main impurities neutral or basic? B->D Yes E Acid-Base Extraction D->E Yes F Are impurities of similar polarity? D->F No M Pure Compound E->M G Recrystallization F->G No H Column Chromatography F->H Yes I Is the compound thermally stable and volatile? G->I K Need very high purity on a small scale? H->K J Sublimation I->J Yes I->K No J->M L Preparative HPLC K->L Yes K->M No L->M

Caption: A decision-making workflow for selecting the appropriate purification technique.

Conclusion

The purification of aromatic carboxylic acids is a critical step in many scientific endeavors. A thorough understanding of the principles and practicalities of techniques such as recrystallization, acid-base extraction, chromatography, and sublimation is essential for any researcher in the field. By carefully considering the nature of the target compound and its impurities, as well as the desired scale and purity, an optimal purification strategy can be developed to ensure the integrity and reliability of your research and development outcomes.

References

Validation of analytical methods for quantifying benzoic acid intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Guide to the Validation of Analytical Methods for Quantifying Benzoic Acid and Its Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their precursors are paramount. Benzoic acid, a key building block in the synthesis of many APIs and a widely used excipient and preservative, is no exception. Rigorous analytical method validation is the cornerstone of ensuring the reliable quantification of benzoic acid and its process-related intermediates, thereby guaranteeing product safety and efficacy.

This guide provides a comprehensive comparison of analytical methodologies for the quantification of benzoic acid and its common intermediates, such as toluene, benzaldehyde, and benzyl alcohol. We will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, present detailed experimental protocols, and offer a comparative analysis of common analytical techniques, supported by experimental data from peer-reviewed studies.

The ‘Why’ Behind Method Validation: A Foundation of Trust

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantifying benzoic acid and its intermediates, this means the method must be reliable, reproducible, and accurate. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," serves as the authoritative framework for this process. The core validation parameters, each answering a critical question about the method's performance, are:

  • Specificity: Can the method unequivocally assess the analyte in the presence of other components?

  • Linearity: Is there a direct proportional relationship between the analyte concentration and the method's response over a defined range?

  • Range: What is the interval of analyte concentration over which the method is precise, accurate, and linear?

  • Accuracy: How close are the measured values to the true values?

  • Precision: How close are repeated measurements of the same sample to each other? This is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): What is the lowest amount of analyte that can be detected, but not necessarily quantified, by the method?

  • Limit of Quantitation (LOQ): What is the lowest amount of analyte that can be quantified with acceptable precision and accuracy?

  • Robustness: How resistant is the method to small, deliberate variations in its parameters?

Below is a diagram illustrating the logical flow of the analytical method validation process.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation According to ICH Q2(R1) cluster_implementation Phase 3: Implementation & Monitoring P1 Define Analytical Method's Purpose P2 Select Appropriate Analytical Technique P1->P2 P3 Develop & Optimize Method Parameters P2->P3 V1 Specificity/ Selectivity P3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 I1 Document Validation Report V6->I1 Validation Complete I2 Implement for Routine Use I1->I2 I3 Ongoing Method Performance Monitoring I2->I3

Caption: A flowchart illustrating the systematic workflow of analytical method validation, from initial planning to ongoing performance monitoring.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical and depends on factors such as the nature of the analyte, the required sensitivity, and the sample matrix. For benzoic acid and its intermediates, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerhouse for the quantification of benzoic acid and its intermediates due to its high resolution, sensitivity, and specificity. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for these moderately polar compounds.

Experimental Protocol: Validation of an RP-HPLC Method for Benzoic Acid Quantification

  • Chromatographic System and Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and a slightly acidic aqueous buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v) is a good starting point. The acidic pH ensures that benzoic acid is in its non-ionized form, leading to better retention and peak shape on a C18 column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 230 nm, which is near the maximum absorbance wavelength for benzoic acid.

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve 100 mg of benzoic acid reference standard in the mobile phase to prepare a 1000 µg/mL stock solution.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).

  • Validation Experiments:

    • Specificity: Inject the blank (mobile phase), a standard solution of benzoic acid, and a sample containing potential impurities or degradation products. The benzoic acid peak should be well-resolved from any other peaks.

    • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of the mean peak area against the concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of benzoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

    • Precision (Repeatability): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or on a different instrument. The RSD should remain within acceptable limits.

    • LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of benzoic acid. It is particularly useful for the analysis of simpler sample matrices.

Experimental Protocol: Validation of an HPTLC Method for Benzoic Acid Quantification

  • Chromatographic System and Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v). The formic acid helps to suppress the ionization of benzoic acid, leading to more compact spots.

    • Application: Apply the samples and standards as bands using an automated applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Densitometric Analysis: Scan the developed plate at 230 nm.

  • Validation Experiments:

    • The validation experiments (specificity, linearity, accuracy, precision, etc.) are performed in a similar manner to HPLC, but instead of peak area, the densitometric response (spot area or intensity) is used for quantification.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of benzoic acid, especially in samples where interfering substances are minimal.

Experimental Protocol: Validation of a UV-Vis Spectrophotometric Method

  • Instrumentation and Parameters:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Solvent: 0.1 M Hydrochloric acid (HCl). The acidic medium ensures that benzoic acid is in its undissociated form, leading to consistent spectral characteristics.

    • Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance for benzoic acid in 0.1 M HCl (typically around 230 nm).

  • Validation Experiments:

    • Specificity: Scan the absorption spectra of the sample, a standard, and a placebo. The sample spectrum should be similar to the standard and different from the placebo.

    • Linearity: Prepare a series of standard solutions of benzoic acid in 0.1 M HCl and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

    • Accuracy and Precision: Perform recovery studies and replicate measurements as described for HPLC.

Performance Comparison of Analytical Techniques

The choice of the most suitable analytical technique depends on the specific requirements of the analysis. The following table summarizes the typical performance characteristics of HPLC, HPTLC, and UV-Vis spectrophotometry for the quantification of benzoic acid.

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)UV-Visible Spectrophotometry
Specificity Very High (excellent separation capabilities)High (good separation, but lower resolution than HPLC)Low to Moderate (prone to interference from other UV-absorbing compounds)
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL range)High (ng/spot range)Moderate (µg/mL range)
Linearity Range WideModerateNarrow
Precision (RSD) Excellent (typically < 2%)Very Good (typically < 3%)Good (typically < 5%)
Throughput Moderate (serial analysis)High (parallel analysis of multiple samples)High (rapid measurements)
Cost per Sample HighLowVery Low
Typical Application Purity testing, stability studies, quantification in complex matricesRoutine quality control, screeningAssay of pure substances or simple formulations

Data synthesized from multiple sources including.

Below is a diagram illustrating the decision-making process for selecting an appropriate analytical technique.

Technique_Selection Start Start: Need to quantify Benzoic Acid / Intermediates Q1 Is the sample matrix complex with many potential interferences? Start->Q1 Q2 Is very high sensitivity (ng/mL or lower) required? Q1->Q2 No HPLC Select HPLC (High Specificity & Sensitivity) Q1->HPLC Yes Q3 Is high sample throughput a key requirement? Q2->Q3 No Q2->HPLC Yes HPTLC Select HPTLC (High Throughput & Cost-Effective) Q3->HPTLC Yes UV_Vis Select UV-Vis Spectrophotometry (Simple & Rapid) Q3->UV_Vis No

Caption: A decision tree to guide the selection of the most suitable analytical technique based on sample complexity, sensitivity, and throughput requirements.

Conclusion

The validation of analytical methods for quantifying benzoic acid and its intermediates is a critical activity in pharmaceutical development and quality control. While HPLC remains the gold standard for its high specificity and sensitivity, especially for complex matrices, HPTLC and UV-Vis spectrophotometry offer viable, cost-effective alternatives for specific applications. The choice of method should be based on a thorough understanding of the sample matrix, the required level of sensitivity and accuracy, and throughput needs. A properly validated analytical method, regardless of the technique chosen, is the foundation for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal is a hallmark of a well-managed and safe laboratory environment. For researchers and drug development professionals, understanding the specific protocols for waste management is not merely a regulatory hurdle but a fundamental aspect of scientific integrity and corporate responsibility. This guide provides a detailed, experience-driven framework for the proper disposal of 4-Acetyl-2-methoxybenzoic acid, ensuring the safety of personnel and the protection of our environment.

The procedural guidance herein is built upon the foundational principles of chemical safety, regulatory compliance, and practical laboratory operations. The causality behind each recommendation is explained to empower you, the researcher, to make informed decisions that are both scientifically sound and operationally safe.

Hazard Identification and Immediate Safety Precautions

Before any handling or disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound must always be the primary source of information, we can infer its likely hazard profile from structurally similar compounds. Analogous aromatic carboxylic acids are consistently identified as irritants.[1][2]

Core Directives for Safe Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when handling bulk quantities or when there is a potential for dust or aerosol generation.[3][4]

  • Personal Protective Equipment (PPE): Appropriate PPE is your primary line of defense. Non-negotiable equipment includes:

    • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[3]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]

    • Body Protection: A laboratory coat must be worn to protect skin and clothing.[1]

Table 1: Anticipated Hazard Profile of this compound
Hazard ClassificationDescriptionPrecautionary Statement CodesSource Analogy
Skin IrritationCauses skin irritation.P264, P280[1][2]
Eye IrritationCauses serious eye irritation.P280, P305+P351+P338[1][2]
Respiratory IrritationMay cause respiratory tract irritation.P261, P271[1][2]
Acute Toxicity (Oral)May be harmful if swallowed.P270[2]

This table is based on data for analogous compounds. The user is REQUIRED to consult the manufacturer-specific SDS for this compound for definitive hazard information.

The Primary Disposal Pathway: Professional Waste Management

The most critical principle of chemical disposal is that surplus, unwanted, or waste this compound must be managed as hazardous chemical waste. The universally accepted and regulatory-compliant method for disposal is through a licensed professional waste disposal service.[2][4][5] This practice adheres to the "cradle-to-grave" responsibility for hazardous waste generators as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Causality: Professional waste management companies have the engineered controls, such as high-temperature incinerators with scrubbers and afterburners, to destroy the chemical compound completely and safely, neutralizing harmful combustion byproducts and preventing environmental release.[4][5] Attempting to dispose of this material through standard laboratory drains or as common trash is a serious regulatory violation and poses a significant environmental risk.[8][9]

On-Site Waste Accumulation: A Step-by-Step Protocol

Proper collection and storage of chemical waste prior to pickup is a regulatory requirement and essential for safety.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[9][10] This area must be clearly marked with a "Hazardous Waste" sign.[10]

Step 2: Select the Correct Waste Container

  • Compatibility: Use a container made of a material compatible with organic acids, such as a high-density polyethylene (HDPE) container.[11] Never use metal containers for acidic waste.[9]

  • Condition: The container must be in good condition, free from leaks, cracks, or residue on the outside.[9]

  • Closure: The container must have a secure, tight-fitting lid. The container must remain closed at all times except when actively adding waste.[9][10]

Step 3: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designation: This waste should be designated as Solid, Non-Halogenated Organic Waste .

  • Incompatibilities: Do NOT mix this compound with incompatible chemicals. Key incompatibilities for benzoic acids include strong oxidizing agents (e.g., nitrates, perchlorates) and strong bases (e.g., sodium hydroxide).[12][13] Store these waste streams in separate secondary containment trays within the SAA.[10]

Step 4: Proper Labeling Inadequate labeling is one of the most common compliance violations. The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Irritant")

  • The date accumulation started

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste (Surplus, Spill Residue) waste_type->solid_waste Solid aqueous_waste Aqueous Waste Solution (e.g., from workup) waste_type->aqueous_waste Aqueous solid_container Place in labeled, sealed HDPE container for SOLID ORGANIC WASTE solid_waste->solid_container neutralization_check Is on-site neutralization of small aqueous quantities permitted by institutional policy? aqueous_waste->neutralization_check saa Store in designated Satellite Accumulation Area (SAA) solid_container->saa aqueous_container Place in labeled, sealed HDPE container for AQUEOUS ACIDIC WASTE aqueous_container->saa neutralization_check->aqueous_container No neutralize Follow Neutralization Protocol (See Section 5) neutralization_check->neutralize Yes neutralize->aqueous_container disposal Arrange Pickup by Licensed Professional Waste Disposal Service saa->disposal

Caption: Decision workflow for disposal of this compound.

On-Site Neutralization Protocol for Small Aqueous Waste Streams

For certain laboratory settings, institutional policy may permit the neutralization of small volumes of waste solutions that are hazardous only due to their corrosive (acidic) nature.[14] This procedure reduces the corrosive hazard but does not eliminate other potential hazards. The neutralized solution must still be collected as hazardous waste.

CAUTION: This procedure can be exothermic and generate gas. It must be performed in a chemical fume hood with appropriate PPE.

Experimental Protocol: Neutralization

  • Preparation: Place a beaker containing the acidic aqueous waste in a larger container filled with an ice-water bath to control the temperature. Add a magnetic stir bar to the beaker and place it on a stir plate.

  • pH Monitoring: Place a calibrated pH probe in the solution or have pH indicator strips ready.

  • Slow Addition of Base: While stirring vigorously, slowly and carefully add a weak base, such as a saturated solution of sodium bicarbonate, or a dilute (e.g., 1M) solution of sodium hydroxide. Add the base dropwise or in very small aliquots.

  • Control Effervescence: If using sodium bicarbonate, be prepared for carbon dioxide gas evolution (fizzing). Add the base slowly enough to prevent the solution from foaming over.

  • Target pH: Continue adding base until the pH of the solution is stable within a neutral range, typically between 6.0 and 8.0, as specified by your institution's safety office.[14]

  • Final Disposal: Once neutralized, transfer the solution to the designated hazardous waste container for Aqueous Waste . Clearly label the container with all chemical constituents. Do not dispose of this solution down the drain unless you have explicit permission from your environmental health and safety department.[9]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is critical to minimize exposure and hazard.[13]

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the required PPE: safety goggles, chemical-resistant gloves, a lab coat, and if significant dust is present, respiratory protection.

  • Contain the Spill: For a solid spill, there is no immediate need for containment dikes.

  • Clean Up:

    • Gently sweep up the solid material using a brush and dustpan.[1][5]

    • Crucially, avoid generating dust. [1][5] If necessary, you can lightly moisten the material with water to prevent it from becoming airborne, but only if the material is not water-reactive.[13]

    • Place the collected material and any contaminated cleaning supplies into a suitable, sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it for professional disposal.

  • Decontaminate: Wipe down the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and environmental health and safety office.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of scientific practice. Your diligence in the proper management of chemical waste is a direct reflection of your commitment to responsible research.

References

Operational Guide: Personal Protective Equipment (PPE) for Handling 4-Acetyl-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational plan for the safe handling of 4-Acetyl-2-methoxybenzoic acid, a compound requiring meticulous attention to safety protocols. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for regulatory compliance, but as a foundational principle of scientific excellence. The following procedures are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Hazard Assessment: Understanding the Risks

This compound and structurally similar compounds are classified as irritants.[1][2][3] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.[4][5] Understanding the specific hazards is the critical first step in selecting appropriate personal protective equipment. The Globally Harmonized System (GHS) classifications for analogous chemicals provide a clear directive for our safety strategy.[3]

Hazard ClassificationGHS Hazard StatementNature of Risk
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[1][4]
Eye Irritation (Category 2A)H319: Causes serious eye irritationAirborne particles or direct contact can result in significant, potentially damaging eye irritation.[1][3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs.[1][3][4]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of the compound can be harmful.[1][3]

These classifications mandate a comprehensive PPE strategy that creates a complete barrier between the researcher and the chemical.

Core Directive: Mandatory PPE Ensemble

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazard profile. The following ensemble must be worn at all times when handling this compound.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[5]

    • Causality: this compound is a powder that can easily become airborne, posing a significant risk of eye contact and causing serious irritation.[3][4] Standard safety glasses are insufficient as they do not provide a seal around the eyes. In situations with a high risk of dust generation, a face shield should be worn in addition to safety goggles.[6]

  • Skin and Body Protection:

    • Requirement: Nitrile gloves and a buttoned lab coat are the minimum requirements. Gloves must be inspected for integrity before each use.[1][2]

    • Causality: This compound is a known skin irritant.[1][3] Chemical-resistant gloves prevent direct contact. The lab coat protects the arms and torso from incidental contact with dust. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately as chemical waste.[6] Always wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[4][7]

  • Respiratory Protection:

    • Requirement: All handling of solid this compound that could generate dust, especially weighing, must be performed within a certified chemical fume hood or a well-ventilated area.[4][8]

    • Causality: The compound may cause respiratory tract irritation upon inhalation.[1][3] Working in a fume hood contains the dust and prevents it from entering the laboratory atmosphere and the user's breathing zone. If a fume hood is not available, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[6][7]

Operational Protocol: A Step-by-Step Procedural Guide

This protocol ensures safety is integrated into every stage of the workflow.

Step 1: Pre-Handling Safety Check

  • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don the complete PPE ensemble: lab coat, chemical safety goggles, and nitrile gloves.

  • Inspect gloves for any signs of damage or perforation.

  • Ensure an operational safety shower and eyewash station are accessible.[2]

Step 2: Handling and Weighing the Compound

  • Perform all manipulations of the solid compound within the fume hood to minimize dust generation.[8]

  • Use a spatula to carefully transfer the desired amount of this compound to a tared container. Avoid pouring the powder directly from the bottle.

  • If any dust is generated, allow it to settle within the fume hood before removing the container.

  • Securely seal the primary container immediately after use.[4]

Step 3: Post-Handling and Decontamination

  • Carefully wipe down the spatula and any surfaces within the fume hood that may have been exposed to the chemical using a damp cloth. Dispose of the cloth as contaminated waste.

  • Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water.[3]

  • Launder contaminated lab coats separately from personal clothing.[4]

Emergency and Disposal Plan

Spill Response:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if dust is airborne.

  • Wearing full PPE, gently cover the spill with a dry absorbent material.

  • Carefully sweep up the material, avoiding the creation of dust, and place it into a sealed, labeled container for hazardous waste disposal.[1][3][4]

  • Wash the spill area with soap and water.[4]

Waste Disposal:

  • All waste, including surplus chemical, contaminated materials (gloves, wipes), and empty containers, must be treated as hazardous waste.

  • Collect waste in a suitable, closed, and clearly labeled container.[4][8]

  • Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][4][7][8] Incineration in a facility with an afterburner and scrubber is a common disposal method for this type of chemical waste.[7][8] Do not discharge into drains or the environment.[1][5][7]

PPE Selection & Safe Handling Workflow

The following diagram illustrates the critical decision points and workflow for safely handling this compound.

start Start: Prepare to Handle This compound risk_assessment 1. Hazard Assessment - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->risk_assessment ppe_selection 2. Don Mandatory PPE risk_assessment->ppe_selection ppe_details Goggles (EN166) Nitrile Gloves Lab Coat ppe_selection->ppe_details env_check 3. Environment Check ppe_selection->env_check fume_hood Is a Fume Hood Available? env_check->fume_hood use_hood 4a. Work in Fume Hood fume_hood->use_hood Yes use_respirator 4b. Use NIOSH-Approved Respirator (P95/P100) fume_hood->use_respirator No handling 5. Perform Handling Protocol (Weighing, Transfer) use_hood->handling use_respirator->handling cleanup 6. Decontamination & Cleanup handling->cleanup disposal 7. Waste Disposal (Sealed, Labeled Container) cleanup->disposal end End: Procedure Complete disposal->end

Caption: PPE Selection and Safe Handling Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.